molecular formula C38H75Cl5N4O2 B13399633 GL67 Pentahydrochloride

GL67 Pentahydrochloride

Número de catálogo: B13399633
Peso molecular: 797.3 g/mol
Clave InChI: CCUZKXDMKXRONO-YDIOLYIBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GL67 pentahydrochloride, also known as N4-Spermine cholesteryl carbamate pentahydrochloride, is a cationic lipid reagent specifically designed for advanced research in nucleic acid delivery and gene transfection . Its mechanism of action relies on its positive charge, which facilitates the formation of stable complexes with negatively charged nucleic acids, such as DNA and mRNA, enabling efficient transport into cells . This compound is particularly valuable for the development of lipid nanoparticle (LNP) formulations for delivering therapeutic genes and vaccines, with studies demonstrating its application in the comparison of gene transfer efficiency between mRNA and pDNA complexes in respiratory cells . With a high purity of ≥99.0% and a molecular formula of C38H75Cl5N4O2, it is supplied as a solid powder for laboratory use . This product is intended For Research Use Only. It is not intended for human or veterinary use. To ensure product stability, it is recommended to store the powder at -20°C, where it remains stable for three years . For handling, researchers should use appropriate personal protective equipment, including safety goggles and protective gloves, and work in areas with adequate ventilation to avoid inhalation and contact with skin or eyes .

Propiedades

Fórmula molecular

C38H75Cl5N4O2

Peso molecular

797.3 g/mol

Nombre IUPAC

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(3-aminopropyl)-N-[4-(3-aminopropylamino)butyl]carbamate;pentahydrochloride

InChI

InChI=1S/C38H70N4O2.5ClH/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39;;;;;/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3;5*1H/t29-,31+,32+,33-,34+,35+,37+,38-;;;;;/m1...../s1

Clave InChI

CCUZKXDMKXRONO-YDIOLYIBSA-N

SMILES isomérico

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl

SMILES canónico

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of GL67 Pentahydrochloride in Gene Delivery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL67 pentahydrochloride is a synthetic cationic lipid that has emerged as a potent non-viral vector for the delivery of genetic material, including plasmid DNA (pDNA) and small interfering RNA (siRNA). Its efficacy, particularly in lung-targeted gene therapy, has been the subject of extensive research. This technical guide provides a comprehensive overview of the mechanism of action of GL67, detailing its role in the formulation of lipoplexes, cellular uptake, endosomal escape, and subsequent release of nucleic acids. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows involved in GL67-mediated gene delivery.

Introduction to this compound

GL67, chemically known as N4-cholesteryl-spermine HCl salt, is a cationic lipid characterized by a cholesterol anchor and a spermine (B22157) headgroup. This structure confers an overall positive charge, which is fundamental to its function in gene delivery. GL67 is typically formulated with helper lipids, most notably 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and a PEGylated lipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000), to form liposomal structures. These formulations, often referred to as GL67A, are designed to protect the nucleic acid cargo from degradation and facilitate its entry into target cells.

Mechanism of Action

The gene delivery process mediated by GL67 can be dissected into several key stages: lipoplex formation, cellular uptake, endosomal escape, and cargo release.

Lipoplex Formation

The initial step in GL67-mediated gene delivery is the spontaneous self-assembly of GL67-containing liposomes with negatively charged nucleic acids (pDNA or siRNA) to form lipoplexes. This process is primarily driven by electrostatic interactions between the cationic spermine headgroup of GL67 and the anionic phosphate (B84403) backbone of the nucleic acid. The resulting lipoplexes are typically nanometer-sized particles with a net positive surface charge, which is crucial for their interaction with the cell membrane.

Cellular Uptake and Intracellular Trafficking

The positively charged lipoplexes interact with the negatively charged heparan sulfate (B86663) proteoglycans on the surface of target cells, initiating cellular uptake. The primary mechanism of internalization is endocytosis, which can occur through various pathways, including clathrin-mediated and caveolae-mediated endocytosis. Once internalized, the lipoplexes are enclosed within endosomes and trafficked through the endo-lysosomal pathway.

While specific signaling cascades directly initiated by GL67 are not extensively characterized, the endocytic process itself is a highly regulated signaling event. It involves a host of signaling molecules that modulate vesicle formation, transport, and fusion.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GL67_lipoplex GL67/Nucleic Acid Lipoplex (+) cell_surface Cell Surface (Heparan Sulfate Proteoglycans (-)) GL67_lipoplex->cell_surface Electrostatic Interaction early_endosome Early Endosome (pH ~6.0-6.5) cell_surface->early_endosome Endocytosis late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (Degradation) late_endosome->lysosome Fusion cargo_release Nucleic Acid Release late_endosome->cargo_release Endosomal Escape translation Protein Expression (mRNA) cargo_release->translation risc RISC Loading (siRNA) cargo_release->risc

Figure 1: GL67 Lipoplex Cellular Uptake and Trafficking.
Endosomal Escape: The Critical Hurdle

For successful gene delivery, the nucleic acid cargo must escape the endosome before it fuses with the lysosome, where enzymatic degradation would occur. This is a major rate-limiting step in non-viral gene delivery. The inclusion of DOPE in GL67 formulations is critical for facilitating endosomal escape. In the acidic environment of the late endosome, DOPE undergoes a phase transition from a lamellar to an inverted hexagonal (HII) phase. This conformational change disrupts the integrity of the endosomal membrane, leading to the release of the lipoplex into the cytoplasm.

G cluster_endosome Late Endosome (Acidic pH) cluster_cytoplasm Cytoplasm endosomal_membrane Endosomal Membrane released_cargo Released Nucleic Acid endosomal_membrane->released_cargo DOPE Phase Transition & Membrane Destabilization lipoplex GL67/DOPE/Nucleic Acid Lipoplex lipoplex->endosomal_membrane Interaction G start Start dissolve Dissolve Lipids (GL67, DOPE, etc.) in Organic Solvent start->dissolve dry Dry to Form Thin Lipid Film dissolve->dry hydrate Hydrate with Aqueous Buffer dry->hydrate sonicate Sonicate/Extrude to Form Liposomes hydrate->sonicate mix Mix Liposomes with Nucleic Acid Solution sonicate->mix incubate Incubate for Lipoplex Formation mix->incubate end Lipoplexes Ready for Use incubate->end

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An In-depth Technical Guide to the Synthesis and Purification of GL67 Pentahydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GL67 pentahydrochloride is the salt form of GL67 (N4-Spermine cholesteryl carbamate), a cationic lipid that has garnered significant attention in the field of gene therapy and nucleic acid delivery. Its unique structure, featuring a cholesterol anchor and a spermine (B22157) headgroup, facilitates the formation of lipoplexes with negatively charged genetic material, such as plasmid DNA and siRNA, enabling their efficient transfection into cells. Developed by Genzyme Inc., GL67 has been a key component in non-viral gene delivery systems, notably for potential applications in treating cystic fibrosis.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and purification methods for GL67 and its subsequent conversion to the stable pentahydrochloride salt.

Synthesis of GL67 (N4-Spermine Cholesteryl Carbamate)

The synthesis of GL67 involves a multi-step process that hinges on the selective acylation of the N4 secondary amine of spermine with a cholesterol derivative. This is typically achieved by employing a protection strategy for the primary and other secondary amines of the spermine molecule, followed by the coupling reaction and subsequent deprotection.

Synthetic Pathway Overview

The general synthetic route to GL67 can be outlined as follows:

Synthesis_Pathway Spermine Spermine Protected_Spermine Selectively Protected Spermine (e.g., N1,N8,N12-tri-Boc-N4-TFA-spermine) Spermine->Protected_Spermine Protection Coupling Coupling Reaction Protected_Spermine->Coupling Cholesteryl_Chloroformate Cholesteryl Chloroformate Cholesteryl_Chloroformate->Coupling Protected_GL67 Protected GL67 Coupling->Protected_GL67 Deprotection Deprotection Protected_GL67->Deprotection GL67_Free_Base GL67 (Free Base) Deprotection->GL67_Free_Base

Caption: General synthetic pathway for GL67 free base.

Experimental Protocols

1. Selective Protection of Spermine

To achieve the desired N4 substitution, a multi-step protection strategy is necessary. This typically involves the use of orthogonal protecting groups that can be selectively removed. A common approach is to use tert-butoxycarbonyl (Boc) groups for the primary amines and a trifluoroacetyl (TFA) group for one of the secondary amines, leaving the target N4 amine available for reaction.

  • Protocol for the Synthesis of N1,N8,N12-tris(tert-butoxycarbonyl)spermine:

    • Dissolve spermine in a suitable solvent such as methanol.

    • Cool the solution to 0°C.

    • Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (3 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting tri-Boc-spermine by column chromatography on silica (B1680970) gel.

2. Coupling of Protected Spermine with Cholesteryl Chloroformate

The core carbamate (B1207046) linkage is formed by the reaction of the selectively protected spermine with cholesteryl chloroformate.

  • Protocol for the Synthesis of Protected GL67:

    • Dissolve the selectively protected spermine (with a free N4 amine) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the solution.

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of cholesteryl chloroformate in dry DCM to the reaction mixture.

    • Allow the reaction to proceed at 0°C for a few hours and then warm to room temperature, stirring overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

3. Deprotection to Yield GL67 (Free Base)

The final step in the synthesis of the free base is the removal of all protecting groups. This is typically achieved under acidic conditions.

  • Protocol for the Deprotection of Protected GL67:

    • Dissolve the purified, protected GL67 in a suitable solvent such as dichloromethane or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[3][4][5][6]

    • Stir the reaction at room temperature for several hours until deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • The crude product is the TFA or hydrochloride salt of GL67. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a high pH.

    • Extract the aqueous layer with an organic solvent like chloroform (B151607) or a chloroform/methanol mixture.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield GL67 as a free base.

Purification of GL67 Free Base

Purification of the GL67 free base is critical to remove any unreacted starting materials, by-products from the deprotection step, and other impurities.

  • Purification Method:

    • Column Chromatography: The primary method for purifying the GL67 free base is column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) to ensure the amine remains in its free base form and elutes properly.

Synthesis and Purification of this compound

For improved stability and water solubility, the GL67 free base is converted to its pentahydrochloride salt. This involves protonating the five nitrogen atoms of the spermine moiety.

Synthesis Workflow

Salt_Formation_Workflow GL67_Free_Base Purified GL67 (Free Base) Dissolution Dissolve in Organic Solvent (e.g., Ethanol/Chloroform) GL67_Free_Base->Dissolution Acidification Add HCl Solution Dissolution->Acidification Precipitation Precipitation/Crystallization Acidification->Precipitation Isolation Isolate Solid Precipitation->Isolation Drying Dry under Vacuum Isolation->Drying GL67_5HCl This compound Drying->GL67_5HCl

References

The Structure-Activity Relationship of Cationic Lipid GL67: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cationic lipid N4-cholesteryl-spermine, widely known as Genzyme Lipid 67 (GL67), has emerged as a significant non-viral vector for gene delivery. Its unique structure, comprising a cholesterol anchor and a polycationic spermine (B22157) headgroup, facilitates the efficient encapsulation and delivery of nucleic acids to target cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GL67, detailing its physicochemical properties, biological activity, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel gene therapies.

The Core Structure of GL67

GL67 is a cationic lipid characterized by a cholesterol backbone, which serves as a hydrophobic anchor, linked to a spermine molecule that constitutes the hydrophilic, polycationic headgroup. This T-shaped configuration is crucial for its function as a gene delivery vehicle[1]. The spermine headgroup, with its primary and secondary amines, provides a strong positive charge at physiological pH, enabling electrostatic interactions with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA)[1].

The standard formulation, often referred to as GL67A, is a liposomal mixture containing GL67, the neutral helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and a PEGylated lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000). DOPE is included to facilitate endosomal escape, while DMPE-PEG5000 helps to stabilize the lipoplexes, particularly for aerosol delivery[1].

Structure-Activity Relationship (SAR)

The transfection efficiency and toxicity of GL67 are intrinsically linked to its molecular structure. Understanding the SAR is critical for the rational design of more effective and safer gene delivery vectors.

The Cationic Headgroup: Spermine

The spermine headgroup is a key determinant of GL67's efficacy. Its multiple amine groups allow for robust condensation of nucleic acids into compact lipoplexes. Studies comparing spermine-based cationic lipids have shown that the polyamine structure is more effective than simpler amine headgroups. For instance, GL67 has demonstrated significantly higher transfection efficiency compared to DC-Chol, a similar cholesterol-based lipid with a simpler dimethylaminoethane headgroup[1]. The presence of multiple protonatable amines on spermine is thought to contribute to the "proton sponge" effect, which facilitates endosomal escape.

The Hydrophobic Anchor: Cholesterol

The cholesterol anchor provides the necessary lipophilicity for the lipid to integrate into liposomal bilayers and interact with cell membranes. Its rigid, bulky structure influences the packing of the lipids in the liposome (B1194612) and the overall morphology of the lipoplexes. While the cholesterol moiety itself is not cationic, its fusion-promoting properties are thought to aid in the delivery of the nucleic acid cargo across the endosomal membrane.

The Linker Group

The nature of the linker connecting the headgroup and the anchor can also impact the stability and biodegradability of the cationic lipid, thereby influencing its activity and toxicity. While less explored for GL67 specifically, studies on other cationic lipids have shown that variations in the linker can significantly affect transfection outcomes.

Quantitative Data on GL67 Formulations

The following tables summarize quantitative data on the physicochemical and biological properties of GL67-based lipoplexes from various studies. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Physicochemical Properties of GL67-based Lipoplexes

Formulation (Cationic Lipid Composition)Molar Ratio (Cationic:Helper)Nucleic AcidParticle Size (nm)Zeta Potential (mV)Reference
100% DC-Chol3:1 (with DOPE)siRNA144-9[1]
80% DC-Chol, 20% GL673:1 (with DOPE)siRNA189+15[1]
60% DC-Chol, 40% GL673:1 (with DOPE)siRNA234+23[1]
40% DC-Chol, 60% GL673:1 (with DOPE)siRNA267+31[1]
20% DC-Chol, 80% GL673:1 (with DOPE)siRNA298+39[1]
100% GL673:1 (with DOPE)siRNA311-332+47[1]

Table 2: In Vitro Biological Activity of GL67-based Lipoplexes in A549 Cells

Formulation (Cationic Lipid Composition)Molar Ratio (Cationic:Helper)Nucleic AcidTransfection Efficiency (% cellular uptake)Cell Viability (%)Reference
100% DC-Chol3:1 (with DOPE)Cy3-siRNA~0%>80%[1]
80% DC-Chol, 20% GL673:1 (with DOPE)Cy3-siRNANot Specified<80% (significant decrease)[1]
100% GL673:1 (with DOPE)Cy3-siRNA~67%>80%[1]
Lipofectamine® 2000Not ApplicableCy3-siRNA~55%Not Specified[1]

Experimental Protocols

Synthesis of N4-cholesteryl-spermine (GL67)

While a detailed, step-by-step protocol for the industrial synthesis of GL67 is proprietary, the general approach involves the coupling of a cholesterol derivative to a partially protected spermine molecule. A representative laboratory-scale synthesis is described below, based on similar reported syntheses of cholesterol-polyamine conjugates.

Materials:

  • Cholesteryl chloroformate

  • N1,N8-di-Boc-spermine (or other suitably protected spermine)

  • Triethylamine (B128534) (TEA) or other non-nucleophilic base

  • Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

  • Trifluoroacetic acid (TFA) for deprotection

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Coupling Reaction: Dissolve N1,N8-di-Boc-spermine and triethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of cholesteryl chloroformate in anhydrous dichloromethane to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected GL67.

  • Deprotection: Dissolve the purified Boc-protected GL67 in dichloromethane.

  • Add trifluoroacetic acid dropwise at 0°C and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting product can be further purified by recrystallization or precipitation to yield the final GL67 product, often as a salt (e.g., HCl or TFA salt).

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Preparation of GL67A Liposomes by Thin-Film Hydration

This method is commonly used to prepare liposomes for in vitro and in vivo studies.

Materials:

  • GL67

  • DOPE

  • DMPE-PEG5000

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., sterile water, PBS, or sucrose (B13894) solution)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve GL67, DOPE, and DMPE-PEG5000 in a chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., 1:2:0.05 for GL67A).

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.

  • Sterilization: For in vivo applications, the final liposome preparation should be sterilized by filtration through a 0.22 µm filter.

In Vitro Transfection of A549 Cells

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • GL67A liposomes

  • Plasmid DNA or siRNA

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed A549 cells in 24-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation: a. Dilute the required amount of plasmid DNA or siRNA in serum-free medium in one tube. b. In a separate tube, dilute the required amount of GL67A liposomes in serum-free medium. c. Combine the diluted nucleic acid and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection: a. Remove the culture medium from the cells and wash once with PBS. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate the cells for an additional 24-72 hours before assaying for gene expression or knockdown.

Cytotoxicity Assays

Procedure:

  • Seed cells in a 96-well plate and transfect as described above.

  • At the desired time point post-transfection, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Procedure:

  • Seed cells in a 96-well plate and transfect as described above.

  • At the desired time point post-transfection, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's kit instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Calculate cytotoxicity as a percentage of the LDH release from a positive control (cells lysed with a detergent).

Signaling Pathways and Cellular Mechanisms

The cellular uptake and intracellular trafficking of GL67-based lipoplexes are critical steps for successful gene delivery. The following diagrams illustrate the key pathways and relationships involved.

experimental_workflow cluster_lipoplex_formation Lipoplex Formation cluster_transfection Cellular Transfection cluster_analysis Analysis GL67 GL67/DOPE/PEG Liposomes Lipoplex GL67 Lipoplex GL67->Lipoplex NA Nucleic Acid (pDNA/siRNA) NA->Lipoplex Cell Target Cell (e.g., A549) Lipoplex->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Viability Cell Viability (MTS) Cell->Viability Toxicity Cytotoxicity (LDH) Cell->Toxicity Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus Nuclear Import Expression Gene Expression (Luciferase, GFP) Cytoplasm->Expression Knockdown Gene Knockdown (qPCR) Cytoplasm->Knockdown

Figure 1: Experimental workflow for GL67-mediated gene delivery.

The cellular entry of cationic lipoplexes is primarily mediated by endocytosis. Once inside the cell, the lipoplexes are trafficked through the endo-lysosomal pathway. A critical step for successful gene delivery is the escape of the nucleic acid from the endosome into the cytoplasm before it is degraded in the lysosome.

cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endocytosis Endocytic Pathways Lipoplex GL67 Lipoplex (+ charge) Clathrin Clathrin-mediated Lipoplex->Clathrin Binding Caveolae Caveolae-mediated Lipoplex->Caveolae Macro Macropinocytosis Lipoplex->Macro PM Plasma Membrane (- charge) Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Cytoplasm Cytosol (Gene Expression/Silencing) Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Degradation Degradation LateEndosome->Degradation

Figure 2: Cellular uptake and intracellular trafficking of GL67 lipoplexes.

In addition to mediating gene delivery, cationic lipids can also trigger innate immune responses. The interaction of lipoplexes with cell surface receptors or endosomal Toll-like receptors (TLRs) can activate downstream signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.

signaling_pathway cluster_recognition Pattern Recognition cluster_cascade Signaling Cascade cluster_response Cellular Response Lipoplex GL67 Lipoplex TLR Toll-like Receptor (TLR) Lipoplex->TLR Binding MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPKKK MAPKKK TRAF6->MAPKKK IκB IκB IKK->IκB Phosphorylation & Degradation NFκB_inactive NF-κB (inactive) NFκB_active NF-κB (active) NFκB_inactive->NFκB_active Nucleus Nucleus NFκB_active->Nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines Gene Transcription

Figure 3: Innate immune signaling pathways activated by cationic lipoplexes.

Conclusion

The cationic lipid GL67 is a potent and versatile tool for non-viral gene delivery. Its structure, particularly the combination of a cholesterol anchor and a spermine headgroup, is finely tuned for efficient nucleic acid complexation and cellular uptake. While GL67 has demonstrated significant promise, particularly in the context of gene therapy for cystic fibrosis, ongoing research into its structure-activity relationship continues to provide valuable insights for the design of next-generation delivery vectors with enhanced efficacy and improved safety profiles. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of GL67 and its analogs in the advancement of genetic medicine.

References

GL67 Liposome Formulation for Nucleic Acid Encapsulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the GL67 liposome (B1194612) formulation for nucleic acid encapsulation, a critical technology in the field of gene therapy and drug delivery. This document details the core principles, experimental protocols, and key data associated with the formulation and application of GL67-based delivery systems.

Introduction to GL67 Liposomes

GL67 is a cationic lipid, chemically known as N4-Spermine cholesteryl carbamate, that has demonstrated significant efficacy as a non-viral vector for the delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1] Its unique structure, featuring a spermine (B22157) headgroup and a cholesterol anchor, allows for efficient complexation with negatively charged nucleic acids through electrostatic interactions. These complexes, often referred to as lipoplexes, protect the nucleic acid cargo from degradation and facilitate its entry into target cells.[2] GL67-based liposomes are typically formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to enhance endosomal escape, and may include a polyethylene (B3416737) glycol (PEG)-conjugated lipid to improve stability and circulation time in vivo.[3]

The positive surface charge of GL67-containing lipoplexes promotes interaction with the negatively charged cell membrane, initiating cellular uptake primarily through endocytosis. Once inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This guide will explore the formulation parameters, experimental procedures, and cellular mechanisms that underpin the successful application of GL67 liposomes in nucleic acid delivery.

Data Presentation: Physicochemical Characteristics of GL67 Formulations

The physicochemical properties of GL67 liposomes, such as particle size and zeta potential, are critical parameters that influence their stability, cellular uptake, and transfection efficiency. These properties are highly dependent on the molar ratios of the lipid components and the ratio of cationic lipid to nucleic acid. The following tables summarize quantitative data from studies investigating different GL67 formulations for siRNA delivery.

Table 1: Particle Size and Zeta Potential of GL67/DC-Chol/DOPE Liposomes at a 1:1 Cationic Lipid to siRNA Molar Ratio

Formulation Code% GL67 in Cationic LipidParticle Size (nm)Zeta Potential (mV)
A10292-26
A220315-22
A340368-19
A460422-15
A580489-13
A6100557-11
Data adapted from a study on siRNA delivery in A549 cells. The molar ratio of total cationic lipid (GL67 and/or DC-Chol) to DOPE was maintained at 1:1.

Table 2: Particle Size and Zeta Potential of GL67/DC-Chol/DOPE Liposomes at a 2:1 Cationic Lipid to siRNA Molar Ratio

Formulation Code% GL67 in Cationic LipidParticle Size (nm)Zeta Potential (mV)
B10307-15
B220319-11
B340331-8
B460345-5
B5803582
B61003675
Data adapted from a study on siRNA delivery in A549 cells. The molar ratio of total cationic lipid (GL67 and/or DC-Chol) to DOPE was maintained at 1:1.

Table 3: Particle Size and Zeta Potential of GL67/DC-Chol/DOPE Liposomes at a 3:1 Cationic Lipid to siRNA Molar Ratio

Formulation Code% GL67 in Cationic LipidParticle Size (nm)Zeta Potential (mV)
C10144-9
C22016812
C34019523
C46024331
C58028939
C610033247
Data adapted from a study on siRNA delivery in A549 cells. The molar ratio of total cationic lipid (GL67 and/or DC-Chol) to DOPE was maintained at 1:1.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of GL67-based liposomes for nucleic acid encapsulation.

Preparation of GL67 Liposomes by Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Cationic lipid: GL67 (N4-Spermine cholesteryl carbamate)

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Optional: 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol)

  • Optional PEGylated lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000)

  • Chloroform and Methanol (HPLC grade)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of GL67, DOPE, and any other lipid components in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (typically 37-40°C).

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) pre-warmed to the same temperature as the water bath.

    • Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) with a defined size distribution, subject the MLV suspension to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 200 nm).

    • Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to reduce the size and lamellarity of the vesicles.

Nucleic Acid Encapsulation and Lipoplex Formation

This protocol outlines the complexation of nucleic acids with pre-formed cationic liposomes.

Materials:

  • Prepared GL67 liposome suspension

  • Nucleic acid (pDNA or siRNA) stock solution in nuclease-free water or buffer

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Dilute the GL67 liposome suspension to the desired concentration in a suitable buffer (e.g., Opti-MEM or HEPES-buffered saline).

  • In a separate tube, dilute the nucleic acid stock solution to the desired concentration.

  • Gently add the diluted nucleic acid solution to the diluted liposome suspension while vortexing or pipetting gently to mix.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The resulting lipoplexes are now ready for characterization or in vitro/in vivo studies.

Characterization of GL67 Lipoplexes

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute the lipoplex suspension in a suitable buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

  • For zeta potential measurement, transfer the diluted sample to a folded capillary cell.

  • Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the lipoplexes.

This assay qualitatively assesses the ability of the cationic liposomes to complex with and retard the migration of nucleic acids in an agarose (B213101) gel.

Materials:

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Nucleic acid loading dye

  • DNA stain (e.g., SYBR Safe or Ethidium Bromide)

  • Gel electrophoresis system and power supply

  • UV transilluminator or gel documentation system

Procedure:

  • Prepare a series of lipoplex samples with increasing charge ratios (cationic lipid to nucleic acid).

  • Mix each sample with nucleic acid loading dye.

  • Load the samples into the wells of an agarose gel. Include a control of naked nucleic acid.

  • Run the gel electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.

  • Stain the gel with a suitable DNA stain and visualize it under UV illumination.

  • The charge ratio at which the nucleic acid band is no longer visible in the well indicates the point of complete complexation and retardation.

Visualizations: Workflows and Mechanisms

Experimental Workflow for GL67 Liposome Formulation and Characterization

experimental_workflow cluster_prep Liposome Preparation cluster_encap Nucleic Acid Encapsulation cluster_char Characterization lipid_mixing Lipid Mixing (GL67, DOPE, etc. in organic solvent) film_formation Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration Hydration (Aqueous Buffer) film_formation->hydration extrusion Extrusion (Size Reduction) hydration->extrusion liposome_suspension Liposome Suspension extrusion->liposome_suspension na_solution Nucleic Acid Solution (pDNA or siRNA) complexation Complexation (Lipoplex Formation) na_solution->complexation liposome_suspension->complexation dls Particle Size & Zeta Potential (DLS) complexation->dls gel_assay Encapsulation Efficiency (Gel Retardation Assay) complexation->gel_assay in_vitro In Vitro Studies (Cell Viability, Transfection) complexation->in_vitro

Caption: Experimental workflow for GL67 liposome formulation and characterization.

Cellular Uptake and Endosomal Escape of GL67 Lipoplexes

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex GL67 Lipoplex (+ charged) cell_membrane Cell Membrane (- charged) lipoplex->cell_membrane Electrostatic Interaction endosome Early Endosome cell_membrane->endosome Endocytosis late_endosome Late Endosome (Acidic pH) endosome->late_endosome Maturation nucleic_acid Nucleic Acid Release late_endosome->nucleic_acid Endosomal Escape (Membrane Destabilization) nucleus Nucleus nucleic_acid->nucleus Translocation (for pDNA)

Caption: Cellular uptake and endosomal escape mechanism of GL67 lipoplexes.

Conclusion

The GL67 liposome formulation represents a robust and versatile platform for the non-viral delivery of nucleic acids. Its efficacy is rooted in the cationic nature of the GL67 lipid, which facilitates both the encapsulation of genetic material and its subsequent delivery into target cells. As demonstrated, the physicochemical properties and, consequently, the biological activity of these liposomes can be finely tuned by adjusting the formulation parameters. The experimental protocols provided herein offer a foundation for the development and characterization of GL67-based delivery systems. A thorough understanding of the cellular uptake and endosomal escape mechanisms is paramount for the rational design of next-generation liposomal vectors with enhanced therapeutic potential. This technical guide serves as a comprehensive resource for researchers and professionals dedicated to advancing the field of nucleic acid-based therapies.

References

In Vitro Stability of GL67 Pentahydrochloride Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro stability of a hypothetical drug candidate, GL67 pentahydrochloride, in aqueous solutions. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[] This document outlines detailed experimental protocols for forced degradation and long-term stability studies, aligned with international regulatory guidelines. It presents hypothetical data in structured tables to illustrate typical stability outcomes and includes visualizations of experimental workflows and potential degradation pathways to facilitate understanding. The content is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product changes over time under the influence of various environmental factors such as temperature, humidity, and light.[2] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend appropriate storage conditions.[2] For hydrochloride salts, which are common forms for amine-containing drugs, stability in solution is paramount, as it can be affected by pH, ionic strength, and potential for hydrolysis or oxidation.[3][4]

This guide uses a hypothetical compound, this compound, to present a framework for conducting and interpreting in vitro stability studies. The methodologies and data are representative of what is expected in a regulatory submission for a new molecular entity.[5]

Experimental Protocols

A robust stability testing program includes forced degradation studies to identify potential degradation products and pathways, and formal stability studies under various storage conditions to determine shelf-life.[6]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of the analytical procedures used.[7] The goal is typically to achieve 5-20% degradation of the active ingredient.[7][8]

Protocol: A solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: The solution is mixed with 0.1 N Hydrochloric Acid (HCl) and stored at 60°C for 48 hours. Samples are taken at intermediate time points (e.g., 0, 8, 24, 48 hours).

  • Base Hydrolysis: The solution is mixed with 0.1 N Sodium Hydroxide (NaOH) and stored at 60°C for 48 hours. Samples are taken at intermediate time points.

  • Oxidative Degradation: The solution is mixed with 3% Hydrogen Peroxide (H₂O₂) and stored at room temperature (25°C) for 48 hours, protected from light. Samples are taken at intermediate time points.

  • Thermal Degradation: The solution is stored in a temperature-controlled oven at 80°C for 72 hours. Samples are taken at intermediate time points.

  • Photolytic Degradation: The solution is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample is stored in the dark under the same temperature conditions.

Long-Term and Accelerated Stability Studies

Formal stability studies are performed on at least three primary batches to assess the thermal stability and, if applicable, sensitivity to moisture.[2] The storage conditions are dictated by the intended climatic zone for marketing.

Protocol: Solutions of this compound are prepared at the intended concentration for the final drug product and packaged in the proposed container closure system. The samples are then stored under the following conditions as per ICH Q1A(R2) guidelines:

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

  • Intermediate Storage (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[9]

Samples are pulled for analysis at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term and 0, 3, 6 months for accelerated).[2]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating, detecting, and quantifying the active ingredient and its degradation products.[10][11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][13]

Example HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

This method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the stability of the drug substance.

Data Presentation and Results

Quantitative data from stability studies should be presented in a clear, organized format to facilitate analysis and comparison.

Hypothetical Forced Degradation of this compound

The table below summarizes hypothetical results from the stress testing of this compound solutions.

Stress ConditionDurationAssay of GL67 (%)Total Impurities (%)Major Degradant (% Area)Observations
0.1 N HCl 48 hrs at 60°C88.511.59.8 (DP-1)Significant degradation observed.
0.1 N NaOH 48 hrs at 60°C85.214.812.5 (DP-2)Most significant degradation.
3% H₂O₂ 48 hrs at 25°C92.17.96.5 (DP-3)Moderate degradation.
Thermal 72 hrs at 80°C96.33.72.1 (DP-1)Minor degradation.
Photolytic 1.2 mil lux hrs98.91.10.8 (DP-4)Stable to light exposure.
Hypothetical Stability of this compound Solutions

The following table presents hypothetical data from a 6-month stability study.

Storage ConditionTime Point (Months)AppearancepHAssay of GL67 (%)Total Impurities (%)
25°C / 60% RH 0Clear, colorless4.5100.10.15
3Clear, colorless4.599.80.25
6Clear, colorless4.499.50.41
40°C / 75% RH 0Clear, colorless4.5100.10.15
3Clear, colorless4.398.21.55
6Clear, colorless4.296.53.12

Visualization of Processes and Pathways

Diagrams are used to visually represent complex workflows and chemical transformations, aiding in the interpretation of stability data.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_formal Formal Stability cluster_analysis Analysis API This compound API Sol Solution Preparation (1 mg/mL) API->Sol Pack Packaging in Final Container Sol->Pack Acid Acid Hydrolysis Pack->Acid Stress Studies Base Base Hydrolysis Pack->Base Stress Studies Ox Oxidation Pack->Ox Stress Studies Therm Thermal Pack->Therm Stress Studies Photo Photolytic Pack->Photo Stress Studies LT Long-Term (25°C/60%RH) Pack->LT Formal Studies ACC Accelerated (40°C/75%RH) Pack->ACC Formal Studies Pull Sample Pull at Time Points Acid->Pull Base->Pull Ox->Pull Therm->Pull Photo->Pull LT->Pull ACC->Pull HPLC Stability-Indicating HPLC Analysis Pull->HPLC Report Data Evaluation & Reporting HPLC->Report G GL67 This compound (Amide & Secondary Amine) DP1 DP-1 (Acid Hydrolysis Product) GL67->DP1 0.1 N HCl, Heat DP2 DP-2 (Base Hydrolysis Product) GL67->DP2 0.1 N NaOH, Heat DP3 DP-3 (Oxidation Product N-Oxide) GL67->DP3 3% H2O2

References

Early Research on GL67 for Plasmid DNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational research on the cationic lipid GL67 for plasmid DNA (pDNA) delivery. It is intended for researchers, scientists, and drug development professionals interested in non-viral gene delivery vectors. This document summarizes key quantitative data, details experimental protocols from early studies, and visualizes the underlying processes.

Introduction to GL67-mediated pDNA Delivery

GL67 is a cationic lipid, specifically N4-cholesteryl-spermine, developed for the non-viral delivery of nucleic acids.[1] Its positively charged spermine (B22157) headgroup facilitates electrostatic interactions with negatively charged pDNA, leading to the formation of lipid-DNA complexes known as lipoplexes.[2][] These complexes protect the pDNA from degradation and enhance its cellular uptake.[2][] Early research predominantly focused on the application of GL67 for gene therapy, particularly for respiratory diseases like cystic fibrosis, often involving aerosolized delivery to the lungs.[4][5]

The standard formulation, often referred to as GL67A, consists of the cationic lipid GL67, the neutral helper lipid dioleoylphosphatidylethanolamine (DOPE), and a PEGylated lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000), to stabilize the formulation.[4][5][6] DOPE is included to facilitate the endosomal escape of the pDNA within the target cell.[4]

Quantitative Data Summary

Early studies on GL67-pDNA lipoplexes characterized their physicochemical properties and transfection efficiency. The following tables summarize the key quantitative findings from this research.

Formulation ComponentMolar RatioParticle Size (nm)Zeta Potential (mV)Reference
GL67/DC-Chol/DOPE3:1 (Cationic Lipid:DOPE)144 - 332-9 to +47[1]

Table 1: Physicochemical Properties of GL67-based Lipoplexes. This table presents the range of particle sizes and zeta potentials observed for lipoplex formulations containing GL67. The properties vary depending on the specific ratio of GL67 to other lipids.

Cell LineTransfection EfficiencyComparisonReference
A549Higher with 100% GL67Compared to formulations with DC-Chol[1]
A5492x lower than mRNA/GL67Peak GFP+ cells at 24h for pDNA[6]

Table 2: In Vitro Transfection Efficiency. This table highlights the transfection efficiency of GL67-pDNA lipoplexes in the A549 human lung carcinoma cell line.

Animal ModelOutcomeDosageObservationsReference
SheepDose-dependent increase in CAT mRNA and protein0.2, 1, and 5 mg pDNA:GL67More severe inflammation than naked pDNA[7]
MiceDetectable bioluminescent signalNot specifiedmRNA/GL67 showed no measurable expression[6][8]

Table 3: In Vivo Gene Expression. This table summarizes the results from early in vivo studies using GL67-pDNA complexes in sheep and mice.

Experimental Protocols

This section details the methodologies employed in early research for the preparation and evaluation of GL67-pDNA lipoplexes.

Liposome (B1194612) and Lipoplex Formulation

The thin-film hydration method was a common technique for preparing GL67-containing liposomes.[1]

Protocol:

  • Lipid Mixture Preparation: The cationic lipid GL67 and the neutral lipid DOPE are dissolved in an organic solvent, typically a methanol-chloroform mixture (e.g., 5:1 ratio).[1] The lipids are mixed in a round-bottom flask at the desired molar ratio.

  • Thin Film Formation: The organic solvent is evaporated under a stream of nitrogen gas, followed by vacuum desiccation, to form a thin lipid film on the wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., sterile water or buffer) to form multilamellar vesicles (MLVs).

  • Sonication/Extrusion: The MLV suspension is sonicated or subjected to extrusion through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Lipoplex Formation: The pDNA, dissolved in an appropriate buffer, is gently mixed with the liposome suspension.[8] The mixture is typically incubated at room temperature for a specific period (e.g., 30-60 minutes) to allow for the formation of stable lipoplexes.[9]

In Vitro Transfection

Protocol for A549 Cells:

  • Cell Seeding: A549 cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well and cultured overnight in Dulbecco's Modified Eagle's Medium (DMEM).[1]

  • Cell Washing: Prior to transfection, the cell monolayer is washed with phosphate-buffered saline (PBS, pH 7.4).[1]

  • Transfection: The prepared GL67-pDNA lipoplexes are added to the cells.

  • Incubation: The cells are incubated with the lipoplexes for a specified duration (e.g., 24 hours).[1]

  • Analysis: Transgene expression is assessed using appropriate methods, such as reporter gene assays (e.g., luciferase, CAT) or flow cytometry for fluorescent proteins (e.g., GFP).[1][6]

In Vivo Administration and Analysis

Protocol for Murine Lung Delivery:

  • Animal Model: BALB/c mice are commonly used.[6]

  • Lipoplex Preparation: GL67-pDNA lipoplexes are prepared as described above.

  • Administration: The lipoplex solution is administered to the lungs via intranasal instillation.[6][8]

  • Post-treatment: Animals are monitored, and at specific time points (e.g., 24 hours), they are euthanized.[7]

  • Tissue Analysis: Lung tissues are harvested for analysis of transgene expression (e.g., bioluminescence imaging for luciferase, mRNA and protein analysis for CAT).[6][7][8] Histopathological analysis is also performed to assess the inflammatory response.[7]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in GL67-mediated pDNA delivery.

G cluster_0 Lipoplex Formation GL67 Cationic Lipid GL67 Cationic Lipid Electrostatic Interaction Electrostatic Interaction GL67 Cationic Lipid->Electrostatic Interaction pDNA (negative charge) pDNA (negative charge) pDNA (negative charge)->Electrostatic Interaction GL67-pDNA Lipoplex GL67-pDNA Lipoplex Electrostatic Interaction->GL67-pDNA Lipoplex

Caption: Formation of GL67-pDNA lipoplex through electrostatic interaction.

G cluster_1 Cellular Uptake and Transfection Lipoplex Lipoplex Cell Membrane Cell Membrane Lipoplex->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape pDNA Release pDNA Release Endosomal Escape->pDNA Release Nuclear Entry Nuclear Entry pDNA Release->Nuclear Entry Nucleus Nucleus Nuclear Entry->Nucleus Transcription & Translation Transcription & Translation Nucleus->Transcription & Translation Protein Expression Protein Expression Transcription & Translation->Protein Expression

Caption: Cellular pathway of GL67-pDNA lipoplex delivery and gene expression.

G cluster_2 In Vivo Experimental Workflow Lipoplex Formulation Lipoplex Formulation Animal Administration Animal Administration Lipoplex Formulation->Animal Administration Tissue Harvesting Tissue Harvesting Animal Administration->Tissue Harvesting Analysis Analysis Tissue Harvesting->Analysis

Caption: General workflow for in vivo evaluation of GL67-pDNA lipoplexes.

Conclusion

The early research on GL67 established it as a potent non-viral vector for pDNA delivery, particularly to the lungs. These foundational studies demonstrated its ability to form stable lipoplexes with pDNA, leading to successful in vitro and in vivo gene expression. However, they also highlighted the challenge of a dose-dependent inflammatory response. This early work paved the way for further optimization of lipid-based gene delivery systems and their progression into clinical trials.

References

GL67 Pentahydrochloride (CAS: 179075-30-0): A Technical Guide for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL67 pentahydrochloride is the salt form of the cationic lipid N4-Spermine cholesteryl carbamate (B1207046), a key component in non-viral gene delivery systems. Its amphipathic structure, combining a positively charged spermine (B22157) headgroup with a hydrophobic cholesterol anchor, facilitates the encapsulation of negatively charged nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA). This guide provides a comprehensive overview of this compound, including its chemical properties, formulation into liposomal nanoparticles, mechanism of cellular uptake, and application in preclinical and clinical research, with a focus on gene therapy for cystic fibrosis and siRNA delivery for cancer.

Chemical and Physical Properties

This compound is the pentahydrochloride salt of the cationic lipid GL67. The salt form generally offers improved water solubility and stability compared to the free base, making it more suitable for formulation development.[1]

PropertyValueReference
Chemical Name N4-Spermine cholesteryl carbamate pentahydrochloride[1]
CAS Number 179075-30-0[1]
Molecular Formula C₃₈H₇₀N₄O₂ · 5HCl[1]
Molecular Weight 797.29 g/mol [1]
Appearance White to off-white solid-
Solubility Soluble in water and ethanol[1]

Mechanism of Action: Lipoplex Formation and Cellular Delivery

This compound is a key component in the formation of lipoplexes, which are complexes of cationic liposomes and nucleic acids. The positively charged spermine headgroup of GL67 interacts electrostatically with the negatively charged phosphate (B84403) backbone of pDNA or siRNA, leading to the condensation of the nucleic acid and its encapsulation within a lipid bilayer.

The resulting lipoplex, which has a net positive charge, can then interact with the negatively charged cell surface, facilitating cellular uptake primarily through endocytosis. Once inside the cell, the lipoplex must escape the endosome to release its nucleic acid cargo into the cytoplasm. The "helper lipid" dioleoylphosphatidylethanolamine (DOPE), often included in GL67 formulations, is thought to promote this endosomal escape by inducing a transition from a bilayer to a non-bilayer hexagonal phase, which destabilizes the endosomal membrane.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex GL67/Nucleic Acid Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Membrane Destabilization (DOPE) Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Nucleic_Acid_Release Nucleic Acid Release Cytoplasm->Nucleic_Acid_Release Nucleus Nucleus (for pDNA) Nucleic_Acid_Release->Nucleus Transcription Ribosome Ribosome (for siRNA/mRNA) Nucleic_Acid_Release->Ribosome Translation/RISC

Cellular uptake and endosomal escape of GL67 lipoplexes.

Experimental Protocols

Preparation of GL67-based Liposomes by Thin-Film Hydration

This protocol describes the general procedure for preparing GL67-containing liposomes. The specific lipid ratios and concentrations should be optimized for the intended application.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE)

  • PEGylated lipid (e.g., DMPE-PEG5000) (optional, for stability)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., sterile, nuclease-free water or PBS)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of this compound, DOPE, and any other lipid components in the chloroform/methanol solvent mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set at a temperature above the phase transition temperature of the lipids to ensure a uniform, thin lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To obtain a more uniform particle size distribution, the MLV suspension can be downsized. This can be achieved by:

    • Sonication: Submerge the flask in a bath sonicator and sonicate until the suspension becomes translucent.

    • Extrusion: Pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm). This process is typically repeated for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous population of unilamellar vesicles (ULVs).[1]

G Start Start Dissolve_Lipids 1. Dissolve Lipids in Organic Solvent Start->Dissolve_Lipids Form_Film 2. Form Thin Film via Rotary Evaporation Dissolve_Lipids->Form_Film Dry_Film 3. Dry Film under High Vacuum Form_Film->Dry_Film Hydrate_Film 4. Hydrate Film with Aqueous Buffer Dry_Film->Hydrate_Film Form_MLVs Formation of Multilamellar Vesicles (MLVs) Hydrate_Film->Form_MLVs Sizing 5. Sizing? Form_MLVs->Sizing Extrusion Extrusion or Sonication Sizing->Extrusion Yes End End Sizing->End No Form_ULVs Formation of Unilamellar Vesicles (ULVs) Extrusion->Form_ULVs Form_ULVs->End

Workflow for GL67 liposome (B1194612) preparation.
Lipoplex Formation

  • Dilute the nucleic acid (pDNA or siRNA) in a suitable buffer (e.g., Opti-MEM or saline).

  • In a separate tube, dilute the prepared GL67 liposome suspension in the same buffer.

  • Gently mix the diluted nucleic acid and liposome solutions and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The optimal ratio of lipid to nucleic acid (N/P ratio) needs to be determined empirically for each cell type and application.

Applications and Efficacy

siRNA Delivery to Lung Cancer Cells (A549)

A study by Jarallah et al. (2023) investigated the use of GL67-containing liposomes for the delivery of siRNA to A549 human lung cancer cells.[1] The formulation consisted of GL67, DC-Chol, and DOPE.

Formulation (GL67:DC-Chol:DOPE)Cationic Lipid:siRNA Molar RatioParticle Size (nm)Zeta Potential (mV)Cellular Viability (%)
0:100:1003:1144 ± 5-9 ± 2>85
25:75:1003:1210 ± 8+15 ± 3>85
50:50:1003:1256 ± 11+28 ± 4>85
75:25:1003:1298 ± 15+39 ± 5>85
100:0:1003:1332 ± 18+47 ± 6>85

Data summarized from Jarallah et al., 2023.[1]

The study demonstrated that increasing the proportion of GL67 in the formulation led to an increase in particle size and a shift from a negative to a positive zeta potential. Importantly, all formulations showed high cellular viability (>85%), indicating low cytotoxicity. Flow cytometry analysis revealed that the formulation with 100% GL67 resulted in the highest cellular uptake of siRNA.[1]

Gene Therapy for Cystic Fibrosis

GL67A is a specific liposomal formulation that has been used in clinical trials for cystic fibrosis gene therapy by the UK Cystic Fibrosis Gene Therapy Consortium.[2] The formulation consists of GL67, DOPE, and DMPE-PEG5000.

ComponentMolar Ratio
GL671
DOPE2
DMPE-PEG50000.05

Data from Alton et al., as reported in the NCBI Bookshelf.[3]

In a phase 2b clinical trial, monthly nebulized administration of the pGM169/GL67A complex (containing the CFTR gene) to cystic fibrosis patients resulted in a significant, albeit modest, stabilization of lung function (FEV₁) compared to the placebo group over a one-year period.[4] Each 5 mL dose contained 13.3 mg of plasmid DNA and 75 mg of the GL67A lipid mixture.[4]

Innate Immune Response and CpG-Free Plasmids

A significant consideration in pDNA-based gene therapy is the activation of the innate immune system. Unmethylated CpG dinucleotides, which are common in bacterial-derived plasmids, are recognized by Toll-like receptor 9 (TLR9) in endosomes. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, which can limit the duration and efficacy of gene expression.

To mitigate this, CpG-free plasmids, such as pGM169 used in the cystic fibrosis trials, have been developed. By removing the CpG motifs, these plasmids avoid recognition by TLR9, leading to reduced inflammation and sustained transgene expression.

G cluster_endosome Endosome TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 No_Recognition No Recognition TLR9->No_Recognition IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-kB_Activation NF-κB Activation TRAF6->NF-kB_Activation Pro-inflammatory_Cytokines Pro-inflammatory Cytokines NF-kB_Activation->Pro-inflammatory_Cytokines CpG_pDNA CpG-containing pDNA CpG_pDNA->TLR9 Recognized CpG_Free_pDNA CpG-free pDNA CpG_Free_pDNA->TLR9

TLR9 signaling pathway and the role of CpG-free plasmids.

Conclusion

This compound is a versatile and effective cationic lipid for the non-viral delivery of nucleic acids. Its ability to be formulated into stable lipoplexes with pDNA and siRNA has been demonstrated in numerous preclinical and clinical studies. The optimization of liposomal formulations, such as the GL67A mixture, and the use of CpG-free plasmids have been crucial in advancing its potential for therapeutic applications. This technical guide provides a foundational understanding of this compound for researchers and developers in the field of gene therapy and nucleic acid-based drugs. Further research will likely focus on enhancing the efficiency of endosomal escape and targeting specific cell types to further improve the therapeutic index of GL67-based delivery systems.

References

GL67 as a Transfection Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GL67, a cationic lipid-based transfection reagent. It details its mechanism of action, formulation, and application in gene therapy and research, with a focus on quantitative data and experimental methodologies.

Core Concepts: Understanding GL67

GL67, chemically known as N4-cholesteryl-spermine, is a cationic lipid designed for the efficient delivery of nucleic acids into cells.[1][2][3] Its structure features a cholesterol anchor linked to a spermine (B22157) headgroup, which confers a positive charge.[1][2] This positive charge is crucial for its function, as it allows for electrostatic interaction with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA).[4] This interaction leads to the formation of stable lipid-nucleic acid complexes, often referred to as lipoplexes, which protect the genetic material from degradation and facilitate its entry into cells.[1][4]

GL67 is rarely used in isolation and is typically part of a multi-component formulation to enhance its efficacy and stability. A notable and clinically evaluated formulation is GL67A.

The GL67A Formulation

GL67A is a liposomal formulation that has been extensively studied, particularly in the context of gene therapy for cystic fibrosis (CF).[5][6][7] It consists of a specific molar ratio of three key components:

  • GL67: The primary cationic lipid responsible for binding nucleic acids.

  • Dioleoylphosphatidylethanolamine (DOPE): A neutral "helper" lipid that is thought to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm.[5]

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000): A PEGylated lipid that sterically stabilizes the lipoplex particles, preventing aggregation and improving their stability, especially for applications like aerosol delivery.[5][7]

The molar ratio of GL67:DOPE:DMPE-PEG5000 in the GL67A formulation is typically 1:2:0.05.[7]

Mechanism of Action: A Stepwise Overview

The transfection process using GL67-based formulations can be broken down into several key stages, from the initial complex formation to the final expression of the genetic material.

Transfection_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_intracellular Intracellular Space GL67 GL67 Liposome (+) Lipoplex Lipoplex Formation GL67->Lipoplex NucleicAcid Nucleic Acid (-) (pDNA/siRNA) NucleicAcid->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Electrostatic Interaction Cell Target Cell Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (facilitated by DOPE) Endosome->Escape Release Nucleic Acid Release Escape->Release Expression Gene Expression (for pDNA) Release->Expression Silencing Gene Silencing (for siRNA) Release->Silencing

Caption: Workflow of GL67-mediated transfection from lipoplex formation to gene expression or silencing.

  • Lipoplex Formation: The positively charged GL67 liposomes are mixed with the negatively charged nucleic acid cargo. They self-assemble into compact, positively charged nanoparticles called lipoplexes.

  • Cellular Uptake: The positively charged lipoplexes are attracted to the negatively charged cell membrane. The primary mechanism of entry into the cell is through endocytosis.

  • Endosomal Escape: Once inside the cell, the lipoplex is enclosed within an endosome. The "helper" lipid, DOPE, is crucial at this stage. It is thought to undergo a phase transition in the acidic environment of the late endosome, disrupting the endosomal membrane and allowing the lipoplex to escape into the cytoplasm.

  • Nucleic Acid Release and Action: In the cytoplasm, the nucleic acid dissociates from the lipid components. If the cargo is plasmid DNA, it must then be transported to the nucleus for transcription and subsequent protein expression. If the cargo is siRNA, it remains in the cytoplasm to enter the RNA-induced silencing complex (RISC) and mediate gene silencing.

Quantitative Data and Performance

GL67 has demonstrated superior performance compared to other cationic lipids, such as DC-Chol.[1] Its efficacy is often evaluated based on transfection efficiency, cellular uptake, and the physicochemical properties of the resulting lipoplexes.

Physicochemical Characterization of GL67-based Lipoplexes

The size and surface charge (zeta potential) of the lipoplexes are critical parameters that influence their stability and interaction with cells. The following table summarizes data from a study using GL67 in combination with DC-Chol and DOPE for siRNA delivery to A549 lung cancer cells.

% GL67 in Cationic Lipid ContentParticle Size (nm)Zeta Potential (mV)
0% (100% DC-Chol)144-9
25%215+25
50%289+38
75%310+42
100%332+47
Data adapted from a study on siRNA delivery in A549 cells, with a total lipid to siRNA molar ratio of 3:1.[8]

As the proportion of GL67 increases, both the particle size and the zeta potential become more positive, which is correlated with increased cellular uptake.[1][8]

In Vitro Cellular Uptake and Efficacy

Flow cytometry is a common method to quantify the uptake of fluorescently labeled siRNA. Studies have shown a direct correlation between the amount of GL67 in a formulation and the efficiency of cellular internalization.

% GL67 in Cationic Lipid ContentPercentage of Cellular Uptake of Cy3-siRNA
0% (100% DC-Chol)0%
100%High
Qualitative summary from flow cytometry data in A549 cells.[1]

In terms of gene expression, GL67 has been reported to be up to 100-fold more effective for plasmid DNA delivery than DC-Chol.[1]

Experimental Protocols

This section provides a generalized protocol for the transfection of mammalian cells in vitro using a GL67-based formulation. This protocol is a synthesis of common practices and should be optimized for specific cell types and nucleic acids.

Materials
  • GL67-based lipid formulation (e.g., GL67, DOPE, and DC-Chol dissolved in chloroform/methanol).

  • Nucleic acid (plasmid DNA or siRNA) of high purity.

  • Serum-free cell culture medium (e.g., Opti-MEM).

  • Complete cell culture medium with serum.

  • Mammalian cell line (e.g., A549, HEK293).[1][9]

  • Multi-well cell culture plates.

  • Standard cell culture equipment (incubator, biosafety cabinet).

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed cells 24h prior to transfection to achieve 70-80% confluency. B 2. Prepare Lipid Solution Aliquot and dry lipid mixture under nitrogen to form a thin film. Hydrate with buffer. D 4. Form Lipoplexes Combine hydrated lipids and diluted nucleic acid. Incubate at room temperature. A->D C 3. Prepare Nucleic Acid Solution Dilute plasmid DNA or siRNA in serum-free medium. B->D C->D E 5. Transfection Add lipoplex mixture to cells. Incubate for 4-6 hours. D->E F 6. Post-Transfection Replace transfection medium with complete growth medium. E->F G 7. Assay Analyze for gene expression or knockdown 24-72 hours post-transfection. F->G

Caption: A typical experimental workflow for in vitro cell transfection using GL67.

Detailed Procedure
  • Cell Preparation: The day before transfection, seed your cells in a multi-well plate so they reach 70-80% confluency at the time of transfection.

  • Liposome Preparation:

    • Prepare the desired lipid mixture (e.g., GL67, DOPE, DC-Chol) in a glass vial.

    • Evaporate the organic solvent using a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer or serum-free medium to form multilamellar vesicles.

    • Sonicate or extrude the vesicle suspension to create small unilamellar vesicles (liposomes) of a defined size.

  • Lipoplex Formation:

    • For each transfection, dilute the required amount of nucleic acid in serum-free medium.

    • In a separate tube, dilute the prepared liposomes in serum-free medium.

    • Add the diluted nucleic acid to the diluted liposomes (not the other way around) and mix gently by pipetting.

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of stable lipoplexes.

  • Cell Transfection:

    • Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the lipoplex-containing medium to the cells, ensuring even distribution over the cell monolayer.

    • Incubate the cells with the lipoplexes for 4-6 hours in a CO2 incubator at 37°C.

  • Post-Transfection Care and Analysis:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.

    • Return the cells to the incubator.

    • Assay for transgene expression or gene knockdown at a suitable time point, typically 24 to 72 hours post-transfection.

Clinical Significance and Applications

GL67, primarily in the GL67A formulation, has been a pioneering non-viral vector in gene therapy for cystic fibrosis.[6] It was selected for clinical trials due to its favorable safety profile, stability during aerosolization, and improved gene transfer potency compared to earlier lipids.[5][7]

Clinical trials involving the aerosol delivery of GL67A complexed with a plasmid carrying the CFTR gene (pGM169) have provided crucial "proof-of-principle."[5][10] These studies demonstrated that the formulation was safe and could lead to partial correction of the chloride ion channel defect in the airways of CF patients.[5][7] While the observed therapeutic effect was modest and transient, these trials established GL67A as a 'Gold Standard' for aerosol delivery of non-viral vectors and paved the way for the development of more potent gene therapy agents.[5][6]

Beyond plasmid DNA for CF, GL67 has also been explored for the delivery of siRNA to lung cancer cells, showcasing its versatility as a transfection reagent for different types of nucleic acids and therapeutic applications.[1][9]

References

Methodological & Application

Protocol for GL67-Based Liposome Preparation for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Small interfering RNA (siRNA) offers a potent and specific mechanism for gene silencing, presenting significant therapeutic potential for a variety of genetic disorders and diseases like cancer.[1][[“]][3] However, the clinical translation of siRNA is hampered by its inherent instability, rapid degradation by nucleases, and poor cellular uptake.[1][4] To overcome these obstacles, effective delivery systems are paramount.[1][4] Cationic liposomes have emerged as a promising non-viral vector for siRNA delivery, capable of protecting the nucleic acid cargo and facilitating its entry into target cells.[5][6][7][8]

This document provides a detailed protocol for the preparation and characterization of liposomes based on the cationic lipid N4-cholesteryl-spermine (GL67) for the efficient delivery of siRNA. GL67 has demonstrated high efficacy in gene delivery, in some cases surpassing other commonly used cationic lipids.[4] The protocol outlines the formulation of GL67-based liposomes, encapsulation of siRNA, and key in vitro characterization methods.

Quantitative Data Summary

The physicochemical characteristics of liposomes are critical for their function as delivery vehicles. The following tables summarize quantitative data for GL67-based liposome (B1194612) formulations, demonstrating the impact of lipid composition on particle size and zeta potential. The data is adapted from a study utilizing GL67 in combination with 3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[4]

Table 1: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 1:1 Cationic Lipid to DOPE Molar Ratio [4]

Formulation Code% GL67 in Cationic LipidParticle Size (nm)Zeta Potential (mV)
A10292-26
A6100557-11

Table 2: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 2:1 Cationic Lipid to DOPE Molar Ratio [4]

Formulation Code% GL67 in Cationic LipidParticle Size (nm)Zeta Potential (mV)
B10307-10
B6100367-2

Table 3: Physicochemical Properties of GL67/DC-Chol/DOPE Liposomes at a 3:1 Cationic Lipid to DOPE Molar Ratio [4]

Formulation Code% GL67 in Cationic LipidParticle Size (nm)Zeta Potential (mV)
C10144-9
C22018915
C34022428
C46026735
C58029842
C610031147

Experimental Protocols

Preparation of GL67-Based Liposomes

This protocol is based on the thin-film hydration method followed by extrusion.[7][9]

Materials:

  • N4-cholesteryl-spermine (GL67)

  • 3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4, sterile and RNase-free

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired molar ratios of GL67, DC-Chol, and DOPE in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 45°C) to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding pre-warmed (e.g., 45°C) sterile, RNase-free PBS (pH 7.4).[10] The volume of PBS will determine the final lipid concentration. Vortex the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes. Pass the suspension through a 100 nm pore size membrane multiple times (e.g., 11-21 times) using a liposome extruder.[9]

  • Storage: Store the prepared liposomes at 4°C.

siRNA Encapsulation

This protocol describes the formation of lipoplexes by mixing pre-formed cationic liposomes with an siRNA solution.[5]

Materials:

  • Prepared GL67-based liposomes

  • siRNA stock solution (in RNase-free water or buffer)

  • RNase-free microcentrifuge tubes

  • Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

  • Dilution: In separate RNase-free tubes, dilute the required amount of liposomes and siRNA in serum-free medium.

  • Complex Formation: Gently add the diluted siRNA solution to the diluted liposome solution. Do not vortex. Mix by gentle pipetting.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of siRNA-liposome complexes (lipoplexes).

  • Application: The freshly prepared lipoplexes are now ready for in vitro or in vivo applications.

Characterization of Liposomes and Lipoplexes

a. Particle Size and Zeta Potential Measurement

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[11][12][13]

Procedure:

  • Sample Preparation: Dilute the liposome or lipoplex suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to achieve an optimal scattering intensity.[10]

  • Measurement:

    • For particle size, perform DLS measurements according to the instrument's instructions. The instrument will measure the time-dependent fluctuations in scattered light to determine the hydrodynamic diameter and polydispersity index (PDI).[11][13]

    • For zeta potential, load the diluted sample into a folded capillary cell, ensuring no air bubbles are present. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.[10][13]

  • Data Analysis: Analyze the data using the instrument's software.

b. siRNA Encapsulation Efficiency

Encapsulation efficiency can be determined using a gel retardation assay or a fluorescent dye-based assay like the RiboGreen assay.[14][15]

Gel Retardation Assay:

  • Sample Preparation: Prepare lipoplexes at various N/P (nitrogen to phosphate) ratios.

  • Agarose (B213101) Gel Electrophoresis: Load the lipoplex samples and a "naked" siRNA control onto a 1-2% agarose gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide).

  • Electrophoresis: Run the gel in an appropriate buffer (e.g., TBE buffer).

  • Visualization: Visualize the gel under UV illumination. The migration of siRNA will be retarded or completely inhibited when it is complexed with the liposomes. The N/P ratio at which no free siRNA is observed indicates efficient encapsulation.[15]

RiboGreen Assay (Quantitative):

  • Separate Free and Encapsulated siRNA: Remove unencapsulated siRNA from the lipoplex preparation using methods like ultracentrifugation or dialysis.[14]

  • Lyse Liposomes: Disrupt the liposomes containing the encapsulated siRNA using a detergent like Triton X-100 to release the siRNA.[14]

  • Quantify siRNA: Use the RiboGreen reagent, which fluoresces upon binding to nucleic acids, to quantify the amount of released siRNA. Measure the fluorescence using a fluorometer.

  • Calculate Efficiency: The encapsulation efficiency is calculated as: (Amount of encapsulated siRNA / Total initial amount of siRNA) x 100%.

In Vitro Gene Silencing Assessment (Luciferase Reporter Assay)

This protocol is used to quantify the gene knockdown efficiency of the siRNA delivered by the liposomes.[16][17]

Materials:

  • Cells stably expressing luciferase (e.g., A549-luc).[18]

  • siRNA targeting the luciferase gene (luc-siRNA).

  • Control siRNA (non-targeting).

  • Luciferase Assay System (e.g., from Promega).

  • Luminometer.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the luciferase-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Transfection: Prepare luc-siRNA and control siRNA lipoplexes as described in Protocol 2. Add the lipoplexes to the cells and incubate for a specified period (e.g., 4 hours).[18]

  • Incubation: After the initial transfection period, replace the medium with fresh complete medium and incubate for 24-72 hours to allow for gene silencing to occur.[18]

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer.

  • Luminometry: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent and measure the luminescence.[16]

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. The reduction in luciferase activity in cells treated with luc-siRNA lipoplexes compared to control siRNA lipoplexes indicates the gene silencing efficiency.[19]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_encap siRNA Encapsulation cluster_char Characterization cluster_invitro In Vitro Gene Silencing prep1 Lipid Dissolution (GL67, DC-Chol, DOPE) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (PBS Buffer) prep2->prep3 prep4 Extrusion (100 nm membrane) prep3->prep4 encap1 Dilute Liposomes prep4->encap1 encap3 Mix and Incubate (Lipoplex Formation) encap1->encap3 encap2 Dilute siRNA encap2->encap3 char1 Particle Size & Zeta Potential (DLS) encap3->char1 char2 Encapsulation Efficiency (Gel Retardation / RiboGreen) encap3->char2 invitro1 Cell Transfection encap3->invitro1 invitro2 Incubation (24-72h) invitro1->invitro2 invitro3 Luciferase Assay invitro2->invitro3 invitro4 Quantify Knockdown invitro3->invitro4

Caption: Experimental workflow for GL67-based liposome preparation and evaluation.

sirna_pathway cluster_delivery Cellular Delivery cluster_cytosol Cytosolic Events cluster_silencing Gene Silencing lipoplex siRNA-Lipoplex endocytosis Endocytosis lipoplex->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape sirna siRNA escape->sirna risc RISC Loading sirna->risc active_risc Active RISC risc->active_risc cleavage mRNA Cleavage active_risc->cleavage mrna Target mRNA mrna->cleavage degradation mRNA Degradation cleavage->degradation protein_reduction Reduced Protein Synthesis degradation->protein_reduction

Caption: Simplified siRNA-mediated gene silencing pathway.

References

Application Notes and Protocols for In Vivo Transfection using GL67 and DOPE Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of GL67 and dioleoylphosphatidylethanolamine (DOPE) formulations for efficient in vivo transfection. This document includes detailed protocols for liposome (B1194612) preparation, in vivo administration, and assessment of transfection efficiency, alongside quantitative data for comparison and visualizations of key processes.

Introduction to GL67/DOPE-based Transfection

The cationic lipid N4-cholesteryl-spermine (GL67) is a highly effective non-viral vector for gene delivery.[1] When formulated with the neutral helper lipid DOPE, it forms liposomes that can encapsulate and deliver nucleic acids (plasmid DNA, mRNA, siRNA) to cells both in vitro and in vivo.[1][2] The addition of a PEGylated lipid, such as DMPE-PEG5000, can further stabilize the formulation for in vivo applications, particularly for aerosol delivery.[1] This combination, often referred to as GL67A, has been extensively studied for gene therapy applications, notably for respiratory diseases like cystic fibrosis.[3]

DOPE plays a crucial role in facilitating the endosomal escape of the nucleic acid cargo, a critical step for successful transfection.[4][5] The positive charge of the GL67 lipid facilitates interaction with the negatively charged cell membrane, promoting cellular uptake.[1] The molar ratio of these components is a critical parameter that influences the physicochemical properties and transfection efficiency of the formulation.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the physicochemical properties and in vivo transfection efficiency of GL67/DOPE-based formulations.

Table 1: Physicochemical Properties of GL67/DOPE-based Lipoplexes

Formulation (Molar Ratio)Particle Size (nm)Zeta Potential (mV)Encapsulation EfficiencyReference
GL67/DC-Chol/DOPE (varying ratios)144 - 332-9 to +47High with increased GL67[1]
GL67/DOPE/DMPE-PEG5000 (1:2:0.05)Not specifiedNot specifiedNot specified[6]
Cationic Lipid/DOPE (general)~80 - 300+Positively chargedVaries with lipid composition[7]

Table 2: In Vivo Transfection Efficiency of GL67/DOPE-based Formulations

Animal ModelTarget OrganReporter GeneTransfection EfficiencyDuration of ExpressionReference
Balb/c MiceLungChloramphenicol Acetyltransferase (CAT)Dose-dependent, comparable to other agents48 hours post-transfection[6]
MiceLungLuciferaseDetectable signal with pDNA, not mRNANot specified
Mice (Tumor Model)Tumor (intratumoral injection)Green Fluorescent Protein (GFP)Successful expression in tumor cellsNot specified
MiceVarious Organs (intravenous)LuciferaseHighest in lung and heartPeaks at 6h, declines thereafter[8]
SheepLungChloramphenicol Acetyltransferase (CAT)Greater than naked pDNA24 hours post-delivery

Experimental Protocols

Preparation of GL67/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar liposomes composed of GL67 and DOPE using the thin-film hydration and extrusion method.

Materials:

  • Cationic lipid (GL67)

  • Neutral lipid (DOPE)

  • PEGylated lipid (e.g., DMPE-PEG5000, optional for stabilization)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Vacuum desiccator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution:

    • In a clean, sterile round-bottom flask, dissolve the desired molar ratio of GL67, DOPE, and optional DMPE-PEG5000 in the organic solvent. A common starting ratio for GL67:DOPE is 1:1 or 1:2 (molar ratio).

    • Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the transition temperature (Tc) of the lipids.

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

    • To ensure complete removal of the solvent, further dry the film under a gentle stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to overnight.

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the Tc of the lipids.

    • Add the desired volume of the pre-warmed hydration buffer to the flask containing the dry lipid film to achieve the final desired lipid concentration.

    • Agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended. This process may take 30-60 minutes and results in a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm or 200 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the Tc of the lipids.

    • Load the MLV suspension into a syringe and pass it through the extruder into a clean syringe.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (ULVs). The resulting liposome suspension should appear more translucent than the initial MLV suspension.

  • Storage:

    • Store the prepared liposomes at 4°C. Avoid freezing, as ice crystal formation can disrupt the liposome structure. Use within a few weeks for optimal performance.

In Vivo Transfection in a Mouse Model (Intravenous Administration)

This protocol outlines a general procedure for in vivo gene delivery in mice using GL67/DOPE lipoplexes via tail vein injection.

Materials:

  • Prepared GL67/DOPE liposomes

  • Plasmid DNA (pDNA) encoding the gene of interest (e.g., luciferase for reporter assay)

  • Sterile, nuclease-free saline or 5% dextrose solution

  • Mouse strain (e.g., Balb/c or C57BL/6)

  • Insulin (B600854) syringes with 27-30 gauge needles

  • Mouse restrainer

  • Anesthetic (optional, as per institutional guidelines)

Procedure:

  • Lipoplex Formation:

    • On the day of injection, dilute the pDNA and the liposome suspension separately in the chosen injection vehicle (e.g., saline).

    • Gently mix the diluted pDNA with the diluted liposomes at the desired N/P ratio (ratio of the moles of nitrogen atoms in the cationic lipid to the moles of phosphate (B84403) groups in the DNA). Optimal N/P ratios often need to be determined empirically but typically range from 2:1 to 10:1.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. Do not vortex.

  • Animal Preparation:

    • Acclimatize the mice to the laboratory conditions.

    • Place the mouse in a restrainer to immobilize the tail. Warming the tail with a heat lamp or warm water can help dilate the tail veins, making injection easier.

  • Intravenous Injection:

    • Draw the prepared lipoplex solution into an insulin syringe, ensuring there are no air bubbles.

    • The typical injection volume for a mouse is 100-200 µL. The final DNA dose will depend on the experimental design, but a common starting point is 10-50 µg of pDNA per mouse.

    • Locate one of the lateral tail veins and perform a slow, steady intravenous injection.

  • Post-Administration Monitoring:

    • Monitor the mice for any adverse reactions immediately after injection and at regular intervals for the duration of the experiment.

    • Provide appropriate housing, food, and water.

Assessment of In Vivo Transfection Efficiency (Luciferase Reporter Assay)

This protocol describes the quantification of in vivo gene expression using a luciferase reporter gene.

Materials:

  • Transfected mice

  • D-luciferin substrate

  • In vivo imaging system (IVIS) or a luminometer

  • Tissue homogenization buffer (e.g., Passive Lysis Buffer)

  • Tissue homogenizer

  • Microplate reader with luminescence detection capability

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • In Vivo Imaging (IVIS):

    • At the desired time point after transfection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection (typically 150 mg/kg body weight).

    • Wait for the substrate to distribute (usually 5-15 minutes).

    • Anesthetize the mice and place them in the imaging chamber of the IVIS system.

    • Acquire bioluminescence images. The signal intensity is proportional to the level of luciferase expression.

  • Ex Vivo Luciferase Assay (Tissue Homogenates):

    • At the end of the experiment, humanely euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Dissect the target organs (e.g., lungs, liver, spleen).

    • Homogenize the tissues in a suitable lysis buffer.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the cell lysate.

    • Determine the protein concentration of the lysate using a standard protein assay.

    • In a luminometer-compatible plate, mix a small volume of the cell lysate with the luciferase assay reagent containing D-luciferin.

    • Measure the luminescence signal using a microplate reader.

    • Normalize the luciferase activity to the total protein concentration in each sample (e.g., relative light units per mg of protein).

Visualizations

Experimental Workflow

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_transfection In Vivo Transfection cluster_assessment Assessment Lipid_Dissolution 1. Lipid Dissolution (GL67, DOPE in Chloroform) Thin_Film 2. Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Thin_Film Hydration 3. Hydration (Aqueous Buffer) Thin_Film->Hydration Extrusion 4. Sizing (Extrusion) Hydration->Extrusion Lipoplex_Formation 5. Lipoplex Formation (Liposomes + pDNA) Extrusion->Lipoplex_Formation IV_Injection 6. Intravenous Injection (Mouse Tail Vein) Lipoplex_Formation->IV_Injection IVIS 7a. In Vivo Imaging (Luciferase) IV_Injection->IVIS Ex_Vivo 7b. Ex Vivo Analysis (Tissue Homogenates) IV_Injection->Ex_Vivo cellular_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis Lipoplex GL67/DOPE Lipoplex (+ charged) Endosome Early Endosome Lipoplex->Endosome Electrostatic Interaction & Endocytosis Cell_Membrane Cell Membrane (- charged) Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation Cytosol Cytosol Late_Endosome->Cytosol Endosomal Escape (DOPE-mediated) Nucleus Nucleus Cytosol->Nucleus Nuclear Entry (pDNA) mRNA mRNA Nucleus->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

References

Application Notes and Protocols for GL67-Mediated Plasmid DNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GL67 is a cationic lipid, chemically known as N4-Spermine cholesteryl carbamate (B1207046), designed for the efficient delivery of nucleic acids, such as plasmid DNA and siRNA, into eukaryotic cells. It is a key component of the liposomal formulation GL67A, which also includes the neutral lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and a PEGylated lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000). This formulation has been recognized as a "gold standard" for non-viral gene delivery, particularly for aerosol-based applications targeting lung tissues.

The mechanism of GL67A-mediated transfection relies on the electrostatic interactions between the positively charged cationic liposomes and the negatively charged phosphate (B84403) backbone of plasmid DNA. This interaction leads to the formation of stable lipid-DNA complexes, termed lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the delivery of the plasmid DNA into the cytoplasm. The inclusion of DOPE is thought to aid in the endosomal escape of the plasmid DNA, a critical step for successful transfection. The PEGylated lipid component helps to stabilize the formulation. GL67A has been notably used in clinical trials for cystic fibrosis gene therapy, demonstrating its potential in therapeutic applications.

This document provides a detailed step-by-step guide for the preparation of GL67A liposomes and the subsequent transfection of plasmid DNA into mammalian cells, with a specific focus on the A549 human lung carcinoma cell line as a model system.

Data Presentation

Table 1: Physicochemical Properties of GL67A Lipoplexes at Different Molar Ratios
Formulation IDCationic Lipid Composition (GL67 % of total cationic lipid)Molar Ratio (Cationic Lipid:siRNA)Particle Size (nm)Zeta Potential (mV)
C10%3:1144-9
C220%3:1165+15
C340%3:1210+28
C460%3:1255+35
C580%3:1289+42
C6100%3:1311+47

Data adapted from a study on siRNA delivery using GL67-based liposomes in A549 cells.[1] The trend of increasing particle size and positive zeta potential with a higher proportion of GL67 is expected to be similar for plasmid DNA lipoplexes.

Table 2: In Vitro Transfection Efficiency and Cell Viability of GL67A-based Lipoplexes in A549 Cells
Formulation IDCationic Lipid Composition (GL67 % of total cationic lipid)Cellular Uptake (% of positive cells)Cell Viability (%)
C10%~0%>85%
C220%Not Specified>85%
C340%Not Specified>85%
C460%Not Specified>85%
C580%Not Specified>85%
C6100%High>85%
Lipofectamine™Positive ControlHighNot Specified

Data derived from a study on siRNA delivery in A549 cells, where formulations with a higher percentage of GL67 showed increased cellular uptake while maintaining high cell viability (>80%).[1] A similar trend is anticipated for plasmid DNA transfection, where higher GL67 content is likely to correlate with higher transfection efficiency.

Experimental Protocols

Protocol 1: Preparation of GL67A Liposomes

This protocol describes the preparation of GL67A liposomes (GL67:DOPE:DMPE-PEG5000 at a molar ratio of 1:2:0.05) using the thin-film hydration method followed by extrusion.

Materials:

  • N4-Spermine cholesteryl carbamate (GL67)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DMPE-PEG5000)

  • Chloroform (B151607)

  • Sterile, RNase-free water or desired buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the appropriate amounts of GL67, DOPE, and DMPE-PEG5000 in chloroform to achieve a molar ratio of 1:2:0.05. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37-40°C) until a thin, uniform lipid film is formed on the inner surface of the flask. d. To ensure complete removal of the solvent, continue evaporation for at least 30 minutes after the film appears dry.

  • Hydration: a. Hydrate the lipid film by adding a pre-warmed (to the same temperature as evaporation) sterile, RNase-free aqueous solution (e.g., water or PBS). The volume will determine the final lipid concentration. b. Gently rotate the flask by hand to ensure the entire film is hydrated. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.

  • Extrusion: a. To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion. b. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. c. Load the MLV suspension into a syringe and attach it to one side of the extruder. Attach an empty syringe to the other side. d. Pass the lipid suspension through the membrane by pushing the plunger of the loaded syringe. e. Repeat this extrusion process 11-21 times to ensure a homogenous population of liposomes.

  • Storage: a. Store the resulting liposome (B1194612) solution at 4°C. For long-term storage, stability should be assessed.

Protocol 2: GL67A-Mediated Plasmid DNA Transfection of A549 Cells

This protocol provides a general guideline for transfecting plasmid DNA into A549 cells in a 24-well plate format. Optimization of parameters such as cell density, DNA concentration, and lipid-to-DNA ratio is recommended for each specific plasmid and experimental setup.

Materials:

  • A549 cells

  • Complete growth medium (e.g., F-12K medium with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA of interest (high purity, endotoxin-free)

  • Prepared GL67A liposomes

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: a. The day before transfection, seed A549 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^4 to 1 x 10^5 cells per well). b. Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.

  • Lipoplex Formation: a. On the day of transfection, for each well, prepare two sterile microcentrifuge tubes. b. In Tube A, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in serum-free medium to a final volume of 50 µL. Mix gently. c. In Tube B, dilute the desired amount of GL67A liposomes in serum-free medium to a final volume of 50 µL. The optimal lipid-to-DNA ratio should be determined empirically, starting with a range of charge ratios (e.g., 2:1 to 6:1, positive:negative charge). Mix gently. d. Add the diluted DNA from Tube A to the diluted liposomes in Tube B. Mix gently by pipetting up and down. e. Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Transfection: a. Gently aspirate the growth medium from the A549 cells. b. Wash the cells once with sterile PBS. c. Add 400 µL of fresh, pre-warmed serum-free medium to each well. d. Add the 100 µL of lipoplex solution dropwise to each well. e. Gently rock the plate to ensure even distribution of the lipoplexes. f. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Post-Transfection: a. After the 4-6 hour incubation, remove the medium containing the lipoplexes and replace it with 500 µL of fresh, pre-warmed complete growth medium. b. Return the plate to the incubator.

  • Analysis: a. Assay for transgene expression at the desired time point (e.g., 24-72 hours post-transfection). The optimal time will depend on the plasmid and the gene of interest. b. Cell viability can be assessed using methods such as the MTT assay.

Mandatory Visualization

G cluster_liposome_prep Protocol 1: GL67A Liposome Preparation cluster_transfection Protocol 2: Plasmid DNA Transfection lipids GL67, DOPE, DMPE-PEG5000 in Chloroform film Thin Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration with Aqueous Buffer (Forms Multilamellar Vesicles - MLVs) film->hydration extrusion Extrusion through 100nm Membrane (Forms Unilamellar Vesicles) hydration->extrusion liposomes GL67A Liposomes extrusion->liposomes plasmid Plasmid DNA in Serum-Free Medium lipoplex Lipoplex Formation (Incubate 20-30 min) plasmid->lipoplex gl67a GL67A Liposomes in Serum-Free Medium gl67a->lipoplex transfect Add Lipoplexes to Cells (Incubate 4-6 hours) lipoplex->transfect cells A549 Cells (70-90% Confluent) cells->transfect post_transfect Replace with Complete Medium transfect->post_transfect analysis Analyze Gene Expression (24-72 hours) post_transfect->analysis G cluster_pathway Cellular Uptake and Intracellular Trafficking of GL67A Lipoplexes lipoplex GL67A-pDNA Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome endosomal_escape Endosomal Escape (DOPE-mediated) early_endosome->endosomal_escape late_endosome Late Endosome / Lysosome (Degradation Pathway) early_endosome->late_endosome cytoplasm Cytoplasm endosomal_escape->cytoplasm plasmid_release Plasmid DNA Release cytoplasm->plasmid_release translation Translation cytoplasm->translation nucleus Nucleus plasmid_release->nucleus Nuclear Import transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm Export protein Protein Expression translation->protein

References

GL67 Pentahydrochloride: Application Notes and Protocols for Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GL67 pentahydrochloride is a cationic lipid that has demonstrated significant potential in drug delivery, primarily for nucleic acids such as siRNA and plasmid DNA. Its positive charge facilitates the encapsulation and delivery of negatively charged molecules into cells.[] Beyond its role in gene therapy, GL67 is emerging as a potent adjuvant in vaccine development. When formulated into liposomes, GL67 can enhance the immunogenicity of co-administered antigens, stimulating a robust immune response. These application notes provide an overview of GL67's use as a vaccine adjuvant, including its proposed mechanism of action, and detailed protocols for formulation and immunological evaluation.

Mechanism of Action as a Vaccine Adjuvant

As a cationic lipid-based adjuvant, GL67 is thought to enhance the immune response through a multi-pronged mechanism. The positively charged liposomes formed with GL67 can efficiently adsorb negatively charged antigens and facilitate their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[] This enhanced delivery is a critical first step in initiating an adaptive immune response.

Once internalized by APCs, the GL67-containing liposomes are processed within endosomes. The cationic nature of GL67 can lead to endosomal disruption, releasing the antigen into the cytoplasm. This cytosolic delivery is crucial for the cross-presentation of antigens on MHC class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs), a key component of the cellular immune response.

Furthermore, cationic liposomes themselves can act as danger signals, activating innate immune pathways. While the specific pathways activated by GL67 have not been fully elucidated in the context of vaccine adjuvanticity, it is hypothesized that they may engage Toll-like receptors (TLRs) or other pattern recognition receptors (PRRs) on APCs. This interaction triggers the production of pro-inflammatory cytokines and chemokines, leading to the maturation of APCs and the recruitment of other immune cells to the site of injection, thereby amplifying the overall immune response.

Data Presentation: Physicochemical Properties of GL67-Based Liposomal Formulations

The following table summarizes the typical physicochemical properties of GL67-based liposomal formulations, adapted from studies on siRNA delivery which are indicative of the expected characteristics for vaccine formulations. The molar ratio of lipids significantly influences particle size and zeta potential.

Formulation (Molar Ratio GL67:DC-Chol:DOPE)Cationic Lipid:siRNA Molar RatioParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
C1 (0:100:100)3:1332-9Low
C2 (25:75:100)3:124618Moderate
C3 (50:50:100)3:118832High
C4 (75:25:100)3:115541High
C5 (100:0:100)3:114447Very High

Data adapted from studies on siRNA delivery, demonstrating the effect of increasing GL67 content on particle size, zeta potential, and encapsulation efficiency.[2][3]

Experimental Protocols

Protocol 1: Formulation of GL67-Adjuvanted Protein/Peptide Vaccine by Thin-Film Hydration

This protocol describes the preparation of GL67-containing liposomes with an encapsulated protein or peptide antigen using the thin-film hydration method.[2]

Materials:

  • This compound

  • Dioleoylphosphatidylethanolamine (DOPE) (or other suitable helper lipid)

  • Cholesterol (optional, for liposome (B1194612) stability)

  • Protein or peptide antigen

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (e.g., 200 nm)

Procedure:

  • Lipid Film Preparation: a. Dissolve GL67 and helper lipids (e.g., DOPE, cholesterol) in a chloroform/methanol mixture (e.g., 5:1 v/v) in a round-bottom flask. The molar ratio of GL67 to helper lipid can be varied to optimize the formulation (e.g., 1:1). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37-40°C) until a thin, uniform lipid film is formed on the wall of the flask. d. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration with Antigen: a. Prepare a solution of the protein or peptide antigen in PBS at the desired concentration. b. Add the antigen solution to the round-bottom flask containing the dry lipid film. c. Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction: a. To produce smaller, unilamellar vesicles (ULVs), sonicate the MLV suspension in a water bath sonicator until the solution becomes translucent. b. Alternatively, for more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 200 nm) multiple times (e.g., 11-21 passes) using a mini-extruder.

  • Purification (Optional): a. To remove unencapsulated antigen, the liposome suspension can be purified by ultracentrifugation or size exclusion chromatography.

  • Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the amount of encapsulated antigen using a suitable protein assay (e.g., BCA or Bradford assay) after lysing the liposomes with a detergent.

Protocol 2: In Vitro Evaluation of Antigen Uptake by Dendritic Cells

This protocol outlines a method to assess the uptake of the GL67-adjuvanted vaccine formulation by dendritic cells in vitro.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or a dendritic cell line (e.g., DC2.4)

  • GL67-adjuvanted fluorescently labeled antigen (e.g., FITC-ovalbumin)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: a. Seed dendritic cells in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treatment: a. Prepare different concentrations of the GL67-adjuvanted fluorescently labeled antigen in complete cell culture medium. b. As controls, use untreated cells and cells treated with the free fluorescently labeled antigen. c. Remove the old medium from the cells and add the treatment solutions. d. Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Staining: a. After incubation, gently wash the cells twice with cold PBS to remove any unbound antigen. b. Harvest the cells by scraping or using a gentle cell dissociation solution. c. Transfer the cell suspension to flow cytometry tubes.

  • Flow Cytometry Analysis: a. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). b. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the efficiency of antigen uptake.

Visualizations

G cluster_formulation Vaccine Formulation Workflow Lipid_Dissolution 1. Dissolve GL67 & Helper Lipids in Organic Solvent Film_Formation 2. Create Thin Lipid Film via Rotary Evaporation Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film with Antigen Solution Film_Formation->Hydration Size_Reduction 4. Reduce Vesicle Size (Sonication/Extrusion) Hydration->Size_Reduction Purification 5. Purify to Remove Unencapsulated Antigen Size_Reduction->Purification Characterization 6. Characterize Size, Zeta Potential & Encapsulation Purification->Characterization G cluster_pathway Hypothesized Signaling Pathway of GL67 Adjuvant GL67_Vaccine GL67 Liposomal Vaccine APC Antigen Presenting Cell (APC) GL67_Vaccine->APC Phagocytosis Endosome Endosome APC->Endosome Antigen_Cytosol Antigen in Cytosol Endosome->Antigen_Cytosol Endosomal Escape Innate_Sensing Innate Immune Sensing (e.g., TLRs) Endosome->Innate_Sensing MHC_I MHC Class I Presentation Antigen_Cytosol->MHC_I CTL_Activation CD8+ T Cell (CTL) Activation MHC_I->CTL_Activation Cytokine_Production Cytokine/Chemokine Production Innate_Sensing->Cytokine_Production APC_Maturation APC Maturation & Migration Cytokine_Production->APC_Maturation T_Helper_Activation CD4+ T Helper Cell Activation APC_Maturation->T_Helper_Activation MHC Class II Presentation G cluster_workflow Experimental Workflow for Immunogenicity Assessment cluster_assays Immunological Assays Immunization 1. Immunize Animal Model (e.g., Mice) Booster 2. Administer Booster Dose(s) Immunization->Booster Sample_Collection 3. Collect Sera & Splenocytes Booster->Sample_Collection ELISA Antigen-Specific Antibody Titer (ELISA) Sample_Collection->ELISA ELISpot Cytokine-Secreting T Cell Frequency (ELISpot) Sample_Collection->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Sample_Collection->ICS

References

Application Notes: Optimizing Cell Culture Conditions for High-Efficiency Transfection

Author: BenchChem Technical Support Team. Date: December 2025

An important initial clarification is that "GL67" does not correspond to a recognized, standard designation for a cell line, transfection reagent, or specific gene in widely available scientific literature. It is potentially a proprietary name for a product, a specific clone within a research institution, or a term of art used by a particular group.

Therefore, this document provides a comprehensive set of application notes and protocols for optimizing transfection efficiency in a general mammalian cell line, which can be adapted by researchers to their specific "GL67" context, whether it be a cell line or a component of a transfection system. The principles and methodologies outlined here are broadly applicable and form the foundation for successful transfection experiments.

Successful transfection is a multi-factorial process heavily reliant on the health and physiological state of the cells being transfected. Optimal cell culture conditions are paramount to achieving high transfection efficiency and reproducibility.

1. Cell Health and Viability

The general health and viability of the cell population are critical determinants of transfection success.[1][2][3]

  • Viability: Cells should exhibit greater than 90% viability prior to transfection.[4][5][6] This can be assessed using methods such as trypan blue exclusion.

  • Contamination: Cultures must be free of microbial contaminants like bacteria, yeast, fungi, and mycoplasma, as these can negatively impact cell health and transfection outcomes.[1][5][7]

  • Passage Number: It is recommended to use cells with a low passage number, generally below 30-50 passages for established cell lines.[1][2] High passage numbers can lead to altered morphology, growth rates, and reduced transfection efficiency.[8][9] For any set of experiments, the passage number of the cells used should be kept consistent.[1] After thawing a new vial of cells, allow them to passage at least 3-4 times to ensure they have recovered and are in a stable growth phase.[4]

2. Cell Confluency

The density of the cell culture at the time of transfection significantly influences the uptake of foreign nucleic acids.

  • Optimal Confluency: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[2][4][10] Cells should be actively dividing, as this facilitates the entry of nucleic acids into the nucleus.[2][4]

  • Sub-optimal Confluency: Too low a cell density can lead to poor growth due to the lack of cell-to-cell contact, while excessive confluency can result in contact inhibition, making cells less receptive to transfection.[1][2][11]

  • Seeding: To achieve the desired confluency, it is advisable to seed the cells 18-24 hours prior to the transfection experiment.[4]

3. Culture Medium and Serum

The composition of the culture medium can impact the efficiency of the transfection process.

  • Growth Medium: Cells should be cultured in the appropriate medium supplemented with the necessary serum and growth factors to ensure optimal health.[1]

  • Serum-Free Media for Transfection: Many transfection protocols recommend the use of serum-free media during the formation of the transfection complex (e.g., DNA-lipid complexes).[1][7][12] Serum components can interfere with the complex formation and reduce transfection efficiency.[1] Some modern transfection reagents are compatible with serum-containing media, which can be beneficial for sensitive cell types.[3]

  • Specialized Transfection Media: For certain cell lines, such as HEK293, specialized serum-free transfection media are available that are formulated to enhance transfection efficiency and subsequent protein expression.[13][14][15]

4. Quality of Transfecting DNA

The purity and integrity of the plasmid DNA are crucial for successful transfection.

  • Purity: High-quality plasmid DNA with an A260/A280 ratio of 1.7–1.9 is essential.[4][6][16] Ratios outside this range may indicate contamination with protein or other substances that can be toxic to cells or inhibit transfection.[4][16] The A260/A230 ratio should ideally be between 1.8 and 2.2, indicating minimal contamination with organic solvents.[16]

  • Endotoxins: Plasmid DNA preparations should have low endotoxin (B1171834) levels, especially when transfecting sensitive cell lines like primary cells.[17][18] Endotoxins, which are components of bacterial cell walls, can significantly reduce transfection efficiency and induce a cytotoxic response.[17]

  • DNA Topology: For transient transfections, supercoiled plasmid DNA is generally more efficient than linear DNA.[2][17][19]

Protocols for Optimizing Transfection Efficiency

This section provides a generalized protocol for optimizing the transfection of adherent mammalian cells using a lipid-based transfection reagent.

Materials:

  • Healthy, actively dividing mammalian cells in culture

  • Complete growth medium (with serum and supplements)

  • Serum-free medium (e.g., Opti-MEM®)

  • High-quality plasmid DNA (0.5-1 µg/µL in sterile, nuclease-free water or TE buffer)

  • Lipid-based transfection reagent

  • Sterile microcentrifuge tubes

  • Appropriate cell culture plates (e.g., 24-well plates)

Protocol 1: Optimization of Transfection Reagent to DNA Ratio

The ratio of transfection reagent to plasmid DNA is a critical parameter that needs to be optimized for each cell type and plasmid combination.[4][20][21]

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Prepare DNA Dilution: In sterile microcentrifuge tubes, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg per well) in serum-free medium. Prepare enough for the number of ratios you will be testing.

  • Prepare Transfection Reagent Dilutions: In separate sterile microcentrifuge tubes, dilute varying amounts of the transfection reagent in serum-free medium. For example, to test ratios of 1:1, 2:1, and 3:1 (reagent volume in µL to DNA mass in µg), you would prepare dilutions of 0.5 µL, 1.0 µL, and 1.5 µL of the reagent.

  • Form Transfection Complexes: Add the diluted DNA to the diluted transfection reagent for each ratio. Mix gently by pipetting up and down.

  • Incubation: Incubate the DNA-reagent complexes at room temperature for 15-30 minutes to allow for their formation.[22]

  • Transfection: Add the transfection complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Post-Transfection Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[3] The optimal time for analysis depends on the expression kinetics of the transfected gene.[23][24]

  • Analysis: Assess transfection efficiency using an appropriate method, such as fluorescence microscopy for fluorescent reporter proteins (e.g., GFP) or a quantitative assay like a luciferase assay or qPCR.[25]

Protocol 2: Optimization of Cell Density and DNA Amount
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at three different densities to achieve approximately 40%, 60%, and 80% confluency on the day of transfection.[10]

  • Prepare Transfection Complexes: Using the optimal transfection reagent-to-DNA ratio determined in Protocol 1, prepare transfection complexes with varying amounts of plasmid DNA (e.g., 0.25 µg, 0.5 µg, and 1.0 µg per well).

  • Transfection: Add the different amounts of transfection complexes to the cells at varying confluencies.

  • Post-Transfection Incubation and Analysis: Incubate the cells and analyze the transfection efficiency as described in Protocol 1.

Data Presentation

The results of the optimization experiments can be summarized in tables for easy comparison.

Table 1: Optimization of Transfection Reagent to DNA Ratio

Reagent:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
1:135 ± 495 ± 2
2:168 ± 692 ± 3
3:175 ± 585 ± 5
4:172 ± 778 ± 6

Table 2: Optimization of Cell Confluency and DNA Amount

Cell Confluency (%)DNA Amount (µ g/well )Transfection Efficiency (%)Cell Viability (%)
400.545 ± 594 ± 3
600.562 ± 693 ± 2
800.578 ± 491 ± 4
800.2565 ± 795 ± 2
801.076 ± 582 ± 6

Visualizations

Experimental Workflow for Transfection Optimization

Transfection_Optimization_Workflow cluster_pre_transfection Pre-Transfection cluster_transfection Transfection cluster_analysis Analysis start Start: Healthy, Low-Passage Cells seed_cells Seed Cells in Multi-well Plate (e.g., 24-well) start->seed_cells culture_overnight Incubate 18-24h to reach 70-90% confluency seed_cells->culture_overnight prep_dna Prepare Plasmid DNA Dilutions (in serum-free medium) prep_reagent Prepare Transfection Reagent Dilutions (in serum-free medium) add_complex Add Complexes to Cells culture_overnight->add_complex form_complex Mix DNA and Reagent (Vary Ratios) prep_dna->form_complex prep_reagent->form_complex incubate_complex Incubate 15-30 min at Room Temperature form_complex->incubate_complex incubate_complex->add_complex incubate_post_transfection Incubate 24-72h add_complex->incubate_post_transfection assess_efficiency Assess Transfection Efficiency (e.g., Fluorescence Microscopy, Flow Cytometry) incubate_post_transfection->assess_efficiency assess_viability Assess Cell Viability (e.g., Trypan Blue, MTT Assay) determine_optimal Determine Optimal Conditions assess_efficiency->determine_optimal assess_viability->determine_optimal end End: Optimized Protocol determine_optimal->end Innate_Immune_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus foreign_dna Foreign Plasmid DNA cgas cGAS foreign_dna->cgas senses cgamp cGAMP cgas->cgamp synthesizes sting STING (on ER membrane) cgamp->sting activates tbk1 TBK1 sting->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates irf3_p p-IRF3 irf3->irf3_p irf3_p_dimer p-IRF3 Dimer irf3_p->irf3_p_dimer dimerizes and translocates isg Interferon-Stimulated Genes (ISGs) (e.g., IFNs, Cytokines) irf3_p_dimer->isg induces transcription of

References

Quantifying the Encapsulation Efficiency of GL67 Liposomes for Gene Therapy Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of gene therapy, drug delivery, and pharmaceutics.

Introduction:

Genzyme Lipid 67 (GL67) is a cationic lipid that has demonstrated significant promise as a non-viral vector for the delivery of nucleic acids, such as plasmid DNA and siRNA, in gene therapy applications. A critical quality attribute of GL67 liposomal formulations is the encapsulation efficiency (EE%), which defines the percentage of the therapeutic nucleic acid successfully entrapped within the liposome (B1194612). Accurate quantification of EE% is paramount for ensuring batch-to-batch consistency, optimizing formulations, and ultimately, for the therapeutic efficacy and safety of the final product.

This document provides detailed application notes and experimental protocols for the quantification of GL67 liposome encapsulation efficiency. It also outlines the cellular uptake and intracellular trafficking pathways of these cationic liposomes.

Data Presentation: GL67 Encapsulation Efficiency

The encapsulation efficiency of nucleic acids in GL67-containing liposomes is influenced by the formulation's composition, particularly the molar ratio of the cationic lipid GL67 to other lipids and the nucleic acid. An increase in the proportion of GL67 generally leads to a higher encapsulation efficiency due to the enhanced electrostatic interactions with the negatively charged nucleic acid backbone.

Table 1: Influence of GL67 Concentration on siRNA Encapsulation Efficiency

Formulation IDMolar Ratio (Cationic Lipid:Co-lipid)% GL67 in Cationic Lipid ComponentEncapsulation Efficiency (Qualitative)
F13:10%Low
F23:120%Moderate
F33:150%High
F43:180%Very High
F53:1100%Complete Retardation

Note: This table illustrates the general trend observed where increasing the percentage of GL67 in the liposome formulation improves the encapsulation of siRNA, as determined by a gel retardation assay. "Complete Retardation" indicates that no free siRNA is visible in the gel, suggesting a high encapsulation efficiency.

Experimental Protocols

The quantification of nucleic acid encapsulation in GL67 liposomes predominantly relies on separating the free, unencapsulated nucleic acid from the liposome-encapsulated fraction.

Principle of Encapsulation Efficiency Calculation

The encapsulation efficiency is calculated using the following formula:

EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100[1]

To determine the EE%, one must quantify the total amount of nucleic acid in the formulation and the amount of free nucleic acid in the external medium after separation of the liposomes.

Key Experimental Protocol: Gel Retardation Assay for siRNA/pDNA

A gel retardation assay, also known as an electrophoretic mobility shift assay (EMSA), is a common and effective method to qualitatively and semi-quantitatively assess the encapsulation of nucleic acids like siRNA and plasmid DNA into cationic liposomes such as those containing GL67.[2] The principle lies in the fact that free nucleic acids will migrate through an agarose (B213101) gel under an electric field, while nucleic acids encapsulated within liposomes will be retained in or near the loading well due to their size and charge neutralization.

Materials:

  • GL67 Liposome-Nucleic Acid Formulation

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • 6x DNA Loading Dye

  • Nucleic Acid Stain (e.g., SYBR™ Safe, Ethidium Bromide)

  • Nuclease-free water

  • Gel Electrophoresis System (casting tray, combs, power supply)

  • UV Transilluminator/Gel Documentation System

Protocol:

  • Prepare a 1% (w/v) Agarose Gel:

    • Dissolve 1 gram of agarose in 100 mL of 1x TAE or TBE buffer by heating in a microwave until the solution is clear.

    • Allow the solution to cool to approximately 50-60°C.

    • Add the nucleic acid stain to the molten agarose at the manufacturer's recommended concentration and mix gently.

    • Pour the agarose into a gel casting tray with the appropriate combs and allow it to solidify.

  • Prepare Samples:

    • For each GL67 liposome formulation, prepare two sets of samples. To one set, add a lysis agent (e.g., Triton X-100 at a final concentration of 1%) to disrupt the liposomes and release the encapsulated nucleic acid. This will serve to confirm the presence of the nucleic acid. The other set will be the intact liposomal formulation.

    • As controls, prepare a sample of free, unencapsulated nucleic acid at the same concentration used in the formulations.

    • Mix a defined amount of each sample and control with 6x DNA loading dye.

  • Gel Electrophoresis:

    • Carefully remove the combs from the solidified gel and place the casting tray into the electrophoresis tank.

    • Fill the tank with 1x running buffer (the same as used for the gel) until the gel is submerged.

    • Load the prepared samples into the wells of the gel.

    • Run the gel at an appropriate voltage (e.g., 60-100 V) for a duration sufficient to achieve good separation (e.g., 45-60 minutes).[2]

  • Visualization and Interpretation:

    • After electrophoresis, visualize the gel using a UV transilluminator.

    • The well containing the free nucleic acid control should show a distinct band that has migrated from the well.

    • In the lanes with the intact GL67 liposome formulations, the absence or reduction in the intensity of this band compared to the control indicates encapsulation. If the encapsulation is high, the nucleic acid will be retained in the well.

    • The sample treated with the lysis agent should show a band corresponding to the free nucleic acid, confirming its presence in the formulation.

Alternative and Quantitative Methods

For a more precise quantification of encapsulation efficiency, other methods can be employed to separate the free drug from the liposomes, followed by quantification of the nucleic acid in the supernatant.

Separation Techniques:

  • Ultracentrifugation: This method pellets the liposomes, leaving the free nucleic acid in the supernatant. The supernatant is then carefully collected for quantification.[1]

  • Size Exclusion Chromatography (SEC): A column packed with a porous resin (e.g., Sephadex G-50) separates the larger liposomes from the smaller, free nucleic acid molecules.[1]

  • Dialysis: The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free nucleic acid to diffuse out into a larger volume of buffer, while retaining the liposomes.[1]

Quantification of Nucleic Acid:

Following separation, the amount of free nucleic acid in the supernatant or dialysate can be quantified using:

  • UV-Vis Spectrophotometry: Measure the absorbance at 260 nm.

  • Fluorescence Spectroscopy: Using intercalating dyes like PicoGreen® for dsDNA or RiboGreen® for RNA.

Mandatory Visualizations

Experimental Workflow for Determining Encapsulation Efficiency

G cluster_prep Sample Preparation cluster_separation Separation of Free from Encapsulated cluster_quantification Quantification cluster_calculation Calculation prep1 GL67 Liposome-Nucleic Acid Formulation sep_method Choose Separation Method prep1->sep_method quant_total Quantify Total Nucleic Acid (in lysed formulation) prep1->quant_total Lysis prep2 Free Nucleic Acid Control gel Gel Retardation Assay prep2->gel uc Ultracentrifugation sep_method->uc Quantitative sec Size Exclusion Chromatography sep_method->sec Quantitative dialysis Dialysis sep_method->dialysis Quantitative sep_method->gel Qualitative/ Semi-quantitative quant_free Quantify Free Nucleic Acid (in supernatant/filtrate) uc->quant_free sec->quant_free dialysis->quant_free uv_vis UV-Vis Spectroscopy quant_free->uv_vis fluorescence Fluorescence Assay quant_free->fluorescence calc Calculate EE% EE% = [(Total - Free) / Total] * 100 quant_free->calc quant_total->uv_vis quant_total->fluorescence quant_total->calc

Workflow for determining GL67 liposome encapsulation efficiency.

Signaling Pathway: Cellular Uptake and Intracellular Trafficking of GL67 Lipoplexes

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex GL67 Lipoplex (Cationic Liposome + Nucleic Acid) cell_membrane lipoplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis (e.g., Clathrin-mediated) endosomal_escape Endosomal Escape endosome->endosomal_escape pH-mediated Membrane Fusion cytosolic_na Nucleic Acid in Cytosol endosomal_escape->cytosolic_na nuclear_import Nuclear Import cytosolic_na->nuclear_import gene_expression Gene Expression (Transcription & Translation) nuclear_import->gene_expression

Cellular uptake and trafficking of GL67-nucleic acid lipoplexes.

The reliable quantification of encapsulation efficiency is a cornerstone of developing effective and reproducible GL67 liposomal formulations for gene therapy. The gel retardation assay offers a straightforward method for initial screening and qualitative assessment, while techniques such as ultracentrifugation and size exclusion chromatography coupled with nucleic acid quantification provide more precise and quantitative data. Understanding the cellular uptake pathways is also crucial for optimizing the liposome design to ensure efficient delivery of the genetic material to its intracellular target for therapeutic effect.

References

Application Notes and Protocols: GL67 Formulation for Delivery to A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GL67 lipid is a cationic lipid that has demonstrated high efficiency as a non-viral vector for the delivery of genetic material, such as siRNA and plasmid DNA, into various cell types, including the A549 human lung adenocarcinoma cell line. Its ability to form stable lipoplexes with nucleic acids and facilitate their entry into cells makes it a valuable tool in lung cancer research and the development of novel therapeutics. These application notes provide a comprehensive overview of the GL67 formulation, quantitative data on its performance in A549 cells, and detailed protocols for its use.

Data Presentation

The following tables summarize the key physicochemical characteristics and biological performance of GL67-based liposomal formulations for siRNA delivery to A549 cells. The data is compiled from a study utilizing GL67 in combination with DC-Chol and DOPE lipids.[1][2]

Table 1: Physicochemical Properties of GL67-based Liposomal Formulations [1][2]

Formulation (Molar Ratio of Cationic Lipid to Zwitterionic Lipid)Cationic Lipid Composition (% GL67 / % DC-Chol)Particle Size (nm)Zeta Potential (mV)
3:10 / 100144-9
3:125 / 75250+25
3:150 / 50280+35
3:175 / 25310+42
3:1100 / 0332+47

Table 2: In Vitro Performance of GL67-based Formulations in A549 Cells [1]

Cationic Lipid Composition (% GL67 / % DC-Chol)Cellular Viability (%)Cellular Uptake of cy3-siRNA (%)
0 / 100> 85%Low
25 / 75> 85%Moderate
50 / 50> 85%High
75 / 25> 85%Very High
100 / 0> 85%Highest

Experimental Protocols

A549 Cell Culture

A549 cells, a human lung carcinoma cell line, are suitable hosts for transfection experiments.[3] They grow as an adherent monolayer and have an epithelial-like morphology.[3]

  • Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculturing: Passage the cells when they reach 80-90% confluency. The typical subcultivation ratio is between 1:3 and 1:6.[3]

Preparation of GL67-based Liposomes

This protocol describes the preparation of liposomes using the lipid film hydration method.[4]

  • Lipid Film Formation:

    • Prepare stock solutions of GL67, DC-Chol, and DOPE in chloroform.

    • In a round-bottom flask, combine the desired molar ratios of the lipid stock solutions.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) to the desired final lipid concentration.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Sonication/Extrusion (Optional but Recommended):

    • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Transfection of A549 Cells with GL67/siRNA Lipoplexes

This protocol is adapted from a study on siRNA delivery to A549 cells.[1]

  • Cell Seeding:

    • One day before transfection, seed A549 cells in 24-well plates at a density of 5 x 10^4 cells per well in 500 µL of complete culture medium.[1]

    • Incubate overnight to allow for cell attachment and growth.

  • Lipoplex Formation:

    • On the day of transfection, dilute the siRNA in a serum-free medium (e.g., OptiMEM®).

    • In a separate tube, dilute the GL67-based liposome (B1194612) formulation in the same serum-free medium.

    • Combine the diluted siRNA and diluted liposomes. Mix gently and incubate at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Wash the A549 cells once with Phosphate Buffered Saline (PBS).[1]

    • Add the lipoplex-containing medium to the cells.[1]

    • Incubate the cells for 24 to 72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically for the specific siRNA and target gene.[1][5]

  • Post-Transfection Analysis:

    • After the incubation period, the cells can be harvested and analyzed for gene knockdown, protein expression, or phenotypic changes.

Visualizations

Experimental Workflow for GL67-mediated siRNA Delivery

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis A549_culture 1. A549 Cell Culture (Seed in 24-well plates) cell_wash 5. Wash A549 Cells (Remove old medium) A549_culture->cell_wash liposome_prep 2. GL67 Liposome Formulation (Lipid film hydration) lipoplex_formation 4. Lipoplex Formation (Incubate siRNA + Liposomes) liposome_prep->lipoplex_formation siRNA_dilution 3. siRNA Dilution (Serum-free medium) siRNA_dilution->lipoplex_formation add_lipoplexes 6. Add Lipoplexes to Cells lipoplex_formation->add_lipoplexes cell_wash->add_lipoplexes incubation 7. Incubate (24-72 hours) add_lipoplexes->incubation gene_expression 8a. Gene Expression Analysis (qPCR, Western Blot) incubation->gene_expression phenotypic_assay 8b. Phenotypic Assays (Viability, Apoptosis) incubation->phenotypic_assay

Caption: Workflow for siRNA delivery to A549 cells using GL67.

Conceptual Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a GL67-delivered siRNA targets a key component of the EGFR signaling pathway, which is often dysregulated in lung cancer.

G cluster_cell A549 Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription siRNA siRNA (anti-KRAS) siRNA->RAS Inhibition GL67 GL67 Lipoplex GL67->siRNA Release EGF EGF (Ligand) EGF->EGFR

Caption: EGFR pathway inhibition by GL67-delivered siRNA.

Conclusion

The GL67 lipid formulation represents a robust and versatile platform for the delivery of nucleic acids to A549 lung cancer cells. Its high transfection efficiency and favorable safety profile make it an excellent candidate for both basic research applications and the preclinical development of novel cancer therapies. The protocols and data presented herein provide a solid foundation for researchers to utilize this technology in their studies of lung cancer biology and treatment.

References

Inhalation Delivery of GL67-Based Gene Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and inhalation delivery of GL67-based gene therapies, with a primary focus on the pGM169/GL67A formulation developed for cystic fibrosis (CF) gene therapy.

Introduction to GL67-Based Delivery

GL67 is a cationic lipid (N4-cholesteryl-spermine) that has been shown to be highly effective for non-viral gene delivery.[1][2] When formulated with other lipids, it forms liposomes that can encapsulate and protect plasmid DNA (pDNA) for delivery to target cells. The GL67A formulation, in particular, has been extensively studied for aerosol delivery to the lungs.[1][3][4] It is considered a "Gold Standard" for aerosol delivery of non-viral vectors.[5]

The combination of the cationic liposome (B1194612) GL67A with the pGM169 plasmid, which expresses the cystic fibrosis transmembrane conductance regulator (CFTR) gene, has been the subject of major clinical trials for CF.[3][5][6] Aerosolization of this complex allows for non-invasive delivery to the respiratory tract, targeting the lung epithelium.[7]

Formulation of pGM169/GL67A Lipoplex

The pGM169/GL67A lipoplex is a combination of the pGM169 plasmid DNA and the GL67A cationic liposome formulation.

Components

pGM169 Plasmid: This plasmid contains a codon-optimized human CFTR cDNA sequence.[3] This optimization enhances the efficiency of CFTR protein production. The plasmid also incorporates a proprietary promoter for long-lasting gene expression and is CpG-free to minimize inflammatory responses.[3]

GL67A Liposome: GL67A is a multi-component cationic lipid formulation designed for stability during aerosolization and efficient gene transfer.[3][8] Its components and their functions are detailed in the table below.

ComponentTypeMolar RatioFunction
GL67 (N4-cholesteryl-spermine) Cationic Lipid1Binds to negatively charged pDNA and facilitates cellular uptake.
DOPE (Dioleoylphosphatidylethanolamine) Neutral Helper Lipid2Facilitates endosomal escape of the pDNA into the cytoplasm.[1][3]
DMPE-PEG5000 PEGylated Lipid0.05Stabilizes the lipoplex formulation, especially at concentrations required for aerosol delivery.[3][8]
Quantitative Formulation Parameters
ParameterValueReference
GL67:DOPE:DMPE-PEG5000 Molar Ratio 1:2:0.05[2][8]
GL67-to-DNA Ratio (weight) 0.75:1[2]
Final pGM169 Concentration 2.65 mg/mL[9]
Final GL67A Concentration 14.41 mg/mL[9]

Experimental Protocol: Preparation of pGM169/GL67A Lipoplex

This protocol describes the extemporaneous preparation of pGM169/GL67A lipoplexes for aerosol delivery experiments.

Materials:

  • pGM169 plasmid DNA solution

  • GL67A lipid formulation (pre-formulated liposomes)

  • Sterile, nuclease-free water or appropriate buffer

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Rehydration of GL67A: If starting with a lyophilized powder, rehydrate the GL67A lipid film with sterile, nuclease-free water or buffer to the desired final lipid concentration. Vortex thoroughly to ensure complete hydration and formation of liposomes.

  • Dilution of Components: Separately dilute the pGM169 plasmid DNA and the GL67A liposome suspension to the required concentrations in sterile, nuclease-free water or buffer.

  • Complexation:

    • For every 500 µL of diluted pDNA solution (containing 2.5 mg of pDNA), gently add 500 µL of the diluted GL67A lipid formulation.[10]

    • Mix gently by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can shear the DNA.

    • A specialized mixing device was developed by the UK CF Gene Therapy Consortium to ensure reproducible mixing for clinical trials.[11]

  • Incubation: Incubate the mixture at room temperature for 15 minutes to allow for the formation of stable lipoplexes.[10]

  • Pooling: For larger volumes, prepare multiple small batches as described above and then pool them to obtain the final desired volume.[10]

Inhalation Delivery Protocol: Nebulization of pGM169/GL67A

This protocol outlines the aerosolization of the pGM169/GL67A lipoplex using a nebulizer, based on clinical trial methodologies.

Equipment:

  • AeroEclipse II Breath-Actuated Nebulizer (Trudell Medical International) or equivalent.[4][9]

  • Air compressor or compressed air source

  • Negative-pressure administration cubicle (for clinical settings)[12]

Procedure:

  • Pre-treatment: Administer a short-acting bronchodilator (e.g., salbutamol) to the subject prior to gene therapy administration to open the airways.[12]

  • Loading the Nebulizer: Transfer the prepared pGM169/GL67A lipoplex solution into the nebulizer cup.

  • Nebulization Parameters:

    • Standard Nebulization: Nebulize each 5 mL of the formulation over approximately 25 minutes.[3]

    • Slow Nebulization: For tolerability studies, the nebulization time can be extended to 75-150 minutes for each 5 mL.[3]

  • Administration:

    • Instruct the subject to breathe normally through the nebulizer mouthpiece. The breath-actuated nebulizer will deliver the aerosol during inspiration.

    • Continue until the entire dose is administered.

  • Post-administration Monitoring: Monitor the subject for any adverse events, particularly flu-like symptoms which have been reported in some early trials.[13]

Dosing Regimens from Clinical Trials
Trial PhaseNebulized Dose VolumepDNA AmountDosing FrequencyReference
Single Dose Study (Part A)10 mL26.5 mgSingle dose[3]
Single Dose Study (Part A)20 mL53 mgSingle dose[3]
Multi-Dose Trial5 mL13.3 mgEvery 28 days for 1 year[5]

Visualization of Key Processes

Experimental Workflow for Inhalation Delivery

G cluster_formulation Formulation cluster_delivery Aerosol Delivery pDNA pGM169 Plasmid Mixing Gentle Mixing & Incubation pDNA->Mixing GL67A GL67A Liposome GL67A->Mixing Lipoplex pGM169/GL67A Lipoplex Mixing->Lipoplex Nebulizer AeroEclipse II Nebulizer Lipoplex->Nebulizer Aerosol Aerosol Cloud Nebulizer->Aerosol Inhalation Patient Inhalation Aerosol->Inhalation Lungs Deposition in Lung Epithelium Inhalation->Lungs G cluster_extracellular Extracellular Space cluster_cell Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex pGM169/GL67A Lipoplex endosome Endosome lipoplex->endosome Endocytosis cell_membrane Cell Membrane escape Endosomal Escape (facilitated by DOPE) endosome->escape pDNA_cyto pGM169 Plasmid escape->pDNA_cyto pDNA_nucleus pGM169 Plasmid pDNA_cyto->pDNA_nucleus Nuclear Import ribosome Ribosome protein CFTR Protein ribosome->protein mRNA CFTR mRNA mRNA->ribosome Translation transcription Transcription pDNA_nucleus->transcription transcription->mRNA

References

Troubleshooting & Optimization

Technical Support Center: GL67 Pentahydrochloride Transfection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low transfection efficiency with the cationic lipid reagent GL67 pentahydrochloride and its formulations (e.g., GL67A).

Frequently Asked Questions (FAQs)

Q1: What is GL67 and what is its mechanism of action?

GL67 is a cationic lipid designed for nucleic acid delivery into eukaryotic cells.[1][2] Its structure consists of a positively charged head group and a lipophilic tail.[1][3] The positively charged head group interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA or siRNA), causing them to condense into compact particles called "lipoplexes".[3] These lipoplexes, which have a net positive charge, can then associate with the negatively charged cell membrane, facilitating their uptake into the cell primarily through endocytosis.[3] Formulations like GL67A often include a neutral "helper" lipid, such as DOPE, which is thought to aid in the escape of the nucleic acid from the endosome into the cytoplasm.[2]

Q2: What are the most common causes of low transfection efficiency?

Low transfection efficiency is a multifaceted issue that can stem from several factors. The most critical parameters to evaluate are:

  • Suboptimal GL67-to-Nucleic Acid Ratio: The ratio of cationic lipid to DNA or RNA is crucial for forming effective lipoplexes.[4] This ratio needs to be empirically optimized for each cell type and nucleic acid combination.

  • Poor Cell Health: Transfection is stressful for cells. It is essential to use healthy, actively dividing cells that are at a low passage number and free from contamination like mycoplasma.[5][6][7][8]

  • Inappropriate Cell Confluency: The density of cells at the time of transfection significantly impacts efficiency. Both too low and too high confluency can be detrimental.[7][8][9][10] For most adherent cell lines, a confluency of 70-90% is recommended as a starting point.[5][6][7]

  • Low-Quality Nucleic Acid: The purity and integrity of the plasmid DNA or RNA are paramount. Contaminants like endotoxins, proteins, or residual ethanol (B145695) can inhibit transfection.[6][11][12] The A260/A280 ratio of your nucleic acid prep should be at least 1.7.[6]

  • Presence of Inhibitors: Components in the media, such as serum, can interfere with lipoplex formation if present during the complexing step.[3][6][13]

Q3: Can I perform transfection with GL67 in the presence of serum and antibiotics?

Yes, but with a critical caveat. While the lipoplex-cell incubation step can occur in serum-containing medium, the initial formation of the GL67-nucleic acid complexes must be done in a serum-free medium.[3][6][13][14] Proteins and other components in serum can interfere with the electrostatic interactions required to form stable, effective lipoplexes.[3][15] Once complexes are formed, they can be added to cells cultured in their normal growth medium, including serum.

Antibiotics like penicillin-streptomycin (B12071052) can generally be used in the culture medium during transfection without a significant impact on efficiency or toxicity.[14][16]

Q4: My cells are showing high toxicity or dying after transfection. What can I do?

Cell death post-transfection is typically due to reagent toxicity or an adverse reaction to the nucleic acid.[17]

  • Reduce Reagent Concentration: The most common cause is too much GL67 reagent. Optimize the concentration by performing a titration experiment to find the lowest amount of reagent that still provides high efficiency.

  • Lower Nucleic Acid Amount: Excessive amounts of foreign DNA or RNA can trigger cellular stress and apoptosis pathways.[17] Try reducing the amount of nucleic acid used.

  • Check Cell Confluency: A sparse culture is more susceptible to toxicity because each cell is exposed to a higher effective concentration of the lipoplex.[10] Ensure your cells are within the optimal confluency range (typically 70-90%).[5][7]

  • Change Medium: You can change the medium 4-6 hours after adding the transfection complexes to the cells to remove the reagent and reduce exposure time.[18]

Troubleshooting Guide

Use the following table to diagnose and resolve common issues encountered during transfection with GL67.

Problem Possible Cause Recommended Solution
Low or No Transfection Efficiency Incorrect GL67:Nucleic Acid Ratio Perform a titration experiment to optimize the ratio. Start with a range of ratios (e.g., 1:1, 2:1, 4:1 w/w). Optimal ratios have been reported around 1.33:1 for pDNA and 2:1 for mRNA (lipid:nucleic acid).[19]
Poor Cell Health / High Passage Number Use cells that are >90% viable and have been passaged fewer than 30 times.[5] Thaw a fresh vial of cells if necessary.[13]
Suboptimal Cell Confluency Plate cells so they are 70-90% confluent at the time of transfection.[5][6][7] Actively dividing cells generally show better uptake.[7][8]
Poor Quality Nucleic Acid Use high-purity, endotoxin-free plasmid DNA or RNA. Confirm integrity via gel electrophoresis and purity with an A260/A280 ratio of ~1.8.[6]
Serum Present During Complex Formation Always form the GL67-nucleic acid complexes in serum-free media (e.g., Opti-MEM).[3][6][14]
Complex Incubation Time Too Long/Short The optimal time for complex formation is typically 10-20 minutes at room temperature.[13] Do not exceed 30 minutes.[13]
High Cell Death / Toxicity GL67 Concentration Too High Reduce the amount of GL67 reagent used. Titrate to find the lowest effective concentration.[17]
Nucleic Acid Concentration Too High Reduce the amount of DNA/RNA per well.[17]
Cell Confluency Too Low Ensure cells are at least 50-70% confluent to minimize per-cell exposure to the reagent.[10][17]
Contaminated Reagents or DNA Ensure all reagents, including the DNA prep, are sterile and free of endotoxins.
Inconsistent / Not Reproducible Results Varying Cell Confluency Standardize your cell seeding protocol to ensure confluency is consistent between experiments.[7][13]
Changes in Cell Culture Use cells from the same passage range for a set of experiments. Cell characteristics can change over time.[7][8][13]
Pipetting Errors For multiple transfections, prepare a single master mix of the GL67-nucleic acid complex to reduce variability.[16]

Quantitative Data & Optimization

Optimizing the ratio of GL67 to nucleic acid is the most critical step for achieving high efficiency. The ideal ratio is cell-type dependent. Below is an example of an optimization matrix for transfecting a plasmid DNA into A549 cells in a 24-well plate format.

Table 1: Example Optimization of GL67:DNA Ratio

DNA (µg) per wellGL67 (µL) per wellExample GL67:DNA Ratio (µL:µg)Transfection Efficiency (%) (Hypothetical)Cell Viability (%) (Hypothetical)
0.50.51:125%95%
0.51.02:155%90%
0.51.53:170% 85%
0.52.04:165%70%
1.01.01:135%90%
1.02.02:160%80%
1.03.03:175% 75%
1.04.04:170%60%
Note: This data is for illustrative purposes. Optimal conditions must be determined empirically for your specific cell line and plasmid.

Experimental Protocols

Standard Protocol for Plasmid DNA Transfection using GL67

This protocol is a general guideline for a 24-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • Healthy, actively dividing cells in culture

  • High-quality plasmid DNA (0.5-1.0 µg/µL)

  • This compound reagent

  • Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)

  • Complete cell culture medium with serum

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they will be 70-90% confluent at the time of transfection.[5][18][20]

  • Complex Formation (Perform in two separate tubes):

    • Tube A (DNA Dilution): Dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium. Mix gently by flicking the tube.

    • Tube B (GL67 Dilution): In a separate tube, dilute 0.5-2.0 µL of GL67 reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[18]

  • Combine and Incubate: Add the diluted DNA (Tube A) to the diluted GL67 (Tube B). Do not add in the reverse order. Mix gently and incubate for 15-20 minutes at room temperature to allow lipoplexes to form.[13] The solution may appear cloudy.

  • Add Complexes to Cells: Add the 100 µL of GL67-DNA complex mixture drop-wise to the cells in each well. Gently rock the plate back and forth to distribute the complexes evenly.[18]

  • Incubation: Return the plate to the incubator and culture for 18-48 hours at 37°C.

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP or by Western blot/qPCR for other proteins).

Visualizations

Transfection_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3/4: Analysis Seed Seed Cells in Plate Incubate_Overnight Incubate (18-24h) Seed->Incubate_Overnight Dilute_DNA 1. Dilute DNA (Serum-Free Medium) Dilute_GL67 2. Dilute GL67 (Serum-Free Medium) Combine 3. Combine & Incubate (15-20 min) Dilute_DNA->Combine Dilute_GL67->Combine Add_Complex 4. Add Complexes to Cells Combine->Add_Complex Incubate_Post 5. Incubate (18-48h) Add_Complex->Incubate_Post Analyze Analyze Gene Expression (Microscopy, WB, qPCR)

Caption: General experimental workflow for GL67-mediated transfection.

Troubleshooting_Tree cluster_cells Cell-Related Issues cluster_reagents Reagent & Complex Issues Start Low Transfection Efficiency Cell_Health Are cells healthy (>90% viable, low passage)? Start->Cell_Health Confluency Is confluency optimal (70-90%)? Cell_Health->Confluency Yes Sol_Cells Solution: Use fresh, healthy cells at optimal density. Cell_Health->Sol_Cells No Confluency->Sol_Cells No DNA_Quality Is DNA high purity (A260/280 ~1.8)? Confluency->DNA_Quality Yes Ratio Is GL67:DNA ratio optimized? DNA_Quality->Ratio Yes Sol_Reagents Solution: Use pure DNA, titrate ratio, use serum-free dilution. DNA_Quality->Sol_Reagents No Serum Were complexes formed in serum-free medium? Ratio->Serum Yes Ratio->Sol_Reagents No Serum->Sol_Reagents No

Caption: Decision tree for troubleshooting low transfection efficiency.

Cellular_Uptake Lipoplex GL67-DNA Lipoplex (+ charge) Membrane Cell Membrane (- charge) Lipoplex->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm DNA in Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Expression Gene Expression Nucleus->Expression

References

GL67 liposome aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GL67 liposome (B1194612) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common aggregation issues and ensuring the stability of your GL67 liposomal preparations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is GL67 and why is it used in liposome formulations?

A1: GL67, or N4-cholesteryl-spermine, is a cationic lipid that is highly effective as a non-viral gene carrier.[1] It incorporates a spermine (B22157) headgroup attached to a cholesterol anchor, a structure that facilitates the efficient delivery of genetic material like siRNA.[1] GL67 is often used in combination with other lipids, such as 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol) and dioleoylphosphatidylethanolamine (DOPE), to create liposomal nanocarriers for applications like gene therapy.[1][2]

Q2: What are the primary causes of GL67 liposome aggregation?

A2: Aggregation of GL67 liposomes, like other liposomal formulations, can be triggered by several factors:

  • Low Zeta Potential: A neutral or near-neutral surface charge can lead to aggregation because of insufficient electrostatic repulsion between liposomes.[1]

  • High Ionic Strength: The presence of high salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.

  • Inappropriate Lipid Composition: The molar ratio of the cationic lipid (GL67) to other lipids can significantly impact the stability of the formulation. An imbalance can lead to changes in particle size and surface charge that favor aggregation.[1]

  • Improper Storage: Temperature fluctuations, especially freezing and thawing cycles, can disrupt the liposome structure and lead to aggregation.

  • High Lipid Concentration: Increased concentration of liposomes can lead to a higher frequency of collisions, which can result in aggregation.

Q3: How does the molar ratio of GL67 to other lipids affect the stability of the formulation?

A3: The molar ratio of GL67 is a critical factor influencing the physicochemical properties of the liposomes, including particle size and zeta potential, which are key indicators of stability. Increasing the proportion of the cationic lipid GL67 generally leads to a more positive zeta potential, which can enhance the electrostatic repulsion between liposomes and prevent aggregation.[1] However, an excessive amount of cationic lipid can also lead to toxicity.[3] Therefore, optimizing the molar ratio is crucial for achieving a stable and effective formulation.

Q4: Can the complexation of siRNA with GL67 liposomes influence aggregation?

A4: Yes, the electrostatic interaction between the negatively charged phosphate (B84403) backbone of siRNA and the cationic GL67 liposomes is the basis for forming lipoplexes. This complexation neutralizes the surface charge of the liposomes. If the charge is fully neutralized, the lack of repulsive forces can lead to aggregation and flocculation of the lipoplexes.[1] Therefore, the ratio of cationic lipid to siRNA (N/P ratio) must be carefully optimized to ensure the formation of stable lipoplexes with a slight positive charge to prevent aggregation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common aggregation issues encountered during the preparation and handling of GL67 liposomes.

Problem: My GL67 liposome suspension appears cloudy or shows visible precipitates.

This is a common sign of liposome aggregation. The following troubleshooting workflow can help you identify and address the potential cause.

G start Aggregation Observed (Cloudiness/Precipitation) check_zeta Measure Zeta Potential start->check_zeta zeta_low Is Zeta Potential close to neutral (< |10| mV)? check_zeta->zeta_low increase_gl67 Increase molar ratio of GL67 to increase positive charge zeta_low->increase_gl67 Yes check_buffer Check Buffer Composition zeta_low->check_buffer No stable Stable Liposome Suspension increase_gl67->stable high_salt Is ionic strength high (>150 mM)? check_buffer->high_salt lower_salt Use a lower ionic strength buffer (e.g., 10-50 mM) high_salt->lower_salt Yes check_storage Review Storage Conditions high_salt->check_storage No lower_salt->stable improper_storage Were liposomes frozen or stored at inappropriate temperature? check_storage->improper_storage store_4c Store at 4°C. Avoid freezing. improper_storage->store_4c Yes check_hydration Verify Hydration Process improper_storage->check_hydration No store_4c->stable incomplete_hydration Was the lipid film fully hydrated above its transition temperature? check_hydration->incomplete_hydration proper_hydration Ensure complete hydration at a temperature above the lipid Tc. incomplete_hydration->proper_hydration No incomplete_hydration->stable Yes proper_hydration->stable

Caption: Troubleshooting workflow for GL67 liposome aggregation.

Quantitative Data Summary

The following tables summarize the impact of varying GL67 molar ratios on the physicochemical properties of liposomes, as reported in a study by Alshehri et al. (2023).[1] These formulations also contain DC-Chol and DOPE.

Table 1: Particle Size and Zeta Potential of GL67/DC-Chol/DOPE Liposomes at a Cationic Lipid to siRNA Molar Ratio of 2:1

Formulation% GL67 in Cationic LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
B10307 ± 110.271 ± 0.004-21 ± 3
B220240 ± 50.289 ± 0.016-24 ± 2
B340333 ± 550.384 ± 0.094-22 ± 1
B460728 ± 480.494 ± 0.004-8 ± 3
B580443 ± 230.403 ± 0.029-11 ± 1
B6100367 ± 350.384 ± 0.055-2 ± 3

Data extracted from Alshehri et al., 2023.[1]

Table 2: Particle Size and Zeta Potential of GL67/DC-Chol/DOPE Liposomes at a Cationic Lipid to siRNA Molar Ratio of 3:1

Formulation% GL67 in Cationic LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
C10144 ± 10.231 ± 0.008-9 ± 1
C220239 ± 50.283 ± 0.01311 ± 1
C340230 ± 10.222 ± 0.00726 ± 1
C460332 ± 100.276 ± 0.00737 ± 1
C580289 ± 20.252 ± 0.00445 ± 1
C6100294 ± 60.226 ± 0.00947 ± 1

Data extracted from Alshehri et al., 2023.[1]

Note: A zeta potential more positive than +30 mV or more negative than -30 mV is generally considered to indicate a stable colloidal suspension.[1] As the percentage of GL67 increases, the zeta potential becomes more positive, which can lead to greater stability against aggregation.[1]

Experimental Protocols

1. Preparation of GL67 Liposomes by Thin-Film Hydration and Extrusion

This protocol is adapted from the method described by Alshehri et al. (2023) for the formulation of GL67-containing liposomes for siRNA delivery.[1]

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve 1. Dissolve GL67, DC-Chol, and DOPE in Chloroform:Methanol (5:1) evaporate 2. Evaporate solvent under nitrogen stream to form a thin lipid film dissolve->evaporate vacuum 3. Dry film under vacuum to remove residual solvent evaporate->vacuum hydrate (B1144303) 4. Hydrate the lipid film with an aqueous buffer vacuum->hydrate vortex 5. Vortex to form multilamellar vesicles (MLVs) hydrate->vortex extrude 6. Extrude the MLV suspension through a polycarbonate membrane (e.g., 200 nm) vortex->extrude ulv 7. Formation of unilamellar vesicles (ULVs) of a defined size extrude->ulv

Caption: Workflow for GL67 liposome preparation.

Methodology:

  • Lipid Dissolution: Dissolve the desired molar ratios of GL67, DC-Chol, and DOPE in a chloroform:methanol (5:1) mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.

  • Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., RNase-free water or a low ionic strength buffer) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

  • Vesicle Formation: Agitate the flask by vortexing to hydrate the lipid film, which will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of a defined pore size (e.g., 200 nm). Repeat the extrusion process 11-21 times to ensure homogeneity.[1]

2. Characterization of GL67 Liposomes

To assess the quality and stability of your GL67 liposome preparation and to troubleshoot aggregation issues, the following characterization techniques are recommended:

  • Dynamic Light Scattering (DLS): This technique is used to measure the average particle size (hydrodynamic diameter) and the polydispersity index (PDI). An increase in particle size and a high PDI can be indicative of aggregation.

  • Zeta Potential Measurement: This measurement determines the surface charge of the liposomes. As discussed, a sufficiently high positive or negative zeta potential is crucial for maintaining colloidal stability and preventing aggregation.[1]

  • Visual Inspection: A simple yet effective method is to visually inspect the liposome suspension for any signs of cloudiness, precipitation, or sedimentation, which are clear indicators of aggregation.

References

Optimizing GL67 to Nucleic Acid Ratio for Gene Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the GL67 to nucleic acid ratio in gene delivery experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of GL67-mediated gene delivery.

Issue 1: Low Transfection Efficiency

Low transfection efficiency is a frequent challenge. Several factors can contribute to this issue, from the health of your cells to the specifics of the complex formation.

  • Possible Causes & Solutions

Possible Cause Recommended Solution
Suboptimal GL67:Nucleic Acid Ratio The ratio of the cationic lipid (GL67) to the nucleic acid is critical for efficient complex formation and cellular uptake. This ratio is cell-type and nucleic acid-type dependent. Systematically test a range of molar ratios (e.g., 1:1, 2:1, 3:1, 5:1 of cationic lipid to nucleic acid) to determine the optimal ratio for your specific experiment. For siRNA delivery into A549 cells, a 3:1 molar ratio of total cationic lipid to siRNA has been shown to be effective.[1][2] For mRNA, a 2:1 molar ratio (mRNA:GL67 lipid) has been used, while for pDNA, a 1.33:1 molar ratio (pDNA:GL67 lipid) has been found to be optimal in certain studies.[3]
Poor Quality of Nucleic Acid Degraded or impure nucleic acids (pDNA, mRNA, or siRNA) will result in poor transfection. Ensure your nucleic acid is of high purity and integrity. Verify the concentration and purity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
Suboptimal Cell Health or Density Transfection efficiency is highly dependent on the condition of the cells.[4] Ensure cells are healthy, actively dividing, and free from contamination. Cell density at the time of transfection is also crucial. A confluency of 50-70% is often recommended for siRNA transfection, while ~70% is suggested for DNA transfection.[5]
Incorrect Complex Formation Procedure The method of forming GL67-nucleic acid complexes significantly impacts their effectiveness. It is crucial to dilute the GL67 lipid and the nucleic acid in a serum-free medium before mixing.[5][6] Serum proteins can interfere with complex formation. Allow the complexes to form for the recommended incubation time (typically 15-30 minutes) at room temperature before adding to the cells.[5]
Presence of Inhibitors Components in the culture medium, such as serum or certain antibiotics, can inhibit transfection. While GL67A formulations have been shown to be compatible with serum, forming the initial complexes in a serum-free medium is a standard recommendation to avoid interference.[5]

Issue 2: High Cell Toxicity or Death

Excessive cell death following transfection can compromise experimental results. This is often linked to the concentration of the transfection complexes or the overall health of the cells.

  • Possible Causes & Solutions

Possible Cause Recommended Solution
Excessive Concentration of GL67 High concentrations of cationic lipids can be toxic to cells. If you observe significant cell death, try reducing the overall concentration of the GL67-nucleic acid complexes added to the cells. You may also need to re-optimize the GL67:nucleic acid ratio, as a higher ratio might lead to more unbound, toxic lipid.
Low Cell Density Transfecting cells at a low density can make them more susceptible to the toxic effects of the transfection reagent.[5] Ensure your cells are at the optimal confluency at the time of transfection.
Prolonged Exposure to Complexes Leaving the transfection complexes on the cells for an extended period can lead to toxicity. For some cell lines, it may be beneficial to replace the transfection medium with fresh, complete growth medium after a 4-6 hour incubation period.
Contaminants in Nucleic Acid Preparation Endotoxins or other contaminants in the nucleic acid preparation can induce a cytotoxic response. Use high-quality, endotoxin-free nucleic acid purification kits.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GL67 to nucleic acid ratio?

The optimal ratio is highly dependent on the specific nucleic acid (pDNA, mRNA, siRNA) and the cell type being used.[3][4] It is essential to empirically determine the best ratio for your experimental system. A good starting point for optimization is to test a range of molar ratios. For instance, studies have shown a 3:1 molar ratio of cationic lipid to siRNA to be effective in A549 cells.[1][2] Other research has indicated optimal ratios of 2:1 for mRNA and 1.33:1 for pDNA with GL67 liposomes.[3]

Q2: How does the GL67:nucleic acid ratio affect the physicochemical properties of the complexes?

The molar ratio of GL67 to nucleic acid directly influences the particle size and zeta potential of the resulting lipoplexes.[1] Increasing the proportion of the cationic lipid GL67 generally leads to an increase in the positive surface charge (zeta potential) of the particles.[1] A net positive charge is thought to enhance the interaction with the negatively charged cell membrane, facilitating cellular uptake.[1] The ratio also affects particle size, which can influence the mechanism of cellular entry.[1]

Q3: Should I prepare the GL67-nucleic acid complexes in serum-containing or serum-free medium?

It is strongly recommended to prepare the complexes in a serum-free medium.[5][6] Serum contains proteins and other components that can interfere with the electrostatic interactions between the cationic GL67 lipid and the anionic nucleic acid, hindering the formation of stable and effective complexes. Once the complexes are formed, they can often be added to cells cultured in a complete medium containing serum.

Q4: What is the typical composition of a GL67-based formulation?

A common GL67-based formulation, often referred to as GL67A, consists of the cationic lipid GL67 (N4-cholesteryl-spermine), a helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and a PEGylated lipid like DMPE-PEG5000 for steric stabilization.[7] The helper lipid aids in the destabilization of the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm.

Q5: Can I use GL67 for delivering different types of nucleic acids?

Yes, GL67 has been successfully used to deliver various types of nucleic acids, including plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[1][8][9][10] However, the optimal formulation and delivery conditions, particularly the lipid-to-nucleic acid ratio, will likely differ for each type of nucleic acid.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on GL67-mediated gene delivery.

Table 1: Effect of GL67 Content on Particle Size and Zeta Potential of siRNA Lipoplexes (3:1 Molar Ratio)

% GL67 in Cationic LipidParticle Size (nm)Zeta Potential (mV)
0%144-9
100%311+47

Data adapted from a study on siRNA delivery in A549 cells, demonstrating that increasing GL67 content leads to larger particle sizes and a shift from negative to positive zeta potential at a 3:1 molar ratio of total cationic lipid to siRNA.[1]

Table 2: Optimal Molar Ratios for Different Nucleic Acids

Nucleic Acid TypeOptimal Molar Ratio (Nucleic Acid:GL67 Lipid)
mRNA2:1
pDNA1.33:1

These ratios were identified as optimal in a comparative study of mRNA and pDNA delivery using GL67 liposomes.[3]

Experimental Protocols

Protocol 1: Preparation of GL67/Nucleic Acid Complexes for Transfection

This protocol provides a general framework. Optimization of volumes and concentrations is recommended.

  • Dilution of Nucleic Acid: In a sterile microcentrifuge tube, dilute the required amount of nucleic acid (e.g., plasmid DNA, siRNA) in a serum-free medium (e.g., Opti-MEM). Mix gently by pipetting.

  • Dilution of GL67 Reagent: In a separate sterile microcentrifuge tube, dilute the required volume of the GL67 lipid formulation in the same serum-free medium. Mix gently.

  • Complex Formation: Combine the diluted nucleic acid and the diluted GL67 lipid solutions. Mix gently by pipetting up and down or by briefly vortexing.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable complexes.

  • Addition to Cells: Add the GL67-nucleic acid complexes dropwise to the cells in their culture plate. Gently rock the plate to ensure even distribution.

  • Incubation with Cells: Incubate the cells with the complexes under standard culture conditions (e.g., 37°C, 5% CO2). The medium may be changed after 4-24 hours if toxicity is a concern.

  • Assay for Gene Expression/Knockdown: Analyze the cells for transgene expression or gene knockdown at an appropriate time point post-transfection (e.g., 24-72 hours).

Visualizations

experimental_workflow cluster_preparation Complex Preparation cluster_transfection Transfection cluster_analysis Analysis Dilute_NA Dilute Nucleic Acid (Serum-Free Medium) Mix Combine and Mix Dilute_NA->Mix Dilute_GL67 Dilute GL67 (Serum-Free Medium) Dilute_GL67->Mix Incubate_Complex Incubate 15-30 min (Room Temperature) Mix->Incubate_Complex Add_Complexes Add Complexes to Cells Incubate_Complex->Add_Complexes Incubate_Cells Incubate Cells (4-24h) Add_Complexes->Incubate_Cells Assay Assay for Gene Product Incubate_Cells->Assay logical_relationship Ratio GL67:Nucleic Acid Ratio ParticleSize Particle Size Ratio->ParticleSize ZetaPotential Zeta Potential Ratio->ZetaPotential CellularUptake Cellular Uptake ParticleSize->CellularUptake ZetaPotential->CellularUptake TransfectionEfficiency Transfection Efficiency CellularUptake->TransfectionEfficiency

References

Technical Support Center: Assessing Compound-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with primary cells to assess compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of compound-induced cytotoxicity in my primary cell culture?

A1: Initial indicators of cytotoxicity can include observable changes in cell morphology, such as rounding up or detaching from the culture surface.[1] You may also notice a decrease in cell proliferation or density compared to your control cultures, an increase in floating dead cells, and the appearance of cellular debris in the medium.[1]

Q2: Which cytotoxicity assay is most suitable for my primary cell experiment?

A2: The choice of assay depends on the mechanism of cell death you anticipate and whether you need to perform real-time measurements.

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which is often correlated with cell number.[2] They are widely used but can be prone to variability.[3]

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays detect damage to the cell membrane. The LDH release assay measures lactate (B86563) dehydrogenase leakage from dead cells into the medium.[1][2][4] The trypan blue exclusion assay is a straightforward method to differentiate between live (unstained) and dead (blue-stained) cells.[2]

  • Apoptosis Assays (e.g., Annexin V): If you suspect your compound induces programmed cell death (apoptosis), more specific assays like flow cytometry with Annexin V and propidium (B1200493) iodide staining can provide more quantitative data.[3]

Q3: How important are controls in a cytotoxicity assay?

A3: Controls are critical for valid data interpretation. You should include:

  • No-Cell Control: Medium only to determine background absorbance/fluorescence.[5]

  • Vehicle Control: Cells treated with the same solvent used to dissolve your test compound to account for any solvent-induced toxicity.[5]

  • Positive Control (100% Lysis): Cells treated with a known cytotoxic agent or a lysis buffer to determine the maximum possible signal in assays like LDH release.[5]

Troubleshooting Guides

Problem Potential Causes Solutions
High Variability in Results Inconsistent cell seeding density. Edge effects in multi-well plates.[5] Pipetting errors, especially with multichannel pipettes.[3] Variation in incubation times.Ensure a uniform single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[5] Calibrate pipettes regularly and consider using a repeat pipette for uniform dispensing.[3] Standardize all incubation periods precisely.
High Cell Death in Vehicle Control The solvent (e.g., DMSO) is toxic at the concentration used.Perform a dose-response experiment for the vehicle alone to determine the highest non-toxic concentration. Keep the final solvent concentration consistent across all wells and typically below 0.5%.
Inconsistent Results Between Experiments Primary cells are inherently more variable than cell lines. Different passage numbers of primary cells were used. Variation in reagent lots (e.g., serum, media).Use primary cells from the same donor and within a narrow passage range for a set of experiments. Record lot numbers for all reagents and test new lots before use in critical experiments.
No Cytotoxicity Observed The compound is not cytotoxic at the tested concentrations. The compound has precipitated out of the solution. The incubation time is too short to observe an effect.Test a wider range of concentrations, including higher doses. Check the solubility of your compound in the culture medium. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[5]

Quantitative Data Summary

Table 1: Example of Cell Viability Data from an MTT Assay

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
11.180.0694.4%
100.950.0976.0%
500.630.0550.4%
1000.310.0424.8%
2500.150.0212.0%

Table 2: Example of Cytotoxicity Data from an LDH Release Assay

Compound Concentration (µM)Mean LDH Release (RLU)Standard Deviation% Cytotoxicity
0 (Vehicle Control)5,2004500%
16,1005205.8%
1015,8001,20068.4%
5035,4002,100193.5% (Note: Indicates significant lysis)
10048,9002,800>100% vs Spontaneous Release
Positive Control (Lysis)50,0003,100100% (by definition)

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle and no-cell controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare the MTT reagent and add it to each well. Incubate for 2-4 hours, during which viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.[2]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay
  • Plate Setup: Prepare a 96-well plate with cells, test compound, and controls as described in the MTT assay protocol.[5]

  • Incubation: Culture the cells for the desired exposure period.[5]

  • Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH detection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature, protected from light.[5]

  • Data Acquisition: Measure the resulting signal (absorbance or fluorescence) with a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the spontaneous release (vehicle control) and maximum release (positive control) wells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Primary Cell Culture seed Seed Cells in 96-Well Plate start->seed adhere Allow Adherence (24h) seed->adhere treat_cells Add Compound to Cells adhere->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, LDH) incubate->add_reagent read_plate Read Plate on Spectrophotometer add_reagent->read_plate calculate_viability Calculate % Viability / % Cytotoxicity read_plate->calculate_viability generate_curves Generate Dose-Response Curves calculate_viability->generate_curves determine_ic50 Determine IC50 generate_curves->determine_ic50

Caption: General experimental workflow for assessing cytotoxicity.

troubleshooting_tree cluster_control_check Control Wells Check cluster_variability_check Data Variability Check cluster_compound_check Test Compound Check start Unexpected Cytotoxicity Results control_death High Death in Vehicle Control? start->control_death yes_control Yes control_death->yes_control Check no_control No control_death->no_control Check solve_solvent Reduce Solvent Concentration yes_control->solve_solvent high_variability High Standard Error? no_control->high_variability yes_variability Yes high_variability->yes_variability Check no_variability No high_variability->no_variability Check solve_seeding Review Cell Seeding Protocol & Pipetting Technique yes_variability->solve_seeding no_effect No Effect at High Doses? no_variability->no_effect yes_no_effect Yes no_effect->yes_no_effect Check solve_time Increase Incubation Time or Check Compound Solubility yes_no_effect->solve_time assay_principles cluster_cell Cellular State cluster_assay_type Assay Principle viable_cell Viable Cell Mitochondrial Activity Intact Membrane metabolic_assay Metabolic Assay (MTT/MTS) Measures mitochondrial reductase activity viable_cell:s->metabolic_assay:n detected by dead_cell Dead Cell No Mitochondrial Activity Compromised Membrane membrane_assay Membrane Integrity Assay (LDH) Measures leakage of cytoplasmic enzymes dead_cell:s->membrane_assay:n detected by

References

Technical Support Center: Improving GL67-Mediated Gene Expression in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GL67-mediated gene expression in vivo. The information is designed to address common challenges and provide actionable solutions to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is GL67 and what is its common formulation for in vivo use?

A1: GL67, or Genzyme Lipid 67, is a cationic lipid that has been effectively used as a non-viral vector for in vivo gene delivery, particularly to the lungs.[1] It is often formulated with the neutral lipid dioleoylphosphatidylethanolamine (DOPE) and a polyethylene (B3416737) glycol (PEG)-containing lipid, such as DMPE-PEG5000, to improve stability and efficiency for aerosol delivery. This formulation is commonly referred to as GL67A.[2][3]

Q2: What are the primary advantages of using GL67 for in vivo gene delivery?

A2: GL67-based formulations have demonstrated several advantages, including:

  • Good transfection efficiency , particularly in the lungs.[4]

  • A well-characterized safety profile in both preclinical and clinical studies.[2][5][6]

  • Stability during aerosolization, making it suitable for respiratory gene therapy.[2]

Q3: What types of nucleic acids can be delivered using GL67?

A3: GL67 has been successfully used to deliver various nucleic acids, including:

  • Plasmid DNA (pDNA) : The most common application for GL67 is the delivery of plasmid DNA for gene expression.[4][7]

  • small interfering RNA (siRNA) : GL67 has also been shown to be a potential carrier for siRNA delivery.[8][9]

  • mRNA : While in vitro transfection with mRNA/GL67 complexes can be efficient, in vivo expression in the lungs has been challenging due to the lower stability of these complexes in biological fluids.[7][10]

Q4: What is the primary mechanism of GL67-mediated gene delivery?

A4: GL67 is a cationic (positively charged) lipid that interacts electrostatically with negatively charged nucleic acids to form complexes called lipoplexes.[1] These lipoplexes can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell. The inclusion of DOPE in the formulation is thought to aid in the endosomal escape of the nucleic acid, allowing it to reach its site of action (the cytoplasm for siRNA and mRNA, and the nucleus for pDNA).[2]

Troubleshooting Guide

Low Transfection Efficiency

Problem: I am observing low or no transgene expression after in vivo administration of my GL67/pDNA complex.

Potential Cause Troubleshooting Recommendation
Suboptimal GL67:DNA Ratio The ratio of cationic lipid to DNA is critical for efficient complex formation and transfection. An improper ratio can lead to poor encapsulation and uptake. It is recommended to perform in vitro or small-scale in vivo optimization studies to determine the ideal ratio for your specific plasmid and target organ.[11]
Poor Complex Formation Ensure that the GL67 and DNA are properly mixed and allowed to complex for a sufficient amount of time before administration. Follow the manufacturer's protocol or established literature protocols carefully.
Degradation of Nucleic Acid Ensure the integrity of your plasmid DNA before complexing with GL67. Use high-quality, endotoxin-free plasmid preparations.
Instability of Complexes in Vivo For mRNA delivery, in particular, the complexes may have limited stability in biological fluids, leading to poor in vivo performance.[7][10] Consider modifications to the formulation or the nucleic acid to enhance stability.
Inefficient Cellular Uptake The formulation of the lipoplex can influence its uptake. The inclusion of DOPE and a PEGylated lipid (as in GL67A) is designed to improve stability and uptake.[2]
Nuclear Barrier (for pDNA) For plasmid DNA to be expressed, it must cross the nuclear membrane. This is a significant barrier to non-viral gene delivery. Transfection efficiency with pDNA is often lower in non-dividing cells.[7][10]
High Toxicity or Inflammatory Response

Problem: I am observing significant toxicity or a strong inflammatory response in my animal models following administration of GL67 complexes.

Potential Cause Troubleshooting Recommendation
High Dose of GL67 Cationic lipids can exhibit dose-dependent toxicity.[5] If you are observing toxicity, consider reducing the dose of the GL67/nucleic acid complex. A dose-response study is recommended to find a balance between efficacy and safety.[4]
Inflammatory Response to Cationic Lipid GL67 can induce a dose-dependent inflammatory response, characterized by the infiltration of neutrophils.[5] This inflammation is typically transient and resolves over time.[5] If the inflammation is severe, a lower dose should be used.
CpG Motifs in Plasmid DNA Unmethylated CpG dinucleotides in bacterial plasmid DNA can be recognized by the innate immune system and trigger an inflammatory response. Using plasmids that are "CpG-free" can help to reduce this response.[2]
Route of Administration The method of delivery can influence the local and systemic toxicities. Ensure that the administration technique is refined and consistent.

Quantitative Data Summary

Table 1: In Vivo Transfection Efficiency of GL67 Formulations

Animal Model Target Organ Nucleic Acid Dose Transfection Efficiency/Expression Level Reference
OvineLungpDNA (CAT)0.2, 1, and 5 mgDose-dependent increase in CAT mRNA and protein. Higher expression than naked pDNA.[4]
BALB/c MiceLungpDNA (CAT)14 µg and 80 µgComparable to LMD transfection at a six-fold higher dose.[12]
MiceLungmRNA (Luciferase)Not specifiedNo measurable luciferase expression.[7][10]
MiceLungpDNA (Luciferase)Not specifiedDetectable bioluminescent signal.[7][10]

Table 2: Safety and Toxicity Profile of GL67 Formulations

Animal Model/Subject Target Organ Formulation Dose Observed Effects Reference
BALB/c MiceLungGL67:pDNADose-dependentPulmonary inflammation with neutrophil infiltrates. Elevated pro-inflammatory cytokines (IL-6, TNF-α, IFN-γ) that peaked at 1-2 days and resolved by day 14.[5]
OvineLungpDNA:GL670.2, 1, and 5 mgDose-dependent neutrophilic inflammation, more severe than with pDNA alone.[4]
Healthy Human VolunteersLungGL67AEscalating dosesNo adverse clinical events, no significant changes in spirometry, gas transfer, or cellular subpopulations in induced sputum.[6]

Experimental Protocols

Protocol 1: Preparation of GL67A/pDNA Complexes for In Vivo Lung Delivery

This protocol is a generalized procedure based on common practices described in the literature. Researchers should optimize ratios and concentrations for their specific application.

Materials:

  • GL67/DOPE/DMPE-PEG5000 lipid mixture (GL67A)

  • High-quality, endotoxin-free plasmid DNA (pDNA)

  • Nuclease-free water or a suitable buffer (e.g., 5% dextrose in water)

Procedure:

  • Rehydration of Lipid: Rehydrate the lyophilized GL67A lipid mixture with nuclease-free water or buffer to the desired final lipid concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • Dilution of Components: In separate sterile, nuclease-free tubes, dilute the required amount of pDNA and the rehydrated GL67A lipid solution in the same buffer.

  • Complex Formation: While gently vortexing the diluted pDNA solution, add the diluted GL67A lipid solution dropwise. The order of addition may need to be optimized.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

  • Administration: The freshly prepared GL67A/pDNA complexes are now ready for in vivo administration (e.g., via intratracheal instillation or aerosolization).

Visualizations

GL67_Gene_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell pDNA Plasmid DNA Lipoplex GL67A/pDNA Lipoplex pDNA->Lipoplex Complexation GL67A GL67A Liposome GL67A->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for pDNA) mRNA mRNA Nucleus->mRNA Transcription Protein Transgene Protein mRNA->Protein Translation

Caption: Cellular pathway of GL67A-mediated plasmid DNA delivery.

Troubleshooting_Low_Efficiency Start Low Transfection Efficiency Ratio Optimize GL67:DNA Ratio Start->Ratio Complex Check Complex Formation Protocol Ratio->Complex Optimal Solution1 Perform Titration Experiment Ratio->Solution1 Suboptimal DNA_Quality Verify pDNA Integrity Complex->DNA_Quality Correct Solution2 Ensure Proper Mixing & Incubation Complex->Solution2 Incorrect Stability Assess In Vivo Stability DNA_Quality->Stability Good Solution3 Use High-Quality, Endotoxin-Free DNA DNA_Quality->Solution3 Poor Solution4 Consider Formulation Modifications Stability->Solution4 Low End Improved Efficiency Stability->End Sufficient Solution1->Complex Solution2->DNA_Quality Solution3->Stability Solution4->End

Caption: Troubleshooting workflow for low transfection efficiency.

References

Technical Support Center: Optimizing siRNA Knockdown with GL67 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal siRNA knockdown efficiency when using the cationic lipid GL67 for delivery.

Troubleshooting Guide: Poor siRNA Knockdown

Experiencing poor knockdown of your target gene can be frustrating. This guide provides a systematic approach to identify and resolve common issues related to siRNA-GL67 lipoplex formulation and delivery.

Step 1: Assess Formulation and Lipoplex Characteristics

The physicochemical properties of your siRNA-GL67 complexes are critical for successful delivery and subsequent gene silencing.

Is your particle size within the optimal range?

Large particles can lead to rapid clearance by the reticuloendothelial system (RES) and poor tissue penetration.

  • Recommendation: Aim for a particle size of 100-300 nm for in vivo applications.[1][2]

Is the zeta potential of your lipoplexes positive?

A net positive charge on the lipoplex is crucial for electrostatic interaction with the negatively charged cell membrane, facilitating cellular uptake.[1]

  • Recommendation: Target a positive zeta potential, for instance, in the range of +20 to +50 mV, to enhance cellular internalization.[1][2]

Troubleshooting Formulation Issues:

IssuePossible Cause(s)Recommended Action(s)
Particle size too large (>300 nm) - Inefficient extrusion or sonication.- Suboptimal lipid molar ratios.- Aggregation of lipoplexes.- Ensure proper functioning of the extruder or sonicator and increase the number of passes or duration.- Optimize the molar ratio of GL67 to helper lipids (e.g., DOPE).- Prepare fresh lipoplexes and avoid vigorous vortexing after formation.
Zeta potential is neutral or negative - Insufficient amount of cationic lipid (GL67) relative to the anionic siRNA.- Incorrect buffer conditions.- Increase the molar ratio of cationic lipids to siRNA. A 3:1 molar ratio of total cationic lipid to siRNA has been shown to be effective.[1][2]- Ensure the formulation buffer does not interfere with the surface charge.
Low siRNA encapsulation efficiency - Inappropriate lipid-to-siRNA ratio.- Inefficient liposome (B1194612) formation.- Perform a gel retardation assay to confirm siRNA complexation. Increase the proportion of GL67 in your formulation, which has been shown to improve encapsulation.[1][2]- Re-evaluate the thin-film hydration and extrusion/sonication steps to ensure complete liposome formation.

Experimental Workflow for GL67-siRNA Lipoplex Formulation

G cluster_prep Lipid Film Preparation cluster_hydration Hydration and Sizing cluster_complexation Lipoplex Formation cluster_qc Quality Control dissolve Dissolve GL67 and DOPE in organic solvent evaporate Evaporate solvent to form a thin lipid film dissolve->evaporate hydrate Hydrate lipid film with aqueous buffer evaporate->hydrate extrude Extrude through polycarbonate membranes (e.g., 200 nm) hydrate->extrude mix Incubate siRNA with formed liposomes extrude->mix measure_size Measure particle size (e.g., DLS) mix->measure_size measure_zeta Measure zeta potential mix->measure_zeta

Caption: Workflow for the preparation of GL67-siRNA lipoplexes.

Step 2: Evaluate siRNA Integrity and Cellular Processes

Even with optimal delivery, factors related to the siRNA itself and the cellular environment can impact knockdown efficiency.

Is your siRNA stable?

Naked siRNA is susceptible to degradation by nucleases present in serum.[1]

  • Recommendation: Always handle siRNA in an RNase-free environment. Encapsulation within the GL67 lipoplex should protect it from degradation. Perform a stability assay by incubating the lipoplexes in serum and running a gel to check for siRNA degradation.

Is the target mRNA highly expressed?

The abundance of the target mRNA can influence the degree of knockdown.

  • Recommendation: Quantify the baseline expression level of your target gene in the cells or tissue of interest.

Troubleshooting siRNA and Cellular Issues:

IssuePossible Cause(s)Recommended Action(s)
No or minimal knockdown despite good delivery - siRNA sequence is not effective.- Target mRNA has a very short half-life.- Inefficient endosomal escape.- Use a validated positive control siRNA to confirm the experimental setup is working.- Test multiple siRNA sequences targeting different regions of the mRNA.- Optimize the formulation; the inclusion of helper lipids like DOPE can facilitate endosomal escape.
High cell toxicity - High concentration of cationic lipids.- Contaminants in the preparation.- Perform a dose-response curve to determine the optimal concentration of GL67-siRNA lipoplexes that balances knockdown with cell viability.- Ensure all reagents and materials are sterile and endotoxin-free.

Troubleshooting Logic for Poor siRNA Knockdown

G start Poor Knockdown Observed check_formulation Are lipoplex characteristics (size, zeta) optimal? start->check_formulation check_controls Did the positive control siRNA work? check_formulation->check_controls Yes optimize_formulation Optimize GL67:DOPE:siRNA ratios, re-evaluate formulation protocol. check_formulation->optimize_formulation No check_sirna Is the siRNA sequence validated? check_controls->check_sirna No check_delivery Is cellular uptake confirmed? check_controls->check_delivery Yes troubleshoot_assay Troubleshoot transfection/delivery protocol or assay readout. check_sirna->troubleshoot_assay Yes new_sirna Test new siRNA sequences. check_sirna->new_sirna No check_delivery->troubleshoot_assay Yes optimize_uptake Increase lipoplex concentration or incubation time. check_delivery->optimize_uptake No success Knockdown Improved optimize_formulation->success troubleshoot_assay->success new_sirna->success optimize_uptake->success

Caption: Decision tree for troubleshooting poor siRNA knockdown.

Frequently Asked Questions (FAQs)

Formulation & Characterization

  • Q1: What is the optimal molar ratio of GL67 to helper lipid (DOPE) and siRNA?

    • A1: While the optimal ratio can be cell-type dependent, a molar ratio of total cationic lipid to siRNA of 3:1 has been shown to result in good particle size and a positive zeta potential, leading to efficient cellular uptake.[1][2] The ratio of GL67 to other cationic lipids like DC-Chol can be varied, with higher proportions of GL67 generally leading to better uptake.[1]

  • Q2: What is the expected particle size and zeta potential for GL67-siRNA lipoplexes?

    • A2: For a 3:1 molar ratio of cationic lipid to siRNA, particle sizes can range from approximately 144 nm to 332 nm, and zeta potentials from -9 mV to +47 mV, depending on the specific percentage of GL67 in the formulation.[1][2] Higher GL67 content generally correlates with a more positive zeta potential.[1]

  • Q3: How can I assess the encapsulation efficiency of my siRNA?

    • A3: A gel retardation assay is a common method. Uncomplexed, negatively charged siRNA will migrate through an agarose (B213101) gel, while siRNA encapsulated in the positively charged lipoplex will remain in or near the loading well. Increasing the amount of GL67 has been shown to improve encapsulation efficiency.[1][2]

Delivery & Knockdown

  • Q4: How do GL67-siRNA lipoplexes enter the cell?

    • A4: Cationic lipoplexes, like those formed with GL67, are thought to primarily enter cells via endocytosis. The positive charge of the lipoplex interacts with the negatively charged cell surface, triggering internalization into endosomes.

Cellular Uptake and RNAi Pathway

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lipoplex GL67-siRNA Lipoplex (Positively Charged) endosome Endosome lipoplex->endosome Endocytosis membrane risc RISC Loading endosome->risc Endosomal Escape (siRNA Release) cleavage Target mRNA Cleavage risc->cleavage siRNA guide strand associates with RISC knockdown Gene Knockdown cleavage->knockdown

Caption: Pathway of GL67-siRNA mediated gene silencing.

  • Q5: My in vitro results are good, but I'm not seeing knockdown in vivo. What could be the issue?

    • A5: In vivo delivery presents additional challenges. Your lipoplexes may be cleared by the immune system before reaching the target tissue. The stability of the lipoplex in the bloodstream is also a factor. You may need to optimize the in vivo dose and administration route. For lung delivery, aerosolization has been explored with GL67-based formulations.[1]

  • Q6: How long should I wait to assess knockdown after transfection?

    • A6: The optimal time point can vary depending on the stability of the target protein and the cell division rate. For mRNA knockdown, 24-48 hours post-transfection is a common time frame to measure by qPCR. Protein knockdown will take longer, typically 48-96 hours, and should be assessed by methods like Western blotting.

Experimental Protocols

Protocol 1: Preparation of GL67-DOPE-siRNA Lipoplexes

This protocol is adapted from methodologies described for the formulation of cationic liposomes for siRNA delivery.[1][2]

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired molar ratios of GL67 and the helper lipid DOPE in an appropriate organic solvent (e.g., a 5:1 mixture of methanol (B129727) and chloroform).

    • Evaporate the organic solvent using a stream of nitrogen gas followed by placing the flask under vacuum for at least 1 hour to form a thin lipid film on the bottom of the flask.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an RNase-free aqueous buffer (e.g., sterile PBS or HEPES-buffered saline) to the desired final lipid concentration.

    • Vortex the flask to form multilamellar vesicles (MLVs).

  • Sizing of Liposomes:

    • To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 200 nm) multiple times (e.g., 21 passes) using a lipid extruder.

  • siRNA Complexation:

    • Dilute the siRNA stock solution to the desired concentration in an RNase-free buffer.

    • Add the siRNA solution to the prepared liposome suspension at the desired cationic lipid-to-siRNA molar ratio (e.g., 3:1).

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the lipoplexes.

Protocol 2: In Vivo Administration of GL67-siRNA Lipoplexes (Example for Intravenous Injection)

This is a general protocol and should be optimized for your specific animal model and target tissue.

  • Preparation of Lipoplexes for Injection:

    • Prepare the GL67-siRNA lipoplexes as described in Protocol 1.

    • Dilute the lipoplex suspension in a sterile, isotonic solution (e.g., sterile PBS or 5% dextrose) to the final desired injection volume and siRNA dose.

  • Animal Handling and Injection:

    • Handle animals according to approved institutional guidelines.

    • For intravenous administration in mice, warm the tail to dilate the lateral tail veins.

    • Carefully inject the prepared lipoplex suspension into a lateral tail vein using an appropriate gauge needle (e.g., 27-30G). The injection should be slow and steady.

  • Post-Injection Monitoring and Analysis:

    • Monitor the animals for any adverse reactions post-injection.

    • At the desired time point (e.g., 24, 48, or 72 hours) post-injection, euthanize the animals and harvest the target tissues.

    • Process the tissues for RNA or protein extraction to analyze the knockdown of the target gene by qPCR or Western blot, respectively.

Data Presentation: Physicochemical Properties of GL67-based Lipoplexes

The following tables summarize data on the impact of GL67 concentration on the physicochemical properties of lipoplexes, adapted from Jarallah et al., 2023.[1]

Table 1: Influence of GL67 Content on Particle Size at Different Cationic Lipid:siRNA Molar Ratios

Formulation% GL67 in Cationic LipidParticle Size (nm) at 1:1 RatioParticle Size (nm) at 2:1 RatioParticle Size (nm) at 3:1 Ratio
10%292307144
220%311315296
340%328329301
460%411338308
580%498351310
6100%557367311

Table 2: Influence of GL67 Content on Zeta Potential at Different Cationic Lipid:siRNA Molar Ratios

Formulation% GL67 in Cationic LipidZeta Potential (mV) at 1:1 RatioZeta Potential (mV) at 2:1 RatioZeta Potential (mV) at 3:1 Ratio
10%-26-15-9
220%-21-11+21
340%-19-9+32
460%-17-7+39
580%-14-4+42
6100%-11-2+47

Table 3: Impact of GL67 Content on Cellular Uptake

Formulation (at 3:1 ratio)% GL67 in Cationic LipidCellular Uptake (%) in A549 cells
C10%~0%
C220%~20%
C340%~45%
C460%~60%
C580%~80%
C6100%~95%

References

Technical Support Center: Optimizing GL67 Lipoplex Formulations and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects associated with GL67 lipoplexes.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with GL67 lipoplexes, offering potential causes and actionable solutions.

Issue 1: High In Vitro Cytotoxicity Post-Transfection

Question: I am observing significant cell death in my cell cultures after transfection with GL67 lipoplexes. How can I reduce this cytotoxicity?

Possible Causes:

  • High Cationic Lipid Concentration: The cationic nature of GL67 is a primary contributor to cytotoxicity.[1][2]

  • Suboptimal Lipoplex Formulation: The ratio of cationic lipid to nucleic acid and the overall particle characteristics can influence toxicity.

  • Prolonged Exposure Time: Leaving the lipoplexes on the cells for too long can increase cell death.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to cationic lipid-based transfection reagents.[3]

Recommended Solutions:

  • Optimize the Cationic Lipid to Nucleic Acid Ratio: Systematically vary the molar ratio of GL67 to your nucleic acid payload to find the optimal balance between transfection efficiency and cell viability. A lower amount of cationic lipid may reduce toxicity.

  • Adjust the Helper Lipid Composition: The formulation of GL67 lipoplexes often includes a neutral helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[1] Modifying the ratio of GL67 to DOPE can impact the lipoplex's properties and its interaction with cells.

  • Reduce Incubation Time: Decrease the time the lipoplexes are incubated with the cells. Start with a shorter incubation period (e.g., 4 hours) and assess both transfection efficiency and cytotoxicity.

  • Control Lipoplex Size and Zeta Potential: The physicochemical properties of the lipoplexes are critical.[4][5] Aim for colloidally stable complexes with a controlled size and surface charge.[6]

Table 1: Effect of GL67 Content on Lipoplex Particle Size and Zeta Potential

Formulation (GL67:DC-Chol)Particle Size (nm)Zeta Potential (mV)
0:100292Varies
25:75VariesVaries
50:50VariesVaries
75:25VariesVaries
100:055747

Source: Adapted from data on liposomal formulations containing GL67 and DC-Chol at a 1:1 molar ratio with siRNA.[4]

Issue 2: Significant Inflammatory Response in Animal Models

Question: My in vivo studies using GL67 lipoplexes are showing a strong inflammatory response, characterized by neutrophil infiltration and elevated pro-inflammatory cytokines. What steps can I take to minimize this?

Possible Causes:

  • Inherent Immunostimulatory Properties of Cationic Lipids: Cationic lipids, including GL67, can directly trigger an inflammatory cascade.[1][7]

  • High Dose of Lipoplexes: The inflammatory response is often dose-dependent.[1][8]

  • Route of Administration: The method of delivery can influence the localization and severity of the inflammatory response.

  • Activation of Innate Immune Pathways: Lipoplexes can be recognized by components of the innate immune system, leading to the production of cytokines like IL-6, TNF-α, and IFN-γ.[1]

Recommended Solutions:

  • Dose-Response Study: Conduct a dose-escalation study to determine the lowest effective dose of your GL67 lipoplex formulation that achieves the desired therapeutic effect with an acceptable level of inflammation.

  • Formulation Optimization to Alter Biodistribution: Modifying the lipoplex formulation can change its pharmacokinetic properties and potentially reduce its accumulation in inflammatory hotspots like the liver's Kupffer cells.[7]

  • Consider Alternative Cationic Lipids: If reducing the dose or reformulating is not sufficient, exploring alternative cationic lipids with a better safety profile may be necessary.[9]

  • Co-administration of Anti-inflammatory Agents: In some cases, pre-treatment with anti-inflammatory drugs like corticosteroids may help to mitigate the acute inflammatory response.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind GL67 lipoplex-induced toxicity?

The primary mechanism of GL67-associated toxicity is linked to its cationic nature. This positive charge, essential for binding negatively charged nucleic acids, can also lead to interactions with negatively charged cell membranes, causing membrane disruption and cytotoxicity.[2][4] In vivo, this can trigger an inflammatory response characterized by the infiltration of immune cells like neutrophils and the release of pro-inflammatory cytokines.[1][8]

Q2: How does the formulation of GL67 lipoplexes affect their off-target effects?

The formulation is critical in determining the safety profile of GL67 lipoplexes. Key parameters include:

  • Cationic Lipid to Nucleic Acid Ratio: This affects the overall charge and stability of the lipoplex.

  • Helper Lipid: The choice and ratio of a neutral helper lipid, such as DOPE, can influence the structure and fusogenicity of the lipoplex.

  • Particle Size and Zeta Potential: These characteristics impact the lipoplex's interaction with cells and its biodistribution in vivo.[4][5] Larger, colloidally unstable lipoplexes have shown different transfection profiles in the presence of serum.[6]

Q3: Are there any alternative delivery systems to GL67 with lower off-target effects?

Yes, research is ongoing to develop more potent and less toxic non-viral gene delivery vectors.[9] Alternatives include novel cationic lipids with different chemical structures, such as those based on aminoglycosides, which have shown promise as potent alternatives to GL67 for aerosol lung gene therapy.[9] The choice of an alternative will depend on the specific application, target tissue, and nucleic acid payload.

Experimental Protocols

Protocol 1: Preparation of GL67 Lipoplexes

  • Lipid Film Hydration: a. In a round-bottom flask, combine the desired molar ratio of GL67 and a helper lipid (e.g., DOPE) dissolved in chloroform. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile, nuclease-free water or saline) to the desired final lipid concentration. Vortex or sonicate briefly to form multilamellar vesicles.

  • Liposome (B1194612) Extrusion (Optional but Recommended for Size Uniformity): a. To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Lipoplex Formation: a. Dilute the nucleic acid (e.g., plasmid DNA, siRNA) in a suitable buffer. b. In a separate tube, dilute the cationic liposome suspension. c. Add the diluted liposome suspension to the diluted nucleic acid and mix gently by pipetting. d. Incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The resulting lipoplexes are ready for in vitro or in vivo use.

Protocol 2: In Vitro Cytotoxicity Assessment using MTS Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of transfection.

  • Transfection: After 24 hours, transfect the cells with different formulations of GL67 lipoplexes as per your experimental design. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24 hours).

  • MTS Reagent Addition: Following incubation, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Assessment of In Vivo Pulmonary Inflammation

  • Animal Administration: Administer the GL67 lipoplex formulations to the lungs of mice via intranasal instillation or aerosol delivery.[1][9]

  • Bronchoalveolar Lavage (BAL): At a specified time point post-administration (e.g., 24-72 hours), euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a buffered salt solution into the lungs.

  • Cell Count and Differential: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils, macrophages, and lymphocytes.[1]

  • Cytokine Analysis: Analyze the supernatant of the BAL fluid for the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[1]

  • Histopathology: Perfuse and fix the lungs for histological examination. Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and cellular infiltration.[8]

Visualizations

G cluster_pathway Inflammatory Signaling Pathway GL67 GL67 Lipoplex Cell Immune Cell (e.g., Macrophage) GL67->Cell Interaction TLR Toll-like Receptors (TLRs) Cell->TLR Recognition NFkB NF-κB Activation TLR->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-γ) NFkB->Cytokines Gene Transcription Inflammation Inflammation (Neutrophil Infiltration) Cytokines->Inflammation Recruitment & Activation

Caption: Inflammatory signaling cascade initiated by GL67 lipoplexes.

G cluster_workflow Experimental Workflow for Toxicity Reduction Formulation Prepare GL67 Lipoplex Formulations (Vary Lipid Ratios) PhysicoChem Characterize Physicochemical Properties (Size, Zeta Potential) Formulation->PhysicoChem InVitro In Vitro Screening (Cytotoxicity & Transfection Efficiency) PhysicoChem->InVitro Decision1 Optimal Balance? InVitro->Decision1 InVivo In Vivo Evaluation (Inflammation & Efficacy) Decision1->InVivo Yes Reformulate Reformulate Decision1->Reformulate No Decision2 Acceptable Safety Profile? InVivo->Decision2 Optimized Optimized Formulation Decision2->Optimized Yes Decision2->Reformulate No Reformulate->Formulation

Caption: Workflow for optimizing GL67 lipoplex formulations.

G *MED: Minimum Effective Dose cluster_troubleshooting Troubleshooting High In Vivo Toxicity HighToxicity High In Vivo Toxicity Observed IsDoseOptimal Is the dose minimized? HighToxicity->IsDoseOptimal IsFormulationOptimal Is the formulation optimized? IsDoseOptimal->IsFormulationOptimal Yes ReduceDose Conduct dose-response study to find MED* IsDoseOptimal->ReduceDose No ConsiderAlternatives Consider alternative cationic lipids or delivery systems IsFormulationOptimal->ConsiderAlternatives Yes OptimizeFormulation Optimize lipid ratios and physicochemical properties IsFormulationOptimal->OptimizeFormulation No Proceed Proceed with optimized protocol ConsiderAlternatives->Proceed ReduceDose->HighToxicity Re-evaluate OptimizeFormulation->HighToxicity Re-evaluate

Caption: Logical flowchart for troubleshooting in vivo toxicity.

References

Technical Support Center: GL67 Delivery in Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GL67-mediated delivery to lung tissue. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during experiments with GL67 and related cationic lipid formulations for lung delivery.

Issue Potential Cause Recommended Solution
Low in vivo transfection efficiency 1. Poor Formulation: Incorrect lipid-to-DNA ratio, improper mixing, or suboptimal particle size can reduce efficiency.[1][2] 2. Vector Precipitation: High concentrations of GL67 required for aerosol delivery can lead to precipitation.[3] 3. Mucus Barrier: In diseases like cystic fibrosis, thick mucus can trap lipoplexes, preventing them from reaching target cells.[4] 4. Inefficient Cellular Uptake: The target lung cells may not be efficiently internalizing the GL67-DNA complexes.[5]1. Optimize Formulation: Systematically vary the molar ratio of GL67 to helper lipids (like DOPE) and the charge ratio of lipid to nucleic acid to find the optimal formulation for your specific application.[1] 2. Incorporate PEGylated Lipids: The inclusion of a small amount of a PEG-containing lipid (like DMPE-PEG5000 in the GL67A formulation) can stabilize the formulation and prevent precipitation.[3][6][7] 3. Use Mucolytic Agents: Pre-treatment with mucolytic agents can help to break down the mucus barrier and improve vector penetration.[4] 4. Enhance Uptake: Consider including targeting ligands on the liposome (B1194612) surface to promote uptake by specific lung cell types.
Significant lung inflammation post-delivery 1. Cationic Lipid Toxicity: Cationic lipids themselves can induce a dose-dependent inflammatory response characterized by the influx of neutrophils and macrophages.[4][8] 2. Unmethylated CpG Dinucleotides: Bacterial plasmid DNA contains unmethylated CpG sequences that are recognized by the innate immune system, triggering an inflammatory cascade and the production of cytokines like TNF-α and IFN-γ.[9][10] 3. Nebulization Effects: The process of aerosolization can alter lipoplex characteristics, potentially increasing inflammatory potential.1. Dose Optimization: Determine the lowest effective dose of the GL67 formulation that achieves therapeutic benefit while minimizing inflammation.[4] 2. Use CpG-Free Plasmids: Employing plasmid DNA that is devoid of CpG motifs can significantly reduce the inflammatory response and lead to more sustained transgene expression.[3] 3. Select Appropriate Nebulizer: Use a nebulizer, such as a jet nebulizer, that is compatible with viscous, particulate formulations to ensure stable aerosol generation and maintain the biological function of the lipoplexes.[11][12]
Transient gene expression and loss of efficacy with repeat dosing 1. Immune Response: The initial administration can trigger an immune response that leads to the rapid clearance of subsequent doses.[10][13] 2. Cellular Turnover: The natural lifespan and turnover of transfected lung epithelial cells lead to a gradual loss of transgene expression.[3] 3. Inflammation-Induced Inhibition: Inflammation from the initial dose can create an environment that is less permissive for subsequent transfection.[4]1. Optimize Dosing Interval: Allow sufficient time between administrations for the initial inflammatory response to resolve. Intervals of several weeks to a month have been explored.[10][14] 2. Cumulative Dosing Strategy: Studies in mice have shown that repeated administration can lead to a cumulative treatment effect, achieving higher levels of mRNA over time.[13][15] 3. Promoter Selection: Utilize a strong, constitutive promoter in your plasmid construct to drive long-lasting gene expression.[7]

Frequently Asked Questions (FAQs)

Q1: What is GL67 and the GL67A formulation?

A: GL67, or Genzyme Lipid 67, is a cationic lipid (N4-cholesteryl-spermine) designed for non-viral gene delivery.[1] It is often co-formulated with other lipids to create the GL67A complex.[6] The standard GL67A formulation consists of:

  • GL67: The cationic lipid that complexes with negatively charged nucleic acids.[1]

  • DOPE (Dioleoylphosphatidylethanolamine): A neutral "helper" lipid thought to facilitate the escape of the nucleic acid from the endosome after cellular uptake.[7][16]

  • DMPE-PEG5000: A polyethylene (B3416737) glycol (PEG)-containing lipid included in small amounts to stabilize the formulation, especially at the high concentrations needed for aerosol delivery.[6][7]

This formulation has been extensively studied for delivering the CFTR gene to the lungs of cystic fibrosis patients.[17][18]

Q2: What are the primary barriers to successful GL67-mediated gene delivery to the lungs?

A: The primary barriers can be categorized as follows:

  • Physical Barriers: The airways are designed to be conducting passages, not absorptive surfaces.[14] The mucus layer, especially in diseases like cystic fibrosis, presents a significant physical barrier that can trap the lipoplexes.[3][4]

  • Immunological Barriers: The innate immune system can recognize the cationic lipid-DNA complexes as foreign.[8] This is often triggered by the cationic lipid itself and by unmethylated CpG motifs in the plasmid DNA, leading to inflammation and cytokine production.[4][9][10] This immune response can limit the effectiveness of both initial and subsequent doses.[10][13]

  • Cellular Barriers: Once the lipoplex reaches the target cells, it must be efficiently internalized, escape the endosome, and the DNA must travel to the nucleus for transcription to occur.[19]

Q3: Why is repeat administration necessary and what are the challenges?

A: For chronic conditions like cystic fibrosis, lifelong therapeutic expression is required. Since non-viral vectors typically result in episomal (non-integrating) transgene expression, the therapeutic effect diminishes over time due to the natural turnover of lung cells.[3] Therefore, repeat administration is necessary to maintain a therapeutic level of gene expression.[13]

The main challenge with repeat dosing is the host's immune response. An initial dose can sensitize the immune system, making subsequent administrations less effective.[10][13] However, studies have shown that with appropriate dosing intervals and CpG-free plasmids, repeat administration of GL67A is feasible, safe, and can lead to a cumulative increase in gene expression.[13][14][15]

Q4: How does the choice of nebulizer impact GL67A delivery?

A: The choice of nebulizer is critical for successful aerosol delivery. The GL67A formulation is relatively viscous and particulate in nature.[11][12] This can hinder stable aerosol generation in ultrasonic and vibrating mesh nebulizers.[11][12] Jet nebulizers have been found to be more suitable.[11][12] For clinical trials, the breath-actuated AeroEclipse II nebulizer was selected because it generates a stable aerosol with a suitable particle size for lung deposition and is highly efficient, as it only generates aerosol during the inspiratory phase.[11][12][20]

Experimental Protocols

Protocol: Preparation of GL67A-pDNA Lipoplexes for Aerosol Delivery

This protocol is a generalized methodology based on common practices for preparing cationic lipid-DNA complexes for in vivo lung delivery.

Materials:

  • Cationic lipid formulation (e.g., GL67A)

  • Plasmid DNA (pDNA) encoding the gene of interest (preferably CpG-free)

  • Sterile, nuclease-free water or saline (0.9%)

Procedure:

  • Rehydration of Lipids: Based on the manufacturer's instructions, rehydrate the lyophilized lipid film (GL67A) with sterile, nuclease-free water to the desired stock concentration. This is typically done by adding the aqueous solution to the vial containing the lipid film and allowing it to hydrate (B1144303) for a specified time, often with gentle agitation.

  • Dilution of Components: Separately dilute the rehydrated GL67A liposome solution and the pDNA solution to their working concentrations using sterile, nuclease-free water or saline.

  • Complex Formation: To form the lipoplexes, gently add the diluted pDNA solution to the diluted GL67A solution. Do not vortex. Mix by gentle pipetting or inversion. The order of addition can be critical and should be consistent.

  • Incubation: Allow the mixture to incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for stable complex formation.[21]

  • Final Preparation for Nebulization: The final lipoplex solution is now ready to be loaded into the nebulizer. For animal studies, the total volume and concentration will need to be optimized for the specific nebulization chamber and exposure time.[21]

Visualizations

experimental_workflow cluster_prep Step 1: Lipoplex Formulation cluster_delivery Step 2: In Vivo Delivery cluster_analysis Step 3: Post-Delivery Analysis rehydrate Rehydrate GL67A Lipid Film dilute Dilute pDNA and GL67A Separately rehydrate->dilute mix Combine pDNA and GL67A dilute->mix incubate Incubate at RT (15-30 min) mix->incubate load Load Lipoplex into Nebulizer incubate->load aerosolize Aerosolize into Exposure Chamber load->aerosolize expose Expose Animal (e.g., Mouse) aerosolize->expose harvest Harvest Lung Tissue at Time Points expose->harvest gene_exp Analyze Gene Expression (mRNA, Protein) harvest->gene_exp histo Histological Analysis (Inflammation) harvest->histo

Caption: Experimental workflow for GL67A-pDNA delivery to lung tissue.

inflammatory_pathway cluster_trigger Initial Trigger cluster_recognition Immune Recognition cluster_response Downstream Effects lipoplex GL67A/pDNA Lipoplex (with CpG motifs) macrophage Alveolar Macrophage lipoplex->macrophage Phagocytosis tlr9 TLR9 Receptor macrophage->tlr9 Internal Recognition of CpG DNA cytokines Release of Pro-inflammatory Cytokines (TNF-α, IFN-γ) tlr9->cytokines Signal Transduction inflammation Neutrophil & Lymphocyte Influx cytokines->inflammation symptoms Adverse Effects (Flu-like symptoms) inflammation->symptoms

Caption: Simplified signaling of CpG-induced inflammation in the lung.

logical_relationship barrier Key Barrier: Innate Immune Response cause1 Cause 1: Cationic Lipid Component barrier->cause1 cause2 Cause 2: Unmethylated CpG DNA barrier->cause2 effect1 Effect: Acute Inflammation & Toxicity barrier->effect1 effect2 Effect: Reduced Efficacy on Repeat Dosing barrier->effect2 solution1 Solution: Dose Optimization cause1->solution1 solution2 Solution: Use CpG-Free Plasmids cause2->solution2 effect1->solution1 effect2->solution2

Caption: Cause and effect of the innate immune barrier to GL67 delivery.

References

GL67 pentahydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GL67 pentahydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cationic lipid, specifically N4-Spermine cholesteryl carbamate (B1207046) in its pentahydrochloride salt form.[1] Its primary application is in the field of gene therapy as a non-viral vector for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into cells.[2][3] The cationic nature of GL67 facilitates the complexation with negatively charged nucleic acids, forming lipoplexes that can be efficiently internalized by cells.[2][3]

Q2: What is the known solubility of this compound?

Published data on the solubility of this compound is limited. However, one supplier reports a solubility of 4 mg/mL in dimethyl sulfoxide (B87167) (DMSO) with the aid of ultrasonication and warming.[1] The free base form, GL67, is described as sparingly soluble in DMSO at a concentration range of 1-10 mg/mL.[4][5] Generally, the pentahydrochloride salt form is expected to have enhanced aqueous solubility and stability compared to the free base.

Q3: I am having trouble dissolving this compound. What are the common causes and solutions?

Difficulty in dissolving this compound can arise from several factors, including the choice of solvent, temperature, and the physical form of the compound. As a lipid-based molecule, it has inherently low aqueous solubility.

Troubleshooting Steps:

  • Solvent Selection: For initial stock solutions, organic solvents are recommended. DMSO has been reported as a suitable solvent.[1] For liposome (B1194612) formulation, co-solvents like a methanol-chloroform mixture are often used to dissolve GL67 along with other lipids before the creation of the lipid film.[2]

  • Physical Agitation: Gentle vortexing or stirring is crucial. For dissolving the initial powder, ultrasonication can be beneficial.[1]

  • Temperature: Gently warming the solution can aid in dissolution.[1] When hydrating a lipid film containing GL67 to form liposomes, the temperature of the aqueous medium should be above the gel-liquid crystal transition temperature (Tc) of all lipids in the mixture.

Q4: My GL67-containing liposomes are aggregating. What can I do to prevent this?

Aggregation of cationic liposomes is a common issue that can be influenced by high liposome concentration, ionic strength of the buffer, and the charge ratio when complexed with nucleic acids.[6][7][8]

Solutions to Prevent Aggregation:

  • Optimize Liposome Concentration: Working with lower, more dilute liposome suspensions can reduce the frequency of particle collisions and subsequent aggregation.[6]

  • Control Ionic Strength: High salt concentrations can shield the surface charge of the liposomes, leading to aggregation.[8] Using a low ionic strength buffer, such as 10mM HEPES, during hydration can mitigate this.[6]

  • Incorporate PEGylated Lipids: Including a small percentage (e.g., 2-10 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation can create a protective hydrophilic layer that provides steric hindrance, preventing the liposomes from sticking together.[6]

  • Optimize Lipid-to-Nucleic Acid Ratio: When forming lipoplexes, an excess of cationic lipid is often needed to ensure each nucleic acid molecule is fully coated, preventing cross-linking between liposomes.[6] Experiment with different charge ratios to find the optimal condition for your specific nucleic acid.

  • Controlled Mixing: Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing to avoid localized charge imbalances that can trigger aggregation.[6]

Quantitative Solubility Data

The available quantitative solubility data for this compound and its free base is summarized in the table below. Researchers should note that solubility can be influenced by the specific batch, purity, and experimental conditions.

CompoundSolventConcentrationConditionsSource(s)
This compound Dimethyl Sulfoxide (DMSO)4 mg/mLUltrasonic and warming[1]
GL67 (free base) Dimethyl Sulfoxide (DMSO)1-10 mg/mL (sparingly soluble)Not specified[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase-free microcentrifuge tubes

  • Pipettors and sterile, RNase-free tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 4 mg/mL solution, add 250 µL of DMSO to 1 mg of GL67).

  • Gently vortex the tube for 1-2 minutes to initially disperse the powder.

  • Place the tube in a water bath sonicator and sonicate for 10-15 minutes. Gentle warming of the water bath (e.g., to 37°C) may aid dissolution.

  • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of GL67-based Liposomes for siRNA Delivery via Thin-Film Hydration

This protocol is adapted from a published study utilizing GL67 for siRNA delivery and describes the thin-film hydration method for preparing liposomes.[2]

Materials:

  • This compound

  • 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Methanol-chloroform mixture (5:1 ratio)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Hydration buffer (e.g., RNase-free water or low ionic strength buffer)

  • Mini-extruder with polycarbonate membranes (e.g., 200 nm)

Procedure:

  • Lipid Film Preparation: a. Dissolve GL67, DC-Chol, and DOPE in a methanol-chloroform (5:1) mixture in a round-bottom flask at the desired molar ratios. b. Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

  • Hydration: a. Hydrate the lipid film with an appropriate volume of the aqueous hydration buffer. The temperature of the buffer should be above the transition temperature (Tc) of the lipids. b. Vigorously vortex or shake the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion: a. Transfer the MLV suspension to a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 200 nm). b. Pass the suspension through the extruder multiple times (e.g., 21 times) to form unilamellar vesicles (ULVs) with a more uniform size distribution.

  • Characterization and Use: a. The resulting liposome suspension can be characterized for particle size and zeta potential. b. For forming lipoplexes, the siRNA is typically added to the liposome suspension and incubated for a short period before use in cell culture experiments.

Visualizations

Signaling and Delivery Pathway

The following diagram illustrates the proposed pathway for GL67-mediated siRNA delivery into a target cell.

GL67_siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Lipoplex GL67/siRNA Lipoplex (Positively Charged) Endocytosis Endocytosis Lipoplex->Endocytosis Electrostatic Interaction Cell_Membrane Cell Membrane (Negatively Charged) Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape siRNA siRNA Endosomal_Escape->siRNA RISC RISC Loading mRNA_Cleavage mRNA Cleavage & Gene Silencing RISC->mRNA_Cleavage siRNA->RISC

Caption: Workflow of GL67-mediated siRNA delivery and gene silencing.

Troubleshooting Logic for Liposome Aggregation

This diagram outlines a logical workflow for troubleshooting common aggregation issues with GL67-containing liposomes.

Troubleshooting_Aggregation Start Problem: Liposome Aggregation Check_Concentration Is Liposome Concentration High? Start->Check_Concentration Dilute Solution: Dilute Suspension Check_Concentration->Dilute Yes Check_Buffer Is Buffer High Ionic Strength? Check_Concentration->Check_Buffer No Dilute->Check_Buffer Change_Buffer Solution: Use Low Ionic Strength Buffer Check_Buffer->Change_Buffer Yes Check_PEG Is Steric Stabilization Lacking? Check_Buffer->Check_PEG No Change_Buffer->Check_PEG Add_PEG Solution: Incorporate PEG-Lipid (2-10 mol%) Check_PEG->Add_PEG Yes Check_Lipoplex Are you Forming Lipoplexes? Check_PEG->Check_Lipoplex No Add_PEG->Check_Lipoplex Optimize_Ratio Solution: Optimize Charge Ratio (Lipid:Nucleic Acid) Check_Lipoplex->Optimize_Ratio Yes End Stable Liposomes Check_Lipoplex->End No Optimize_Ratio->End

Caption: Troubleshooting workflow for GL67 liposome aggregation issues.

References

Validation & Comparative

A Head-to-Head Battle of Transfection Reagents: GL67 vs. Lipofectamine

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of genetic research and drug development, the efficient delivery of nucleic acids into cells is a critical step. Cationic lipid-based transfection reagents have emerged as a popular non-viral method for this purpose. This guide provides an in-depth comparison of two prominent transfection reagents: GL67, a cholesterol-derived cationic lipid, and Lipofectamine, a widely-used commercial formulation. This objective analysis, supported by experimental data, aims to assist researchers in selecting the optimal reagent for their specific experimental needs.

Performance Snapshot: GL67 and Lipofectamine at a Glance

GL67 (Genzyme Lipid 67) is a cationic lipid composed of a cholesterol anchor derivatized with spermine.[1][2][3][4] It is often formulated into liposomes with helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and a PEGylated lipid such as DMPE-PEG5000 to enhance stability and in vivo performance.[5][6][7][8][9] Lipofectamine, a product line from Thermo Fisher Scientific, encompasses several formulations, with Lipofectamine 2000 and Lipofectamine 3000 being among the most prevalently used.[10][11][12] These formulations are proprietary but are known to contain a mixture of cationic lipids and a helper lipid.[13]

The choice between these reagents often depends on the specific application, including the type of nucleic acid being delivered (plasmid DNA, mRNA, or siRNA) and the cell type being transfected.

Quantitative Comparison of Transfection Efficiency and Cytotoxicity

The following tables summarize the performance of GL67 and Lipofectamine based on available experimental data. It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent and can be influenced by experimental conditions.

Table 1: Comparison of siRNA Delivery in A549 Human Lung Carcinoma Cells

FeatureGL67-based Liposomes (100% GL67)Lipofectamine® 2000
Cellular Uptake (% of Cy3-siRNA positive cells) HighPositive Control
Cell Viability >80%Not specified in direct comparison
Particle Size (Lipoplex) ~332 nmNot specified
Zeta Potential (Lipoplex) +47 mVNot specified

Data extracted from a study evaluating GL67-based liposomal formulations for siRNA delivery, where Lipofectamine® 2000 was used as a positive control.[5]

Table 2: Comparison of pDNA and mRNA Delivery in A549 Cells (in vitro)

ParametermRNA/GL67 ComplexespDNA/GL67 Complexes
Time to Peak Expression 8 hours24 hours
% GFP-Positive Cells at Peak ~2x higher than pDNA-
Dependency on Cell Cycle IndependentDependent (weak expression in non-dividing cells)

This study highlights the faster and more efficient protein expression from mRNA delivered with GL67 compared to pDNA in vitro.[6][9]

Table 3: General Comparison of Lipofectamine Formulations

FeatureLipofectamine® 2000Lipofectamine® 3000
Transfection Efficiency High in a broad range of cell linesGenerally higher than Lipofectamine® 2000, especially in difficult-to-transfect cells
Cytotoxicity Can be significant in some cell linesLower toxicity compared to Lipofectamine® 2000
Serum Compatibility Can be used with or without serum, but efficiency may be affectedImproved performance in the presence of serum

This is a general summary based on multiple sources comparing Lipofectamine formulations.[10][14][15][16]

Experimental Methodologies

Detailed protocols are crucial for reproducible transfection experiments. Below are representative protocols for using GL67-based liposomes and Lipofectamine® 2000.

Protocol for Gene Transfection using GL67-based Liposomes

This protocol is adapted from studies involving the delivery of nucleic acids to respiratory cells.[6][7][8]

  • Preparation of GL67 Liposomes:

    • GL67, DOPE, and DMPE-PEG5000 are mixed at a specified molar ratio (e.g., 1:2:0.05).

    • The lipid mixture is dissolved in an organic solvent, which is then evaporated to form a thin lipid film.

    • The lipid film is hydrated with a suitable aqueous buffer (e.g., RNase-free water) to form liposomes.

  • Formation of Nucleic Acid/GL67 Complexes:

    • The nucleic acid (pDNA or mRNA) is diluted in an appropriate buffer (e.g., RNase-free water).

    • The GL67 liposome (B1194612) solution is added to the diluted nucleic acid at an optimized ratio (e.g., 2:1 for mRNA:GL67 lipid molar ratio).

    • The mixture is incubated for a defined period (e.g., 15 minutes at 30°C) to allow for complex formation.

  • Transfection of Cells:

    • Cells are seeded in culture plates to reach a desired confluency (e.g., 70-90%) at the time of transfection.

    • The growth medium is replaced with a serum-free or reduced-serum medium.

    • The nucleic acid/GL67 complexes are added to the cells.

    • The cells are incubated for a specified duration (e.g., 4-6 hours) before the medium is replaced with complete growth medium.

    • Gene expression or knockdown is assessed at an appropriate time point post-transfection (e.g., 8-48 hours).

Protocol for Gene Transfection using Lipofectamine® 2000

This is a general protocol for transfecting plasmid DNA into adherent mammalian cells in a 6-well plate format.[17][18][19][20]

  • Cell Seeding:

    • The day before transfection, plate cells in 2 mL of growth medium without antibiotics so they are 90-95% confluent at the time of transfection.

  • Formation of DNA-Lipofectamine® 2000 Complexes:

    • For each well, dilute a specific amount of plasmid DNA (e.g., 2-4 µg) in 250 µL of Opti-MEM® I Reduced Serum Medium.

    • In a separate tube, dilute a specific amount of Lipofectamine® 2000 (e.g., 5-10 µL) in 250 µL of Opti-MEM® I Reduced Serum Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted Lipofectamine® 2000. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Add the 500 µL of DNA-Lipofectamine® 2000 complexes to each well containing cells and medium.

    • Gently rock the plate back and forth to mix.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • The medium can be changed after 4-6 hours, although it is not always necessary.

    • Assay for transgene expression 24-72 hours post-transfection.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow for a transfection experiment and the cellular pathway of lipid-mediated gene delivery.

G General Workflow for a Transfection Experiment cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis plate_cells Plate Cells add_complexes Add Complexes to Cells plate_cells->add_complexes prep_na Prepare Nucleic Acid mix Mix Nucleic Acid and Reagent prep_na->mix prep_reagent Prepare Transfection Reagent prep_reagent->mix incubate Incubate to Form Complexes mix->incubate incubate->add_complexes incubate_cells Incubate Cells add_complexes->incubate_cells assay Assay for Gene Expression/Knockdown incubate_cells->assay

Caption: A flowchart illustrating the key steps in a typical gene transfection experiment.

G Cellular Pathway of Lipid-Mediated Gene Delivery cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nuclear (for pDNA) cluster_cytoplasmic_expression Cytoplasmic (for mRNA) lipoplex Cationic Lipid-NA Complex (Lipoplex) membrane Cell Membrane lipoplex->membrane endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm nuclear_entry Nuclear Entry cytoplasm->nuclear_entry pDNA translation Translation cytoplasm->translation mRNA nucleus Nucleus nuclear_entry->nucleus transcription Transcription nucleus->transcription protein Protein Expression translation->protein

Caption: A diagram showing the uptake and intracellular trafficking of lipid-nucleic acid complexes.

Concluding Remarks

Both GL67 and Lipofectamine are effective reagents for gene transfection, each with its own set of advantages. GL67, particularly in optimized liposomal formulations, shows great promise for in vivo applications and for the delivery of both plasmid DNA and mRNA, especially to lung tissues.[5][6][9] It has demonstrated high efficiency and a favorable safety profile. Lipofectamine, with its various formulations, remains a versatile and widely-used tool for in vitro transfection across a multitude of cell lines.[10][11] Lipofectamine 3000, in particular, offers high efficiency with reduced cytotoxicity compared to its predecessor, Lipofectamine 2000.[10][14][15]

The selection between GL67 and Lipofectamine should be guided by the specific experimental goals, the type of nucleic acid and target cells, and whether the application is for in vitro or in vivo studies. For researchers focusing on respiratory cell lines or in vivo lung delivery, GL67-based formulations are a strong contender. For broad in vitro applications requiring a reliable and well-documented reagent, the Lipofectamine family of products offers a range of effective options. As with any transfection experiment, optimization of reagent-to-nucleic acid ratio, cell density, and incubation times is crucial for achieving the best results.

References

GL67 Pentahydrochloride: A Comparative Guide to a Cationic Lipid for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery vectors, cationic lipids remain a cornerstone for transfecting nucleic acids into cells. Among these, GL67 pentahydrochloride has emerged as a significant player, particularly in applications targeting lung cells. This guide provides an objective comparison of this compound's performance against other commonly used cationic lipids, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate transfection reagent for your research needs.

Performance Comparison: Efficacy and Cytotoxicity

The efficacy of a cationic lipid is determined by its ability to efficiently deliver its nucleic acid payload into cells, leading to the desired biological effect, while maintaining low cytotoxicity. Below is a comparative summary of this compound against other well-established cationic lipids.

Transfection Efficacy

Quantitative data on the transfection efficiency of GL67 and other cationic lipids are presented in the tables below. It is important to note that transfection efficiency is highly dependent on the cell type, nucleic acid payload (plasmid DNA, siRNA, mRNA), and the specific experimental conditions.

Table 1: Comparison of Cationic Lipid Formulations for siRNA Delivery in A549 Cells

Cationic Lipid CompositionCellular Uptake (% of positive cells)Reference
100% GL67 / DOPEHighest[1]
75% GL67, 25% DC-Chol / DOPEIntermediate[1]
50% GL67, 50% DC-Chol / DOPEIntermediate[1]
25% GL67, 75% DC-Chol / DOPEIntermediate[1]
100% DC-Chol / DOPELowest[1]
Lipofectamine™ 2000 (siRNA)Positive Control[1]

Note: This study highlights the superior cellular uptake of GL67-containing lipoplexes compared to those with DC-Chol in A549 human lung carcinoma cells. The formulation with 100% GL67 demonstrated the highest percentage of cellular uptake as determined by flow cytometry[1].

Table 2: Gene Expression in A549 Cells Transfected with GL67-based Lipoplexes

Nucleic AcidPeak Gene Expression (Time)Percentage of GFP-Positive CellsReference
mRNA8 hours~2x higher than pDNA[2]
pDNA24 hours-[2]

Note: Transfection of A549 cells with mRNA complexed with GL67:DOPE:DMPE-PEG5000 liposomes resulted in faster and higher gene expression compared to plasmid DNA[2].

Cytotoxicity

The cytotoxicity of cationic lipids is a critical factor in their application, as high toxicity can lead to cell death and unreliable experimental results.

Table 3: Cytotoxicity Profile of Cationic Lipid Formulations in A549 Cells

Cationic Lipid FormulationCell Viability (%)AssayReference
GL67/DC-Chol/DOPE formulations> 85%MTS Assay[1]
Lipofectamine™ 2000Variable, can exhibit toxicityMTT Assay[3]

Note: Formulations containing varying ratios of GL67 and DC-Chol with DOPE showed high cell viability (>85%) in A549 cells after 24 hours of exposure[1]. Lipofectamine™ 2000, while an efficient transfection reagent, has been reported to exhibit significant cytotoxicity in some cell lines[3]. Specific IC50 values for direct comparison are often cell-type and experiment-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving this compound.

Preparation of GL67/DOPE Cationic Liposomes

This protocol describes the preparation of cationic liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, RNase-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Vacuum pump

  • Bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve GL67 and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:2).

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding sterile, RNase-free water or buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) with a defined size, subject the MLV suspension to extrusion.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to form uniformly sized liposomes.

    • Store the prepared liposomes at 4°C. Do not freeze.

In Vitro Transfection of Plasmid DNA using GL67/DOPE Liposomes

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is recommended for specific cell types and plasmids.

Materials:

  • Adherent cells (e.g., A549)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (high quality, sterile)

  • Prepared GL67/DOPE liposomes

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Formation of Lipoplexes (Lipid-DNA Complexes):

    • For each well to be transfected:

      • In tube A, dilute the desired amount of plasmid DNA (e.g., 2-4 µg) in serum-free medium to a final volume of 250 µL.

      • In tube B, dilute the optimized amount of GL67/DOPE liposomes in serum-free medium to a final volume of 250 µL.

      • Add the diluted DNA (Tube A) to the diluted liposomes (Tube B) and mix gently by pipetting.

      • Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes.

  • Transfection:

    • Gently aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the 500 µL of the lipoplex mixture dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, add 1.5 mL of complete culture medium to each well. Alternatively, the lipoplex-containing medium can be replaced with fresh complete medium.

  • Post-Transfection:

    • Incubate the cells for 24-72 hours, depending on the experimental endpoint.

    • Assess transfection efficiency and transgene expression using appropriate methods (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).

Visualizing the Mechanism: Cellular Uptake and Intracellular Fate

To understand the efficacy of GL67 and other cationic lipids, it is essential to visualize their journey into the cell. The following diagrams, generated using the DOT language, illustrate the key pathways involved in cationic lipid-mediated gene delivery.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lipoplex Cationic Lipoplex (GL67 + Nucleic Acid) Endosome Endosome Lipoplex->Endosome Endocytosis (Clathrin/Caveolin-mediated) Membrane Ribosome Ribosome Endosome->Ribosome Endosomal Escape & Nucleic Acid Release Nucleus Nucleus Ribosome->Nucleus Nuclear Import (pDNA) G cluster_endosome Endosomal Lumen (Acidic pH) cluster_cytoplasm Cytoplasm Lipoplex Lipoplex EndosomalMembrane Endosomal Membrane Lipoplex->EndosomalMembrane Interaction & Fusion ReleasedNA Released Nucleic Acid (siRNA, mRNA, pDNA) EndosomalMembrane->ReleasedNA Membrane Destabilization & Cargo Release

References

A Comparative Guide to GL67-Mediated Gene Delivery for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the cationic liposome (B1194612) formulation GL67A with other gene delivery alternatives. The information is supported by experimental data from preclinical and clinical studies, with a focus on applications for cystic fibrosis (CF) gene therapy.

Performance Comparison of In Vivo Gene Delivery Vectors

The following tables summarize quantitative data from studies evaluating GL67A and alternative non-viral vectors.

Table 1: Clinical Efficacy of pGM169/GL67A in Patients with Cystic Fibrosis (Phase 2b Trial)

ParameterpGM169/GL67A GroupPlacebo GroupTreatment Effect (95% CI)p-valueCitation
Primary Endpoint
Relative change in % predicted FEV₁ at 12 monthsStabilizationDecline3.7% (0.1–7.3)0.046[1]
Subgroup Analysis (FEV₁ 50–70% predicted)
Relative change in % predicted FEV₁ at 12 months6.4% (0.8-12.1)[1]
Secondary Endpoints
No significant differences reported in the primary publication.[1]

FEV₁ : Forced Expiratory Volume in 1 second. A key measure of lung function.

Table 2: Preclinical Comparison of GL67A and Alternative Cationic Lipids for Lung Gene Delivery in Mice

VectorReporter GeneTransgene Expression Level (Relative Light Units/mg protein)Duration of ExpressionAnimal ModelCitation
GL67A LuciferaseBaseline for comparisonLong-term (similar to CholP)Murine[2]
CholP (Aminoglycoside-based) LuciferaseAt least as efficient as GL67ALong-term (exceeding half the animal's lifetime)Murine[2]
Other Aminoglycoside-based lipids (e.g., CholK, CholT) LuciferaseVaried (some modest, some very efficient)Not specifiedMurine[2]

CholP : Cholesterol Paromomycin

Table 3: Preclinical Comparison of GL67/DOPE and a Cationic Polymer for Lung Gene Delivery in Mice (Intravenous Administration)

VectorReporter GeneRelative Luciferase Expression in LungsOther Organs with ExpressionAnimal ModelCitation
GL67/DOPE LuciferaseLower than PEI 22KNot specifiedMurine[3]
PEI 22K (Cationic Polymer) LuciferaseHighest among tested vectorsHeart, spleen, kidney, liver (to a lesser extent)Murine[3]
DOTAP LuciferaseHigher than GL67/DOPENot specifiedMurine[3]

PEI : Polyethylenimine; DOTAP : 1,2-dioleoyl-3-trimethylammonium-propane

Safety and Toxicity Profile of GL67A

In vivo studies have characterized the safety profile of GL67A.

  • Clinical Observations : In a phase 2b trial, monthly administration of pGM169/GL67A was not associated with a significant difference in treatment-attributable adverse events compared to placebo.[1] However, earlier studies reported mild, transient flu-like symptoms in a majority of subjects, which resolved within 36 hours.[4][5]

  • Preclinical Findings : Studies in mice have shown dose-dependent pulmonary inflammation characterized by neutrophil and macrophage infiltrates.[5][6] This inflammation was found to be primarily mediated by the cationic lipid GL67.[6] However, the inflammation subsided over time, and there was no evidence of permanent fibrotic lesions.[5][6] Repeated monthly aerosol administration to sheep was well-tolerated, with transient increases in neutrophils and macrophages that returned to baseline and no cumulative inflammatory effects.[7]

Experimental Protocols

Phase 2b Clinical Trial of Nebulised pGM169/GL67A for Cystic Fibrosis
  • Study Design : A randomized, double-blind, placebo-controlled trial conducted at two centers with patients recruited from 18 sites.[1]

  • Participants : 140 patients aged 12 years or older with a confirmed diagnosis of cystic fibrosis, any CFTR mutation, and a Forced Expiratory Volume in 1 second (FEV₁) of 50-90% of predicted.[1]

  • Intervention : Patients were randomly assigned to receive either 5 mL of nebulised pGM169/GL67A gene-liposome complex or 5 mL of 0.9% saline (placebo).[1]

  • Dosing Regimen : Administration occurred every 28 ± 5 days for a total of one year.[1]

  • Delivery Device : The AeroEclipse II breath-actuated nebuliser was used for aerosol delivery to the lungs.[4][5]

  • Primary Endpoint : The relative change in the percentage of predicted FEV₁ at the end of the 12-month study period.[1]

  • Safety Monitoring : Included physical examinations, chest CT scans, lung physiology tests, and monitoring of systemic and sputum inflammatory markers.[5]

Preclinical Evaluation of Cationic Lipids via Aerosol Delivery in Mice
  • Objective : To compare the in vivo transfection efficiency of novel cationic lipid formulations with GL67A.[2]

  • Formulation Preparation : Cationic lipids were formulated with the colipid DOPE and a steric stabilizer (DP5K) to form liposomes. These were then complexed with a plasmid DNA (pDNA) encoding for firefly luciferase.[2]

  • Animal Model : Murine models were used for in vivo assessment.[2]

  • Administration Route : The lipid-pDNA complexes were delivered to the lungs via aerosolization using a clinically relevant nebulization protocol.[2]

  • Efficacy Assessment : Transgene expression was quantified by measuring luciferase activity in lung tissue homogenates at specified time points post-administration.[2]

  • Histological Analysis : Lung tissues were collected for histopathological examination to assess for any inflammation or toxicity.[8]

Visualizing the Pathways and Processes

GL67A-Mediated Gene Delivery Pathway

GL67A_Pathway cluster_extracellular Extracellular Space cluster_cell Target Airway Epithelial Cell pGM169 pGM169 (CFTR plasmid) Complex pGM169/GL67A Complex (Net Positive Charge) pGM169->Complex GL67A GL67A Liposome (Cationic) GL67A->Complex Endosome Endosome Complex->Endosome Endocytosis Cell_Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus pGM169 Transport mRNA CFTR mRNA Nucleus->mRNA Transcription Protein Functional CFTR Protein mRNA->Protein Translation Protein->Cell_Membrane Trafficking

Caption: Mechanism of GL67A-mediated delivery of the pGM169 plasmid for CFTR protein expression.

In Vivo Validation Workflow for GL67A Gene Delivery

InVivo_Workflow cluster_formulation Formulation cluster_preclinical Preclinical Testing (e.g., Mouse/Sheep Model) cluster_clinical Clinical Trial (Human Subjects) Formulate Prepare pGM169/GL67A Complexes Aerosol Aerosol Administration (Nebulization) Formulate->Aerosol Dose Preparation Efficacy Assess Efficacy: - Reporter Gene Expression - CFTR mRNA/Protein Aerosol->Efficacy Safety_Preclinical Assess Safety: - Histopathology - Inflammatory Markers Aerosol->Safety_Preclinical Dosing Administer to Patients (Monthly Nebulization) Efficacy->Dosing Proceed to Clinic Safety_Preclinical->Dosing Efficacy_Clinical Assess Efficacy: - Lung Function (FEV₁) - CFTR Function Dosing->Efficacy_Clinical Safety_Clinical Monitor Safety: - Adverse Events - Clinical Labs Dosing->Safety_Clinical

Caption: A generalized workflow for the in vivo validation of GL67A-mediated gene therapy.

References

A Comparative Guide to GL67-Mediated Gene Delivery in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the cationic lipid GL67 in gene delivery across different cell lines. GL67, chemically known as N4-cholesteryl-spermine, is a highly effective component of liposomal systems for transfecting nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA) into cells.[1] Its unique structure, featuring a spermine (B22157) headgroup and a cholesterol anchor, facilitates efficient encapsulation and delivery of genetic material.[1] This document outlines performance data, compares GL67 with other transfection reagents, and provides detailed experimental protocols to assist researchers in optimizing their gene delivery experiments.

Performance of GL67-Based Liposomes in Different Cell Lines

The performance of GL67-based liposomes is primarily evaluated based on their transfection efficiency and cytotoxicity. The majority of publicly available data focuses on the human lung carcinoma cell line, A549, due to the significant interest in GL67 for lung-related gene therapy.[1]

Data Summary

The following table summarizes the performance of GL67-based liposomes in comparison to other common transfection reagents. The data is predominantly from studies on A549 cells .

Cell LineTransfection AgentCargoKey Performance MetricsCytotoxicityReference
A549 GL67 (100% in formulation)cy3-siRNA~67% cellular uptakeHigh cell viability (>80%)[1]
A549 Lipofectamine®cy3-siRNA~55% cellular uptakeNot specified in direct comparison[1]
A549 DC-Chol (100% in formulation)cy3-siRNA~0% cellular uptakeHigh cell viability (>80%)[1]
A549 mRNA/GL67 complexesGFP mRNA~2x higher % of GFP-positive cells vs. pDNA/GL67 at 8hNot specified[2]
A549 pDNA/GL67 complexesGFP pDNAPeak GFP expression at 24hNot specified[2]

Note: Performance of liposomal formulations is highly dependent on the complete composition (e.g., co-lipids like DOPE), the ratio of lipid to nucleic acid, and the specific experimental conditions.[3]

Comparative Analysis

GL67 vs. DC-Chol: In A549 cells, liposomes containing 100% GL67 demonstrated significantly higher cellular uptake of siRNA compared to formulations containing 100% DC-Chol (dimethylaminoethane-carbamoyl-cholesterol), another common cationic lipid.[1] In fact, increasing the proportion of GL67 in a DC-Chol/GL67 formulation directly correlated with increased internalization of siRNA.[1] Historically, GL67 has been shown to be up to 100-fold more effective for plasmid DNA delivery than DC-Chol.[1]

GL67 vs. Lipofectamine®: A study using A549 cells showed that a GL67-based formulation resulted in approximately 67% cellular uptake of fluorescently labeled siRNA, which was higher than the ~55% uptake observed with the widely used commercial reagent Lipofectamine®.[1]

Delivery of mRNA vs. pDNA: In A549 cells, GL67-mediated delivery of mRNA resulted in faster and more efficient protein expression compared to pDNA. The percentage of GFP-positive cells was twice as high with mRNA at its peak (8 hours) than with pDNA at its peak (24 hours).[2] Furthermore, mRNA transfection was effective in non-dividing cells, unlike pDNA which requires entry into the nucleus, a process often dependent on cell division.[2]

General Applicability: While quantitative data is sparse for other cell lines, GL67-based liposomes are described as capable of efficiently delivering nucleic acids to a variety of cell types, including other cancer cells and immune cells.[] However, transfection efficiency and cytotoxicity are known to be highly cell-type dependent.[3]

Experimental Protocols

Below are detailed methodologies for the preparation of GL67-based liposomes and a general protocol for cell transfection.

Preparation of GL67:DOPE Liposomes

This protocol describes the thin-film hydration method followed by extrusion.

  • Lipid Mixture Preparation:

    • In a round-bottom flask, combine the desired molar ratio of GL67 and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). A common ratio is 1:1.

    • Dissolve the lipids in a chloroform/methanol mixture (e.g., 5:1 v/v).

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin lipid film on the wall of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 1 hour.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile RNase-free water or PBS) to form multilamellar vesicles (MLVs). The solution should be vortexed thoroughly.

  • Extrusion:

    • To create unilamellar vesicles (ULVs) with a defined size, the MLV solution is subjected to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).

    • Pass the lipid suspension through the extruder 21 times to ensure a uniform particle size distribution.

General Protocol for Cell Transfection

This protocol is a general guideline and should be optimized for specific cell lines and nucleic acids. The example is for a 24-well plate format.

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 104 A549 cells/well).

    • Culture the cells in their standard growth medium.

  • Preparation of Lipoplexes (Liposome-Nucleic Acid Complexes):

    • On the day of transfection, dilute the nucleic acid (siRNA or pDNA) in a serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the GL67-based liposome (B1194612) suspension in the same serum-free medium.

    • Combine the diluted nucleic acid and the diluted liposomes. Mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow the formation of lipoplexes. The optimal ratio of cationic lipid to the phosphate (B84403) backbone of the nucleic acid should be determined empirically, but a 3:1 molar ratio is a good starting point.[5]

  • Transfection:

    • Gently wash the cells with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, the medium containing the lipoplexes can be replaced with fresh, complete growth medium.

    • Continue to incubate the cells for 24-72 hours before assaying for gene knockdown or protein expression.

Visualizations

Experimental Workflow for GL67 Transfection

G cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_analysis Day 2-4: Analysis seed_cells Seed Cells in Plate prep_lipoplex Prepare GL67-Nucleic Acid Lipoplexes add_to_cells Add Lipoplexes to Cells prep_lipoplex->add_to_cells incubate_transfect Incubate (4-6h) add_to_cells->incubate_transfect change_media Replace with Fresh Media incubate_transfect->change_media incubate_expression Incubate (24-72h) change_media->incubate_expression assay Assay for Gene Expression or Knockdown incubate_expression->assay

Caption: Workflow for a typical in vitro gene delivery experiment using GL67-based liposomes.

Mechanism of GL67-Liposome Mediated Gene Delivery

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm lipoplex GL67 Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane 1. Electrostatic Interaction endosome Endosome cell_membrane->endosome 2. Endocytosis cargo_release Nucleic Acid (mRNA/siRNA/pDNA) endosome->cargo_release 3. Endosomal Escape translation Translation (Ribosome) cargo_release->translation 4a. (mRNA) nucleus Nucleus cargo_release->nucleus 4b. (pDNA) protein Expressed Protein translation->protein

References

A Comparative Analysis of GL67 and DC-Cholesterol for siRNA Delivery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This analysis is based on experimental data to objectively evaluate their performance in forming lipoplexes for siRNA delivery, focusing on their physicochemical properties, siRNA encapsulation efficiency, cytotoxicity, and cellular uptake.

I. Executive Summary

Both GL67 and DC-Cholesterol are effective in forming lipoplexes for siRNA delivery. However, key differences in their performance metrics suggest distinct advantages for specific applications. GL67, with its spermine (B22157) head group, generally exhibits superior siRNA encapsulation and cellular uptake compared to DC-Cholesterol, which possesses a dimethylaminoethane head group.[1] Formulations containing a higher percentage of GL67 have demonstrated enhanced performance in these areas. While both lipids show acceptable cytotoxicity profiles at optimal concentrations, the choice between them may depend on the specific cell type and the desired balance between delivery efficiency and cellular viability.

II. Physicochemical Properties of Lipoplexes

The formation of stable lipoplexes with appropriate size and surface charge is paramount for effective siRNA delivery. The following tables summarize the physicochemical properties of lipoplexes formulated with varying ratios of GL67 and DC-Cholesterol, in conjunction with the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

Table 1: Physicochemical Properties of GL67/DC-Cholesterol Lipoplexes at a 1:1 Molar Ratio with DOPE

Formulation (GL67:DC-Chol)Particle Size (nm)Zeta Potential (mV)
100:0332+47
75:25250+35
50:50180+20
25:75155+5
0:100144-9

Data adapted from a study on liposomal nanocarriers for siRNA delivery.[1][2]

Table 2: Physicochemical Properties of GL67/DC-Cholesterol Lipoplexes at a 3:1 Molar Ratio with DOPE

Formulation (GL67:DC-Chol)Particle Size (nm)Zeta Potential (mV)
100:0557-11
80:20480-15
60:40410-18
40:60350-22
20:80310-24
0:100292-26

Data adapted from a study on liposomal nanocarriers for siRNA delivery.[1]

The data indicates that increasing the proportion of GL67 in the formulation generally leads to a larger particle size and a more positive zeta potential at a 1:1 molar ratio with DOPE.[1] A positive zeta potential is often associated with enhanced cellular uptake due to electrostatic interactions with the negatively charged cell membrane.

III. siRNA Encapsulation Efficiency

The ability of a cationic lipid to efficiently encapsulate and protect siRNA from degradation is a crucial performance indicator. Gel retardation assays have shown that formulations with a higher percentage of GL67 exhibit greater siRNA encapsulation efficiency compared to those with higher DC-Cholesterol content.[1][2] This is attributed to the more cationic nature of GL67's spermine head group, which contains two primary, one secondary, and one tertiary amine, allowing for stronger electrostatic interactions with the negatively charged phosphate (B84403) backbone of siRNA.[1]

IV. Cytotoxicity and Cellular Viability

The cytotoxicity of cationic lipids is a significant concern for their therapeutic application. Studies have shown that both GL67 and DC-Cholesterol-based formulations can exhibit dose-dependent cytotoxicity. However, at optimal molar ratios (e.g., 3:1 lipid to DOPE), these lipoplexes have demonstrated high metabolic activity in cell lines such as A549, indicating a favorable safety profile at effective concentrations.[1][2]

Table 3: Cellular Viability of A549 Cells Treated with GL67/DC-Cholesterol Lipoplexes

Formulation (GL67:DC-Chol)Cell Viability (%)
100:0>90%
75:25>90%
50:50>85%
25:75>85%
0:100>80%

Data represents a summary of findings from cytotoxicity assays (e.g., MTT assay) as reported in the literature.[1]

V. Cellular Uptake Efficiency

Efficient internalization of siRNA lipoplexes by target cells is a prerequisite for gene silencing. Flow cytometry analysis has revealed that formulations with a higher proportion of GL67 lead to significantly higher cellular uptake compared to formulations rich in DC-Cholesterol.[1][2] The formulation containing 100% GL67 demonstrated the highest percentage of cellular uptake in A549 cells.[1][2] This enhanced uptake is likely due to the more positive surface charge of the GL67-containing lipoplexes, facilitating stronger interactions with the cell membrane.

VI. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparative analysis.

Liposome (B1194612) Preparation (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: Dissolve GL67, DC-Cholesterol, and DOPE in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask at the desired molar ratios.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at 40-50°C to form a thin lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a sterile, RNase-free aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or sonicating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Sizing: To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the lipoplexes using Dynamic Light Scattering (DLS). Dilute the liposome suspension in the hydration buffer to an appropriate concentration before measurement.

  • Zeta Potential: Determine the surface charge of the lipoplexes using Laser Doppler Velocimetry. Dilute the samples in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure accurate measurements.

siRNA Encapsulation Efficiency (Gel Retardation Assay)
  • Lipoplex Formation: Prepare siRNA-lipoplexes by adding a fixed amount of siRNA to varying amounts of the cationic liposome suspension at different N/P (nitrogen of lipid to phosphate of siRNA) ratios. Incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Agarose (B213101) Gel Electrophoresis: Load the lipoplex samples onto a 1-2% agarose gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide). Run the gel in an appropriate buffer (e.g., TAE buffer) at a constant voltage.

  • Visualization: Visualize the siRNA bands under UV illumination. The absence or reduction in the intensity of the free siRNA band indicates successful encapsulation within the lipoplexes.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the siRNA lipoplexes. Include untreated cells as a control. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Cellular Uptake (Flow Cytometry)
  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with siRNA lipoplexes containing fluorescently labeled siRNA (e.g., Cy3-siRNA) for a defined period (e.g., 4-6 hours).

  • Harvesting: Wash the cells with PBS to remove excess lipoplexes, and then detach them using trypsin.

  • Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of cellular uptake.

VII. Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Lipoplex Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison prep Liposome Preparation (Thin-Film Hydration) char Physicochemical Characterization (DLS, Zeta Potential) prep->char encap siRNA Encapsulation (Gel Retardation Assay) prep->encap cyto Cytotoxicity Assay (MTT Assay) prep->cyto uptake Cellular Uptake (Flow Cytometry) prep->uptake comp Comparative Analysis of GL67 vs. DC-Cholesterol char->comp encap->comp cyto->comp uptake->comp

Caption: Experimental workflow for the comparative analysis of GL67 and DC-Cholesterol.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Interior lipoplex Cationic Lipoplex (GL67 or DC-Chol + siRNA) endocytosis Endocytosis lipoplex->endocytosis Electrostatic Interaction membrane Cell Membrane endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome escape Endosomal Escape endosome->escape 'Proton Sponge' Effect Membrane Destabilization late_endosome->escape risc RISC Loading & Gene Silencing cytoplasm Cytoplasm escape->cytoplasm cytoplasm->risc

Caption: Generalized pathway of cationic lipoplex-mediated siRNA delivery.

VIII. Conclusion

The choice between GL67 and DC-Cholesterol for siRNA delivery will be dictated by the specific requirements of the research or therapeutic application. GL67 demonstrates superior performance in terms of siRNA encapsulation and cellular uptake, making it a strong candidate for applications where high delivery efficiency is paramount. DC-Cholesterol, while showing slightly lower efficiency in these areas, remains a viable and effective option, particularly when considering factors such as formulation stability and cost. Further optimization of formulations, including the helper lipid composition and the lipid-to-siRNA ratio, is crucial for maximizing the therapeutic potential of siRNA delivered by these cationic lipids.

References

A Researcher's Guide to Validating CFTR Gene Expression Following GL67-Based Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful delivery and expression of the cystic fibrosis transmembrane conductance regulator (CFTR) gene is a critical step in the development of novel therapies for cystic fibrosis (CF). This guide provides a comprehensive comparison of methods to validate CFTR gene expression after delivery with the cationic lipid formulation GL67A, alongside alternative delivery systems.

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes a protein that functions as a chloride and bicarbonate channel in epithelial cells.[1][2] These mutations lead to dysfunctional ion transport, resulting in thick, sticky mucus in various organs, particularly the lungs.[3][4] Gene therapy aims to introduce a functional copy of the CFTR gene to correct this defect.[5] GL67A, a liposome-based formulation containing the cationic lipid GL67, is a non-viral vector that has been investigated for delivering the CFTR gene.[6][7]

Comparing Delivery Systems for CFTR Gene Therapy

The choice of a delivery system is paramount for the success of gene therapy. Both viral and non-viral vectors have been explored for CFTR gene delivery, each with its own set of advantages and disadvantages.

Delivery SystemMechanismAdvantagesDisadvantages
GL67A (Cationic Liposome) Non-viral; forms a complex with negatively charged DNA, facilitating entry into cells.[7][8]Lower immunogenicity compared to viral vectors; can carry larger genetic payloads.[9]Lower transfection efficiency compared to some viral vectors; transient expression.
Adenoviral Vectors Viral; utilizes a modified adenovirus to deliver the CFTR gene.High transfection efficiency in a broad range of cell types, including non-dividing cells.[5][10]Can elicit a strong immune response; potential for pre-existing immunity in patients.
Adeno-Associated Viral (AAV) Vectors Viral; uses a non-pathogenic virus to deliver the gene.Low immunogenicity; can lead to long-term gene expression.Limited packaging capacity for the gene cassette; potential for pre-existing immunity.
Lipid Nanoparticles (LNPs) Non-viral; encapsulates genetic material in a lipid-based nanoparticle.Lower immunogenicity; potential for targeted delivery.[9]Efficiency can be variable; requires optimization for lung delivery.[9][10]

Validating CFTR Gene Expression: A Multi-Level Approach

Confirming the successful delivery and expression of the CFTR gene requires a combination of techniques that assess the presence of the transgene's messenger RNA (mRNA), the translated CFTR protein, and the functional activity of the protein.

Quantifying CFTR mRNA Expression

The initial step in validating gene expression is to measure the levels of CFTR mRNA transcribed from the delivered gene.

a) Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This is a widely used method to quantify mRNA levels. It involves reverse transcribing the mRNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers. The amount of amplified product is measured in real-time, allowing for quantification relative to a reference gene.

b) Droplet Digital PCR (ddPCR): This technique provides absolute quantification of nucleic acids without the need for a standard curve. The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification is carried out in each droplet. The number of positive droplets is used to calculate the absolute concentration of the target mRNA. Studies have shown that both RT-qPCR and ddPCR are suitable for quantifying CFTR expression.[11]

Detecting and Quantifying CFTR Protein

The presence of CFTR mRNA does not guarantee that a functional protein is produced. Therefore, it is essential to detect and quantify the CFTR protein.

a) Western Blotting: This technique is used to separate proteins by size and then detect a specific protein using an antibody. It can confirm the presence of the full-length CFTR protein and provide a semi-quantitative assessment of its expression levels.[12]

b) Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that can be used to quantify the amount of CFTR protein in a sample. A cell surface ELISA can be used to specifically measure the amount of CFTR protein that has been correctly trafficked to the cell membrane.[13]

c) Immunocytochemistry/Immunofluorescence: These techniques use antibodies to visualize the location of the CFTR protein within cells. This can be used to confirm that the protein is localized to the correct cellular compartment, the apical membrane of epithelial cells.[14][15]

d) Flow Cytometry: This method can be used to quantify the percentage of cells in a population that are expressing the CFTR protein. Cells are stained with a fluorescently labeled antibody against CFTR and then analyzed by a flow cytometer.[16][17]

Assessing CFTR Protein Function

The ultimate goal of CFTR gene therapy is to restore the normal function of the chloride channel. Therefore, functional assays are crucial for validating the success of the treatment.

a) Nasal Potential Difference (NPD) Measurement: This in vivo test measures the voltage across the nasal epithelium, which is an indicator of ion transport. A correction of the abnormal NPD in individuals with CF is a key indicator of restored CFTR function.[18]

b) Sweat Chloride Test: A hallmark of CF is elevated chloride levels in sweat. A reduction in sweat chloride concentration is a direct measure of improved CFTR function.[18][19]

c) Ussing Chamber Analysis: This in vitro technique measures ion transport across a layer of epithelial cells grown on a permeable support. It allows for a detailed characterization of CFTR-mediated chloride secretion.[12]

Experimental Workflows and Protocols

Experimental Workflow for Validating CFTR Gene Expression

G cluster_delivery Gene Delivery cluster_validation Expression Validation GL67_formulation GL67A-pDNA Formulation Aerosol_Delivery Aerosol Delivery to Lungs GL67_formulation->Aerosol_Delivery mRNA_Quant mRNA Quantification (RT-qPCR, ddPCR) Aerosol_Delivery->mRNA_Quant Tissue Biopsy/ Nasal Brushing Protein_Detect Protein Detection (Western Blot, ELISA) mRNA_Quant->Protein_Detect Protein_Local Protein Localization (Immunofluorescence) Protein_Detect->Protein_Local Functional_Assay Functional Assays (NPD, Sweat Test) Protein_Local->Functional_Assay

Caption: Workflow for CFTR gene expression validation.

Signaling Pathway of GL67A-mediated Gene Delivery

G cluster_cellular Cellular Processes Uptake Endocytosis of GL67A-pDNA Complex Endosomal_Escape Endosomal Escape Uptake->Endosomal_Escape Nuclear_Transport Nuclear Transport of pDNA Endosomal_Escape->Nuclear_Transport Transcription Transcription to mRNA Nuclear_Transport->Transcription Translation Translation to CFTR Protein Transcription->Translation Trafficking Trafficking to Apical Membrane Translation->Trafficking

References

Head-to-head comparison of GL67 and PEI for plasmid delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Non-Viral Plasmid Delivery

The efficient delivery of plasmid DNA into cells is a cornerstone of modern biological research and a critical step in the development of gene therapies. Among the plethora of non-viral vectors, the cationic lipid formulation GL67 and the cationic polymer polyethylenimine (PEI) have emerged as prominent choices. This guide provides a head-to-head comparison of their performance in plasmid delivery, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: GL67 vs. PEI

FeatureGL67PEI (Polyethylenimine)
Type Cationic Lipid FormulationCationic Polymer
Mechanism Forms lipoplexes that fuse with cell membranes for endocytosis.Forms polyplexes that enter cells via endocytosis and utilize a "proton sponge" effect for endosomal escape.
Primary Application Particularly effective for in vivo gene delivery to the lungs.[1][2]Widely used for in vitro and in vivo transfection of a broad range of cell types.
Customization The lipid composition can be adjusted to optimize delivery efficiency and specificity.Available in various molecular weights and structures (linear vs. branched), which significantly impact efficiency and toxicity.[3]
Toxicity Generally considered to have good biocompatibility, though dose-dependent inflammatory responses have been observed in vivo.[4]Cytotoxicity is a significant concern, particularly with high molecular weight and branched forms.[3]

Performance Data: A Quantitative Comparison

In Vitro Transfection Efficiency

The following table summarizes the transfection efficiency of GL67 and PEI in the human lung adenocarcinoma cell line A549, a commonly used model for respiratory research.

ReagentCell LinePlasmidTransfection EfficiencySource
GL67 A549pDNA-GFP~20% GFP-positive cells at 24h[5][6]
PEI (25 kDa linear) A549pCMV-LuciferaseLuciferase activity increased with N/P ratio, peaking around N/P 10-20.[7]
PEI (modified) A549pN-mRuby3Efficiency correlated with N/P ratio.[8]

Note: Direct comparison of transfection efficiencies across different studies can be challenging due to variations in plasmids, reporter genes, and quantification methods.

In Vitro Cytotoxicity

Cytotoxicity is a critical factor in the selection of a transfection reagent. The following table presents available data on the impact of GL67 and PEI on cell viability.

ReagentCell LineKey FindingsSource
GL67 A549Formulations with a high percentage of GL67 showed high metabolic activity.[1]
PEI (25 kDa linear & branched) A431Branched PEI (BPEI) was found to be more cytotoxic than linear PEI (LPEI), with IC50 values of 37 µg/mL and 74 µg/mL, respectively.[3]
PEI A549Cell density (protein levels) decreased at higher N/P ratios, indicating cytotoxicity.[7]
PEI A549Free PEI reduced cell viability to ~60% after 48 hours.[9]
PEI A549The IC50 value was determined to be 1.159 ± 0.032 mg/mL.
In Vivo Gene Delivery

Both GL67 and PEI have been utilized for in vivo plasmid delivery, with a significant focus on lung-targeted applications.

ReagentAnimal ModelRoute of AdministrationKey FindingsSource
pDNA:GL67 SheepIntrapulmonary instillationDose-dependent increase in CAT mRNA and protein expression. Expression was greater than with naked pDNA. A neutrophilic inflammatory response was observed.[4]
pDNA/GL67 Mice (BALB/c)IntranasalDetectable bioluminescent signal in the lungs from a luciferase-encoding plasmid.[5]
PEI-DNA MiceIntravenousHighly efficient gene expression in lung interstitial and endothelial tissues. Maximal expression between 24 and 48 hours.[10]
PEI-DNA Mice (BALB/c)AerosolLung-specific gene expression, peaking at 24 hours. Optimal N/P ratio was between 10:1 and 20:1. No evidence of acute inflammation was found.[11]

Mechanisms of Action

The distinct chemical natures of GL67 and PEI result in different mechanisms for plasmid delivery.

GL67_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular plasmid Plasmid DNA (-) lipoplex Lipoplex plasmid->lipoplex gl67 GL67 Liposome (B1194612) (+) gl67->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Endocytosis endosome Endosome cell_membrane->endosome Internalization cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import mrna mRNA nucleus->mrna Transcription protein Protein mrna->protein Translation

Caption: GL67-mediated plasmid delivery workflow.

PEI_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular plasmid Plasmid DNA (-) polyplex Polyplex plasmid->polyplex pei PEI (+) pei->polyplex cell_membrane Cell Membrane polyplex->cell_membrane Endocytosis endosome Endosome (Proton influx) cell_membrane->endosome Internalization cytoplasm Cytoplasm endosome->cytoplasm Proton Sponge Effect (Endosomal Rupture) nucleus Nucleus cytoplasm->nucleus Nuclear Import mrna mRNA nucleus->mrna Transcription protein Protein mrna->protein Translation

Caption: PEI-mediated plasmid delivery workflow.

Experimental Protocols

Detailed and reproducible protocols are essential for successful transfection. Below are representative protocols for both GL67 and PEI.

GL67-Mediated Transfection Protocol (In Vitro)

This protocol is adapted from studies involving the transfection of A549 cells.[5][6]

Materials:

  • GL67 Liposome Formulation (e.g., GL67:DOPE:DMPE-PEG5000)

  • Plasmid DNA

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • A549 cells

Procedure:

  • Cell Seeding: The day before transfection, seed A549 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Complex Formation:

    • For each well, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the GL67 liposome formulation in serum-free medium. The optimal plasmid DNA to lipid ratio should be determined empirically, but a starting point can be a 1.33:1 molar ratio of pDNA to GL67 lipid.[6]

    • Combine the diluted DNA and diluted liposome solutions. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the lipoplex-containing medium to the cells in a dropwise manner.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with fresh, complete cell culture medium.

    • Incubate the cells for 24-48 hours before assessing transgene expression.

GL67_Protocol cluster_day1 Day 1 cluster_day2 Day 2 seed_cells Seed A549 cells (70-80% confluency) dilute_dna Dilute plasmid DNA in serum-free medium form_complex Combine and incubate (15-30 min) dilute_dna->form_complex dilute_gl67 Dilute GL67 liposomes in serum-free medium dilute_gl67->form_complex add_complex Add complexes to cells form_complex->add_complex incubate_transfection Incubate (4-6 hours) add_complex->incubate_transfection change_medium Replace with complete medium incubate_transfection->change_medium incubate_expression Incubate (24-48 hours) change_medium->incubate_expression analyze Analyze gene expression incubate_expression->analyze

Caption: GL67 in vitro transfection workflow.
PEI-Mediated Transfection Protocol (25 kDa Linear PEI, In Vitro)

This protocol is a general guideline for transfecting adherent cells, such as A549, and is based on several published methods.[12][13][14]

Materials:

  • 25 kDa Linear PEI (stock solution of 1 mg/mL, pH 7.0)

  • Plasmid DNA

  • Serum-free medium (e.g., DMEM)

  • Complete cell culture medium

  • Adherent cells (e.g., A549)

Procedure:

  • Cell Seeding: The day before transfection, seed cells to achieve 80-90% confluency at the time of transfection.

  • Complex Formation:

    • For each well of a 12-well plate, dilute 1 µg of plasmid DNA in 125 µL of serum-free DMEM.

    • Add the appropriate volume of PEI stock solution to the diluted DNA. The optimal N/P (nitrogen in PEI to phosphate (B84403) in DNA) ratio needs to be determined, but a starting point is often between 10 and 40. For a 1:2 (w/w) ratio of DNA to PEI, add 2 µL of 1 mg/mL PEI.[13]

    • Mix gently by tapping the tube and incubate at room temperature for 15 minutes.

  • Transfection:

    • While the complexes are incubating, you may replace the cell culture medium with a smaller volume of fresh medium (e.g., 250 µL of 2% serum/DMEM).[13]

    • Add the DNA:PEI mixture to the cells.

  • Post-Transfection:

    • Incubate for 4-6 hours at 37°C.

    • Add complete medium to the wells.

    • Replace with fresh complete medium after 24 hours.

    • Analyze gene expression at 48 hours post-transfection.

PEI_Protocol cluster_day1_pei Day 1 cluster_day2_pei Day 2 seed_cells_pei Seed cells (80-90% confluency) dilute_dna_pei Dilute plasmid DNA in serum-free medium add_pei Add PEI to diluted DNA dilute_dna_pei->add_pei form_complex_pei Incubate (15 min) add_pei->form_complex_pei add_complex_pei Add complexes to cells form_complex_pei->add_complex_pei incubate_transfection_pei Incubate (4-6 hours) add_complex_pei->incubate_transfection_pei add_medium Add complete medium incubate_transfection_pei->add_medium incubate_expression_pei Incubate and analyze (24-48 hours) add_medium->incubate_expression_pei

Caption: PEI in vitro transfection workflow.

Conclusion

Both GL67 and PEI are effective non-viral vectors for plasmid DNA delivery, each with its own set of advantages and disadvantages.

Choose GL67 if:

  • Your primary application is in vivo gene delivery, especially to the lungs.

  • Biocompatibility is a major concern.

Choose PEI if:

  • You require a cost-effective and versatile reagent for in vitro transfection of a wide range of cell types.

  • You are able to optimize for molecular weight, structure, and N/P ratio to balance transfection efficiency and cytotoxicity.

Ultimately, the choice between GL67 and PEI will depend on the specific experimental goals, cell type, and whether the application is in vitro or in vivo. Empirical optimization is crucial for achieving the best results with either reagent.

References

A Comparative Guide to GL67-Mediated Transfection: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and efficient delivery of nucleic acids into cells is paramount. This guide provides an objective comparison of the transfection reagent GL67, focusing on the reproducibility of results and its performance against other commonly used alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate transfection method for your research needs.

The cationic lipid N4-cholesteryl-spermine, known as Genzyme Lipid 67 (GL67), has been utilized as a non-viral vector for gene delivery, particularly in studies involving respiratory cells.[1][2] This guide will delve into the performance of GL67-based formulations for the transfection of plasmid DNA (pDNA) and small interfering RNA (siRNA), comparing it with other reagents like DC-Chol, Lipofectamine®, and FuGENE® HD.

Performance Comparison of Transfection Reagents

To ensure reproducible transfection results, it is crucial to consider factors such as the choice of transfection reagent, the health and confluency of the cells, and the quality and quantity of the nucleic acid used.[3] The following tables summarize the available quantitative data comparing GL67 with other transfection reagents in terms of transfection efficiency and cell viability.

Transfection Efficiency
Cell LineNucleic AcidTransfection ReagentTransfection Efficiency (%)Time PointCitation
A549 pDNA (GFP)GL67~20%24h[4]
A549 mRNA (GFP)GL67~40%8h[4]
A549 cy3-siRNAGL67 (100%)High24h[1]
A549 cy3-siRNADC-Chol (100%)Low24h[1]
A549 cy3-siRNALipofectamine®High (Positive Control)24h[1]
HeLa pDNA (β-Gal)FuGENE® HD43.66 ± 1.52%Not Specified[5]
HeLa pDNA (β-Gal)Lipofectamine™ 200031.66 ± 2.5%Not Specified[5]
HeLa pDNA (β-Gal)X-tremeGENE4.33 ± 1.15%Not Specified[5]
HEK293 pDNA (GFP)Lipofectamine® 200098%Not Specified[6]
HEK293 pDNA (GFP)Lipofectamine® 3000> Lipofectamine® 2000 & FuGENE® HDNot Specified[7]
Cell Viability
Cell LineTransfection ReagentCell Viability (%)Time PointCitation
A549 GL67/DOPE formulations>85%24h[1]
A549 GL67/DC-Chol/DOPE (C2 formulation)<80%24h[1]
HeLa FuGENE® HD>95%Not Specified[5]
HeLa Lipofectamine® 2000Not Specified (higher toxicity than FuGENE® HD)24h[8]
HEK293 Lipofectamine® 200067%Not Specified[6]
CHO Novel cationic lipidsGenerally higher than commercial reagentsNot Specified[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for liposome (B1194612) preparation using GL67 and general transfection procedures for GL67 and alternative reagents.

Preparation of GL67-based Liposomes

This protocol is based on the thin-film hydration method.[1]

Materials:

  • GL67 (N4-cholesteryl-spermine)

  • DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Methanol

  • Chloroform

  • Nitrogen gas

  • Hydration buffer (e.g., sterile water or PBS)

  • Mini-extruder with polycarbonate filters (e.g., 200 nm)

Procedure:

  • Dissolve GL67, DC-Chol (if used), and DOPE in a methanol-chloroform mixture (e.g., 5:1 ratio) in a round-bottom flask at the desired molar ratios.[1]

  • Evaporate the organic solvent using a stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

  • Further dry the lipid film under vacuum to remove any residual solvent.

  • Hydrate the lipid film with the appropriate volume of hydration buffer to achieve the desired final lipid concentration.

  • To form unilamellar vesicles, pass the resulting multilamellar vesicle suspension through a mini-extruder equipped with a polycarbonate filter of a defined pore size (e.g., 21 passes through a 200 nm filter).[1]

  • Store the prepared liposomes at 4°C.

Transfection of siRNA using GL67-based Liposomes in A549 Cells

This protocol is adapted from a study on siRNA delivery to human lung cancer cells.[1]

Cell Seeding:

  • The day before transfection, seed A549 cells in a 24-well plate at a density of 5 x 10^4 cells/well in 500 µL of DMEM.[1]

  • Incubate overnight at 37°C in a 5% CO2 incubator.

Transfection:

  • On the day of transfection, wash the cells with phosphate-buffered saline (PBS).[1]

  • Prepare the siRNA-liposome complexes by mixing the siRNA and the GL67-based liposomes in a serum-free medium such as Opti-MEM®. The optimal molar ratio of cationic lipid to siRNA should be determined experimentally, with a 3:1 ratio showing good results in the cited study.[1]

  • Incubate the mixture at room temperature for a sufficient time to allow complex formation.

  • Add the siRNA-liposome complexes to the cells in Opti-MEM®.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Following incubation, the cells can be harvested and analyzed for gene silencing.

General Protocol for Plasmid DNA Transfection using Cationic Lipids

This is a general protocol that can be adapted for various cationic lipid-based reagents, including Lipofectamine® 2000 and FuGENE® HD.[2]

Cell Seeding:

  • The day before transfection, seed cells in a 6-well plate to be 70-90% confluent at the time of transfection.

Transfection:

  • For each well, dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM®).

  • In a separate tube, dilute the cationic lipid reagent in the same serum-free medium.

  • Combine the diluted DNA and the diluted lipid reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Add the DNA-lipid complexes to the cells.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before analyzing for gene expression.

Factors Influencing Reproducibility

Several factors can influence the reproducibility of transfection experiments. Consistent cell culture practices are critical, including maintaining cells at a low passage number and ensuring they are healthy and in the logarithmic growth phase at the time of transfection.[3] The ratio of transfection reagent to nucleic acid, the concentration of the complexes, and the incubation time are also key parameters that should be optimized for each cell type and nucleic acid combination to ensure reliable results.

Visualizing Experimental Workflows

To better understand the transfection process, the following diagrams illustrate the key steps involved.

Transfection_Workflow General Transfection Workflow cluster_preparation Complex Formation cluster_transfection Cell Transfection DNA Nucleic Acid (pDNA, siRNA, etc.) Dilution1 Dilute in Serum-Free Medium DNA->Dilution1 Reagent Transfection Reagent (e.g., GL67) Dilution2 Dilute in Serum-Free Medium Reagent->Dilution2 Mix Combine and Incubate Dilution1->Mix Dilution2->Mix AddComplex Add Complexes to Cells Mix->AddComplex Cells Plate Cells Cells->AddComplex Incubate Incubate AddComplex->Incubate Assay Analyze Results Incubate->Assay Liposome_Preparation Liposome Preparation Workflow Start Dissolve Lipids in Organic Solvent Evaporate Evaporate Solvent (Nitrogen Stream) Start->Evaporate Dry Dry Lipid Film (Under Vacuum) Evaporate->Dry Hydrate Hydrate Film with Aqueous Buffer Dry->Hydrate Extrude Extrude through Polycarbonate Filter Hydrate->Extrude End Unilamellar Liposomes Extrude->End

References

Benchmarking GL67: A Comparative Guide to Novel Lipid Nanoparticle Formulations for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acid-based therapeutics remains a critical challenge in modern medicine. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of siRNA, mRNA, and other genetic payloads. This guide provides a comprehensive benchmark of the cationic lipid GL67 against prominent novel lipid nanoparticle (LNP) formulations, offering a data-driven comparison to inform the selection of delivery vectors for research and therapeutic applications.

Performance Benchmark: GL67 vs. Novel LNP Formulations

The following tables summarize the key physicochemical and performance characteristics of GL67-based liposomes in comparison to LNPs formulated with the novel ionizable lipids DLin-MC3-DMA, C12-200, and SM-102. Data has been compiled from various studies to provide a comparative overview.

Table 1: Physicochemical Properties of LNP Formulations

LNP FormulationCationic/Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
GL67-LNPGL67144 - 332[1]~0.2 - 0.4-9 to +47[1]
DLin-MC3-DMA-LNPDLin-MC3-DMA~80 - 100< 0.2[2]Near-neutral
C12-200-LNPC12-200~70 - 85[2]< 0.2[2]Near-neutral
SM-102-LNPSM-102~85 - 100[2]< 0.2[2]Near-neutral

Table 2: In Vitro Performance Data

LNP FormulationCell LineTransfection EfficiencyCytotoxicity
GL67-LNP (siRNA)A549High cellular uptake with 100% GL67[1]High cell viability (>80%)[3]
DLin-MC3-DMA-LNP (mRNA)Not SpecifiedHighNot Specified
C12-200-LNP (mRNA)HepG2High luciferase expression[4]Not Specified
SM-102-LNP (mRNA)HEK293, HeLa, THP-1High luciferase expression[2][5]High cell viability[5]

Experimental Workflows and Signaling Pathways

To understand the context of the presented data, this section provides a generalized experimental workflow for benchmarking LNP formulations and a diagram of the key signaling pathway involved in LNP-mediated delivery.

experimental_workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation LNP_prep LNP Preparation (Thin-film hydration or Microfluidic mixing) QC Physicochemical Characterization (DLS) LNP_prep->QC Size, PDI, Zeta Potential cell_culture Cell Culture (e.g., A549, HEK293) transfection Transfection with LNP-siRNA/mRNA cell_culture->transfection uptake Cellular Uptake Assay (Flow Cytometry) transfection->uptake cytotoxicity Cytotoxicity Assay (MTT Assay) transfection->cytotoxicity gene_silencing Gene Silencing/Protein Expression Analysis transfection->gene_silencing

Experimental workflow for LNP formulation and in vitro evaluation.

The successful delivery of nucleic acids by LNPs is critically dependent on their ability to escape the endosome and release their cargo into the cytoplasm. The following diagram illustrates the proposed mechanism of endosomal escape for ionizable lipid-containing LNPs.

endosomal_escape cluster_cell Cellular Environment extracellular Extracellular Space (pH 7.4) LNP surface is near-neutral endocytosis Endocytosis extracellular->endocytosis early_endosome Early Endosome (pH ~6.5) Ionizable lipids become protonated endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) Further protonation early_endosome->late_endosome membrane_disruption Interaction with endosomal membrane Formation of non-bilayer structures late_endosome->membrane_disruption Acidification-triggered conformational change release Endosomal Escape Release of nucleic acid cargo into cytoplasm membrane_disruption->release

Mechanism of LNP endosomal escape.

Detailed Experimental Protocols

For reproducible and accurate benchmarking, standardized experimental protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.

LNP Formulation (Thin-Film Hydration Method for GL67)
  • Lipid Film Preparation: GL67, a helper lipid (e.g., DOPE), and other components are dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen or by rotary evaporation to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the nucleic acid cargo. The mixture is agitated to form multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.

Physicochemical Characterization (Dynamic Light Scattering - DLS)
  • Sample Preparation: LNP formulations are diluted in an appropriate buffer to a suitable concentration for DLS analysis.

  • Measurement: The hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential of the LNPs are measured using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The autocorrelation function of the scattered light is analyzed to determine the particle size distribution and PDI. The zeta potential is calculated from the electrophoretic mobility of the particles in an applied electric field.

In Vitro Transfection
  • Cell Seeding: Adherent cells (e.g., A549) are seeded in 24-well or 96-well plates and allowed to attach and grow to a desired confluency (typically 70-80%).

  • LNP-Nucleic Acid Complex Formation: LNPs and nucleic acids (siRNA or mRNA) are diluted separately in serum-free medium and then combined to allow for complex formation.

  • Transfection: The cell culture medium is replaced with fresh medium containing the LNP-nucleic acid complexes.

  • Incubation: Cells are incubated with the complexes for a specified period (e.g., 4-6 hours), after which the transfection medium is replaced with fresh complete medium.

  • Analysis: Gene knockdown or protein expression is assessed at a suitable time point post-transfection (e.g., 24-72 hours).

Cellular Uptake Assay (Flow Cytometry)
  • Fluorescent Labeling: The nucleic acid cargo or the LNP itself is labeled with a fluorescent dye (e.g., Cy3 or a fluorescent lipid).

  • Transfection: Cells are transfected with the fluorescently labeled LNPs as described above.

  • Cell Harvesting: At a specified time point, cells are washed with PBS, detached using a non-enzymatic cell dissociation solution, and collected by centrifugation.

  • Flow Cytometry Analysis: The cell suspension is analyzed using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of cellular uptake.

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the LNP formulations.

  • Incubation: Cells are incubated with the LNPs for a specified duration (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

References

Cross-Study Validation of GL67 Efficacy in Lung Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GL67-based gene therapy approaches with alternative treatments for lung cancer, supported by experimental data from preclinical studies. GL67, a cationic lipid, is a key component of liposomal formulations designed for the delivery of therapeutic genes, such as tumor suppressor p53, and small interfering RNAs (siRNAs) to cancer cells.

Performance Comparison of GL67-based Therapies

The efficacy of GL67 as a gene delivery vehicle has been evaluated in several preclinical lung cancer models. While direct cross-study comparisons with a wide range of chemotherapeutics and targeted agents are limited in publicly available literature, existing studies provide valuable insights into its potential.

One key study investigated the efficacy of a G67 liposome (B1194612) (a variant of GL67) for the delivery of the p53 tumor suppressor gene in a lung cancer mouse model and compared it with a novel liposomal formulation, DP3. The results indicated that both G67 and DP3 were equally effective in preventing lung tumor growth and prolonging survival, demonstrating the potential of GL67-based systems in gene therapy for lung cancer.[1]

In the context of siRNA delivery, GL67-based liposomal formulations have been shown to efficiently transfect human lung cancer cells (A549) in vitro. Studies have demonstrated high cell viability (>80%) and a significant increase in siRNA internalization with higher GL67 content in the liposomes.[2] Specifically, formulations with 100% GL67 showed approximately 67% cellular uptake of siRNA.[2] An in vivo study also showed a 30% reduction in the expression of a target gene in the respiratory tract of mice using a GL67/siRNA complex.[2]

Table 1: In Vitro Efficacy of GL67-based siRNA Delivery in A549 Lung Cancer Cells
FormulationMolar Ratio (Cationic Lipid:siRNA)Particle Size (nm)Zeta Potential (mV)Cell Viability (%)siRNA Internalization (%)Reference
GL67/DC-Chol/DOPE (0% GL67)3:1144 - 332-9 to +47>80%0%[2][3]
GL67/DC-Chol/DOPE (100% GL67)3:1144 - 332-9 to +47>80%~67%[2][3]
Table 2: In Vivo Efficacy of Gene Therapy and Chemotherapy in Lung Cancer Mouse Models
TreatmentModelKey FindingsReference
G67 liposome-p53Lung cancer mouse modelAs effective as DP3 liposome-p53 in preventing tumor growth and prolonging survival.[1]
Adenoviral-p53 + Cisplatin (B142131)Human NSCLC xenografts (H358 & A549)Significant tumor regression compared to either treatment alone.[4][4]
Naked siRNA (ERBB3 or AKT2)A549 xenografts70-90% tumor growth inhibition compared to controls.[5][5]
CisplatinKrasG12D/+;p53fl/fl mouse modelInitial reduction in tumor burden, but prolonged treatment leads to resistance.[6][7][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of GL67 efficacy.

Preparation of GL67-based Liposomal Formulations for siRNA and pDNA Delivery

This protocol is adapted from the thin-film hydration method.[2][8]

Materials:

  • Cationic lipid (GL67)

  • Helper lipid (e.g., DOPE)

  • Organic solvent (e.g., methanol-chloroform mixture 5:1)

  • Round-bottom flask

  • Nitrogen gas stream

  • Hydration buffer (e.g., sterile RNase-free water or saline)

  • Mini-extruder with polycarbonate filters (e.g., 200 nm)

  • Therapeutic agent (siRNA or pDNA)

Procedure:

  • Lipid Film Formation:

    • Dissolve GL67 and DOPE in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., 1:1).[2]

    • Evaporate the organic solvent using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.[2]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous hydration buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the mixture to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (ULVs) of a defined size, pass the MLV suspension through a mini-extruder equipped with polycarbonate filters of the desired pore size (e.g., 200 nm) for approximately 21 passes.[2]

  • Lipoplex Formation:

    • Incubate the prepared liposomes with the siRNA or pDNA solution at a specific molar ratio of cationic lipid to the phosphate (B84403) backbone of the nucleic acid (e.g., 3:1).[2]

In Vivo Orthotopic Lung Cancer Model and Treatment

This protocol describes the establishment of an orthotopic lung cancer model and subsequent treatment with therapeutic agents.[9][10][11]

Materials:

  • Human lung cancer cells (e.g., A549, H358) cultured in appropriate medium.

  • Immunocompromised mice (e.g., athymic nude mice).

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Therapeutic formulation (e.g., GL67-p53 lipoplexes, cisplatin solution).

Procedure:

  • Cell Preparation:

    • Harvest cultured lung cancer cells and resuspend them in a suitable medium (e.g., serum-free medium with Matrigel).

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Make a small incision on the lateral side of the chest.

    • Inject the cell suspension directly into the lung parenchyma.[9]

    • Close the incision with sutures or staples.

  • Tumor Growth Monitoring:

    • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.[10]

  • Treatment Administration:

    • Once tumors are established, administer the therapeutic agents.

    • For GL67-based gene therapy, intratracheal or aerosol delivery can be employed.[1]

    • For chemotherapy, administration is typically via intravenous or intraperitoneal injection.[4]

  • Efficacy Evaluation:

    • Measure tumor volume regularly using imaging.

    • Monitor animal survival.

    • At the end of the study, excise tumors for histological and molecular analysis (e.g., TUNEL assay for apoptosis, Ki-67 staining for proliferation).[1]

Signaling Pathways and Mechanisms of Action

The therapeutic effect of GL67-based treatments is determined by the payload delivered.

p53 Gene Therapy

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress. In many lung cancers, the TP53 gene is mutated, leading to uncontrolled cell proliferation. Gene therapy using GL67 to deliver a wild-type p53 gene aims to restore this crucial tumor-suppressive function.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_outcomes Tumor Suppression DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair siRNA_pathway cluster_delivery Delivery cluster_cell Lung Cancer Cell GL67_siRNA GL67-siRNA Lipoplex Endocytosis Endocytosis GL67_siRNA->Endocytosis RISC RISC Loading Endocytosis->RISC siRNA release mRNA_Degradation Oncogene mRNA Degradation RISC->mRNA_Degradation Protein_Inhibition Inhibition of Oncogene Translation mRNA_Degradation->Protein_Inhibition

References

Safety Operating Guide

Safe Disposal Procedures for Novel Potent Compounds: A General Guide Using "GL67 Pentahydrochloride" as an Example

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "GL67 Pentahydrochloride" is not a publicly registered chemical identifier. The following procedures are based on general best practices for the disposal of potent, novel, or uncharacterized research chemicals, particularly hydrochloride salts of active pharmaceutical ingredients. This guidance is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.

This document provides a procedural framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of potent research compounds.

Immediate Safety & Handling Precautions

Before any disposal activities, it is critical to handle the compound with appropriate personal protective equipment (PPE) to minimize exposure risk. The nature of a pentahydrochloride salt suggests it is likely a water-soluble, crystalline solid, which can pose an inhalation risk if handled as a powder.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves (double-gloving recommended). Check breakthrough time for the specific solvent if in solution.Prevents skin contact and absorption.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Body Protection Fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.Protects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood. If handling outside a hood, a NIOSH-approved respirator with P100 filters is required.Prevents inhalation of airborne powder or aerosols.

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As a novel compound, "this compound" should be treated as hazardous waste unless definitively proven otherwise through rigorous analysis.

Step 1: Determine Waste Profile

  • Physical State: Solid, Liquid (in solution), or Gas.

  • Hazards: Based on available data (e.g., cytotoxicity, reactivity), classify the primary hazards. Assume high potency and toxicity in the absence of data.

  • Compatibility: Do not mix with other chemical waste streams unless compatibility is confirmed. Hydrochloride salts can react with bases to release the free base and with strong oxidizing agents.

Step 2: Segregate Waste

  • Solid Waste: Contaminated PPE, weigh boats, and consumables should be double-bagged in clearly labeled hazardous waste bags.

  • Liquid Waste: Unused solutions or mother liquors should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste: Contaminated needles, syringes, or glassware must be placed in a designated sharps container.

Table 2: Waste Stream Management

Waste TypeContainer RequirementLabel InformationDisposal Path
Solid Contaminated Debris Labeled, sealed polyethylene (B3416737) bags (double-bagged)."Hazardous Waste," "GL67 Contaminated Debris," Date, Principal Investigator Name, Lab Location.Incineration via certified EHS vendor.
Aqueous Liquid Waste Labeled, sealed, chemically compatible container."Hazardous Waste," "Aqueous this compound," Concentration, pH, Date, PI Name, Lab Location.Neutralization/Incineration by EHS vendor.
Non-Aqueous Liquid Waste Labeled, sealed, chemically compatible container."Hazardous Waste," "GL67 in [Solvent Name]," Concentration, Date, PI Name, Lab Location.Fuel Blending/Incineration by EHS vendor.
Empty Raw Material Bottle Triple-rinse with a suitable solvent. Collect rinse.Deface original label. Mark as "Empty" or dispose of as hazardous solid waste if residue remains.EHS Vendor or as per institutional policy.

Disposal Workflow

The logical flow for disposing of a novel compound like "this compound" follows a strict, safety-first protocol. The primary goal is to contain the waste securely and transfer it to a licensed hazardous waste management facility, typically coordinated through your institution's EHS department.

start Start: Need to Dispose of GL67 ppe Step 1: Don Appropriate PPE (See Table 1) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Step 3: Use Designated Hazardous Waste Container segregate->container label Step 4: Label Container (Contents, Date, PI Name) container->label store Step 5: Store in Satellite Accumulation Area (SAA) label->store request Step 6: Request Waste Pickup from EHS Department store->request end End: EHS Manages Final Disposal request->end

Caption: Workflow for the safe disposal of "this compound" waste.

Spill & Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step 1: Evacuate & Alert

  • Alert all personnel in the immediate area.

  • If the spill is large or involves highly volatile material, evacuate the laboratory and call your institution's emergency number.

Step 2: Control & Contain

  • If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.

  • Prevent the spill from spreading using absorbent pads or spill socks. For powders, gently cover with a damp paper towel to prevent aerosolization.

Step 3: Clean & Decontaminate

  • Use a spill kit appropriate for chemical hazards.

  • Collect all contaminated materials (absorbents, towels, PPE) and place them in a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent.

spill Spill Occurs assess Assess Spill Size & Hazard Level spill->assess small_spill Small & Manageable assess->small_spill Is it small? large_spill Large or Unknown Hazard assess->large_spill Is it large? ppe Don Full PPE small_spill->ppe Yes evacuate Evacuate Area Call EHS Emergency large_spill->evacuate Yes report Report Incident to Supervisor & EHS evacuate->report contain Contain Spill (Absorbents / Damp Towel) ppe->contain cleanup Clean Up Spill Residue & Decontaminate Area contain->cleanup dispose Package All Waste as Hazardous cleanup->dispose dispose->report

Caption: Decision pathway for responding to a chemical spill.

Personal protective equipment for handling GL67 Pentahydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of GL67 Pentahydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for the pentahydrochloride salt form, this guide synthesizes information from the SDS of the free base (GL67), general knowledge of cationic lipids, and standard laboratory safety practices.

Disclaimer: The free base of GL67 (N4-Spermine cholesteryl carbamate, CAS 179075-30-0) is not classified as a hazardous substance according to its Safety Data Sheet.[1] However, some suppliers advise that the product should be considered hazardous until more information is available, recommending against ingestion, inhalation, or contact with skin and eyes.[2] Cationic lipids as a class can present biological hazards, including cytotoxicity.[3][4][5] Therefore, a cautious approach to handling is strongly recommended. The pentahydrochloride salt form may have different properties and potential hazards compared to the free base.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to any aerosols or dust.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling solutions.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorRecommended if working outside of a fume hood or if there is a potential for aerosol generation.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of your experiments.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for your specific experimental protocol.
  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
  • PPE: Don all required PPE as outlined in the table above before entering the handling area.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.
  • Solution Preparation: To prepare solutions, add the solvent to the solid this compound slowly to avoid splashing. The pentahydrochloride salt form is expected to have enhanced water solubility compared to the free base.[6][7]
  • General Handling: Avoid direct contact with the solid and its solutions. Use appropriate tools (spatulas, pipettes) for all transfers. Do not vortex or agitate cationic lipid reagents excessively.[8]

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area after handling is complete.
  • Hand Washing: Always wash hands thoroughly after removing gloves and before leaving the laboratory.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused/Expired Solid this compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipette tips, gloves, weighing boats) Place in a designated solid hazardous waste container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and any associated hazard warnings.

  • Segregation: Do not mix waste containing this compound with other chemical waste streams unless compatibility is confirmed.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste management program. Follow all local and institutional regulations.

IV. Experimental Workflow and Safety Diagram

The following diagrams illustrate the key decision-making and procedural flows for handling and disposing of this compound safely.

Handling_and_Disposal_Workflow This compound: Handling and Disposal Workflow cluster_handling Operational Handling cluster_disposal Disposal Plan prep 1. Pre-Handling - Risk Assessment - Emergency Equipment Check - Don PPE weigh 2. Weighing (in Fume Hood) prep->weigh dissolve 3. Dissolution - Add Solvent to Solid weigh->dissolve use 4. Experimental Use dissolve->use clean 5. Post-Handling - Decontaminate Workspace - Wash Hands use->clean collect_solid Collect Solid Waste (Unused chemical, contaminated labware) use->collect_solid Contaminated disposables collect_liquid Collect Liquid Waste (Solutions) use->collect_liquid Unused solutions label_waste Label Waste Containers ('this compound', Hazards) collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via Licensed Vendor store_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

PPE_Decision_Tree PPE Selection for this compound start Handling GL67 Pentahydrochloride fume_hood Work in Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double) goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat aerosol_risk Potential for Aerosol Generation? lab_coat->aerosol_risk respirator Wear NIOSH-Approved Respirator aerosol_risk->respirator Yes end Proceed with Experiment aerosol_risk->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.